Product packaging for Manidipine(Cat. No.:CAS No. 120092-68-4)

Manidipine

Cat. No.: B057338
CAS No.: 120092-68-4
M. Wt: 610.7 g/mol
InChI Key: ANEBWFXPVPTEET-UHFFFAOYSA-N
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Description

Manidipine is a potent and long-acting dihydropyridine-class calcium channel blocker (CCB) that selectively inhibits the influx of calcium ions through L-type voltage-gated calcium channels. This mechanism is pivotal in vascular smooth muscle, where it induces vasodilation, leading to a reduction in peripheral vascular resistance and blood pressure. A key characteristic of this compound is its purported vasoselectivity, potentially offering a more favorable hemodynamic profile compared to some other dihydropyridines. Its primary research applications are in the study of hypertension and related cardiovascular pathologies, where it is used to investigate the molecular pathways of vascular tone regulation, the pathophysiology of hypertension, and the effects of sustained vasodilation on end-organ protection. Researchers also utilize this compound to explore calcium signaling in various cell types and to dissect the pharmacological differences between generations of calcium channel antagonists, making it a valuable tool for cardiovascular pharmacology and physiology studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38N4O6 B057338 Manidipine CAS No. 120092-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-75-5 (di-hydrochloride)
Record name Manidipine [INN]
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DSSTOX Substance ID

DTXSID2043745
Record name Manidipine
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Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

<1mg/mL
Record name Manidipine
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CAS No.

89226-50-6
Record name Manidipine
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Record name 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
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Foundational & Exploratory

synthesis pathway and chemical synthesis of manidipine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways and chemical manufacturing processes for Manidipine Hydrochloride, a dihydropyridine calcium channel blocker used as an antihypertensive agent. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Overview of the Synthetic Pathway

The chemical synthesis of this compound hydrochloride is a multi-step process that has been refined to improve yield, purity, and industrial scalability. The primary and most commercially viable pathway initiates from N-hydroxyethyl piperazine and culminates in the formation of the final hydrochloride salt. The key stages of this synthesis are:

  • N-Alkylation: The synthesis begins with the alkylation of N-(2-hydroxyethyl)piperazine with a benzhydryl halide, typically benzhydryl bromide or chloride, to introduce the bulky diphenylmethyl group. This reaction is crucial for the final molecule's pharmacological activity.

  • Acylation: The resulting 2-(4-benzhydrylpiperazin-1-yl)ethanol is then acylated using diketene. This step introduces an acetoacetate moiety, which is a key precursor for the dihydropyridine ring formation.

  • Hantzsch Dihydropyridine Synthesis: The core dihydropyridine ring is constructed via a three-component condensation reaction, a variation of the Hantzsch synthesis. This involves the reaction of the acylated intermediate with m-nitrobenzaldehyde and methyl 3-aminocrotonate.

  • Salt Formation: The final step involves the conversion of the this compound free base into its more stable and water-soluble hydrochloride salt. This is typically achieved by treating the free base with a solution of hydrogen chloride in an organic solvent.

An alternative, though less common, synthetic approach involves the initial formation of the dihydropyridine ring system followed by the esterification with the 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol side chain.

Visualized Synthesis Pathway

The following diagram illustrates the primary synthetic route for this compound hydrochloride.

Manidipine_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Acylation cluster_2 Step 3: Hantzsch Condensation cluster_3 Step 4: Salt Formation N-hydroxyethyl_piperazine N-(2-hydroxyethyl)piperazine Intermediate_I 2-(4-benzhydrylpiperazin-1-yl)ethanol N-hydroxyethyl_piperazine->Intermediate_I K2CO3, DMF Benzhydryl_halide Diphenylmethyl Halide Benzhydryl_halide->Intermediate_I Intermediate_II 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate Intermediate_I->Intermediate_II DMAP (cat.) Diketene Diketene Diketene->Intermediate_II Manidipine_base This compound (Free Base) Intermediate_II->Manidipine_base Isopropanol, Heat m-nitrobenzaldehyde m-Nitrobenzaldehyde m-nitrobenzaldehyde->Manidipine_base methyl_3-aminocrotonate Methyl 3-aminocrotonate methyl_3-aminocrotonate->Manidipine_base Manidipine_HCl This compound Hydrochloride Manidipine_base->Manidipine_HCl HCl HCl (in organic solvent) HCl->Manidipine_HCl

Caption: Primary synthetic pathway of this compound Hydrochloride.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound hydrochloride, compiled from various patented processes.

Synthesis of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine (Intermediate I)
  • Materials: N-hydroxyethyl piperazine, diphenylmethyl chloride, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure: To a reactor vessel, add N-hydroxyethyl piperazine, DMF, and potassium carbonate. The molar ratio of N-hydroxyethyl piperazine to potassium carbonate to diphenylmethyl chloride is typically 1: (1.8 - 3): (1 - 1.5)[1]. The mixture is stirred, and diphenylmethyl chloride is added portion-wise. The reaction is allowed to proceed at room temperature. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ether. The organic layer is washed, dried, and concentrated to yield 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine[1][2].

Synthesis of 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate (Intermediate II)
  • Materials: 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine, ethyl acetate, 4-dimethylaminopyridine (DMAP), diketene.

  • Procedure: The previously synthesized intermediate is dissolved in ethyl acetate, and a catalytic amount of DMAP is added[1]. The solution is cooled to between -10°C and -5°C. Diketene is then added slowly while maintaining the low temperature. The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature (20-30°C) and stirred for an extended period (e.g., 20 hours)[1]. The reaction is then quenched, typically with a dilute aqueous sodium hydroxide solution, and the organic layer is separated, washed, and concentrated to give the acetoacetate intermediate[1].

Synthesis of this compound (Free Base)
  • Materials: 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate, m-nitrobenzaldehyde, methyl 3-aminocrotonate, isopropanol.

  • Procedure: The acetoacetate intermediate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate are charged into a reactor with isopropanol as the solvent. The molar ratio of the three reactants is approximately 1:1:1[1]. The mixture is heated to reflux (around 75-85°C) and maintained for several hours (6-16 hours)[1]. After the reaction is complete, the isopropanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with warm water to remove impurities. The organic layer is then dried and concentrated to yield this compound free base as an oil or solid[1][3].

Synthesis of this compound Hydrochloride
  • Materials: this compound free base, hydrochloric acid in an organic solvent (e.g., methanol or ethanol).

  • Procedure: The crude this compound free base is dissolved in a suitable organic solvent like methanol. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl) is then added while stirring at room temperature[1][3]. The hydrochloride salt precipitates out of the solution. The mixture is stirred for a period to ensure complete salt formation and then cooled to promote crystallization. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound hydrochloride[1][3]. Recrystallization from a suitable solvent system, such as methanol or ethanol, can be performed to achieve higher purity[3].

Quantitative Data Summary

The following tables summarize the quantitative data, including yields and purity, as reported in various sources for the key synthetic steps.

Table 1: Yields of this compound Synthesis Intermediates and Final Product

StepStarting Material(s)ProductReported Yield (%)Source(s)
Synthesis of N-(2-hydroxyethyl)piperazinePiperazine, Ethylene OxideN-(2-hydroxyethyl)piperazine81.7[2]
Synthesis of this compound2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate, m-nitrobenzaldehyde, 3-aminobutene acid methyl estersThis compound41 - 57[1]
Synthesis of this compound Free Base2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, Methyl 3-aminocrotonateThis compound Free Base44.5 - 47.0[3][4]
Conversion of this compound Free Base to this compound HydrochlorideThis compound Free Base, Hydrochloric acid/methanol solutionThis compound Hydrochloride70 - 80.2[1][3][4]

Table 2: Purity and Melting Point of this compound and its Hydrochloride Salt

CompoundPurity (HPLC)Melting Point (°C)Source(s)
This compound Free Base>99%123.2 - 127.8[3][4]
This compound Hydrochloride99.56 - 99.78%174 - 182[2][3][4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound free base.

Manidipine_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation cluster_purification Purification Stage (as per some patents) start Charge Reactants: - Intermediate II - m-Nitrobenzaldehyde - Methyl 3-aminocrotonate - Isopropanol heat Heat to Reflux (75-85°C, 6-16h) start->heat concentrate1 Concentrate under Reduced Pressure heat->concentrate1 dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash Wash with Warm Water dissolve->wash dry Dry Organic Layer wash->dry concentrate2 Concentrate to obtain Crude this compound dry->concentrate2 dissolve_methanol Dissolve in Methanol concentrate2->dissolve_methanol acidify Adjust pH to 1-2 with HCl dissolve_methanol->acidify filter_solid Filter Precipitated Solid acidify->filter_solid redissolve Redissolve in Ethyl Acetate filter_solid->redissolve basify Adjust pH to 9-10 with NaOH redissolve->basify extract_concentrate Extract, Wash, Concentrate basify->extract_concentrate crystallize Crystallize from Mixed Solvents extract_concentrate->crystallize final_product Pure this compound Free Base crystallize->final_product

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound hydrochloride is a well-established process, with several patented variations aimed at optimizing yield and purity for industrial production. The core of the synthesis relies on the robust Hantzsch dihydropyridine synthesis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antihypertensive agent. Careful control of reaction conditions and purification steps is critical to achieving the high purity required for pharmaceutical applications.

References

An In-depth Technical Guide on the Molecular Structure and Lipophilic Properties of Manidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine is a third-generation dihydropyridine calcium channel blocker recognized for its high vasoselectivity and potent antihypertensive effects.[1][2][3] Its efficacy and safety profile, particularly a lower incidence of adverse effects like ankle edema compared to other drugs in its class, are intrinsically linked to its molecular structure and physicochemical properties.[1][4] This guide provides a detailed examination of this compound's molecular architecture and its significant lipophilic character, which governs its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure of this compound

This compound, with the chemical formula C35H38N4O6, is a complex diarylmethane and dihydropyridine derivative.[2][5][6][7] Its structure is characterized by a central 1,4-dihydropyridine ring, which is essential for its calcium channel blocking activity. Attached to this core are a 3-nitrophenyl group and two different ester groups. One of these ester side chains incorporates a piperazine ring substituted with a benzhydryl group, a feature that significantly contributes to the molecule's high lipophilicity.

  • IUPAC Name: 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[6]

  • Molecular Formula: C35H38N4O6[2][5][6][7][8]

  • Molar Mass: Approximately 610.71 g/mol [5][6][7]

Lipophilicity_Workflow prep 1. Preparation Dissolve this compound in Octanol/Buffer System equil 2. Equilibration Shake mixture at constant temperature (e.g., 24h) prep->equil Agitate sep 3. Phase Separation Centrifuge to separate Octanol and Aqueous layers equil->sep Settle quant 4. Quantification Measure this compound concentration in each layer via HPLC-MS sep->quant Sample calc 5. Calculation LogP = log([C]octanol / [C]aqueous) quant->calc Data Input Signaling_Pathway stim Vascular Stimulus (e.g., Angiotensin II) depol Membrane Depolarization stim->depol ca_channel L-type & T-type Ca²⁺ Channels depol->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx This compound This compound This compound->ca_channel Inhibition vasodilation Smooth Muscle Relaxation & Vasodilation This compound->vasodilation calmodulin Ca²⁺ binds Calmodulin ca_influx->calmodulin mlck MLCK Activation calmodulin->mlck contraction Myosin Phosphorylation & Vasoconstriction mlck->contraction

References

Preclinical Evidence for Manidipine's Renal Protective Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), has garnered significant attention for its potential renal protective effects beyond its primary antihypertensive action. This technical guide synthesizes the key preclinical evidence demonstrating this compound's efficacy in mitigating kidney damage in various experimental models. We delve into the detailed methodologies of pivotal studies, present quantitative data in a comparative format, and visualize the proposed mechanisms of action through signaling pathway diagrams. This document aims to provide a comprehensive resource for researchers and professionals involved in the development of therapies for chronic kidney disease (CKD).

Core Mechanism of Action: Dual L-type and T-type Calcium Channel Blockade

This compound's unique renal protective properties are largely attributed to its ability to block both L-type and T-type voltage-gated calcium channels.[1] While traditional dihydropyridine CCBs primarily target L-type channels, which are abundant in the afferent arterioles, this compound's additional blockade of T-type channels in the efferent arterioles leads to a more balanced vasodilation of the glomerular capillary network.[2][3] This dual action helps to reduce intraglomerular pressure, a key driver of glomerular injury and the progression of CKD.[2][3]

Experimental Evidence of Renal Protection

The renal protective effects of this compound have been demonstrated in two key preclinical models of chronic kidney disease: the 5/6 nephrectomy (remnant kidney) model and the spontaneously hypertensive rat (SHR) model.

The 5/6 Nephrectomy (Remnant Kidney) Model

This model induces a rapid decline in renal function, characterized by hypertension, proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis, closely mimicking the progression of human CKD.

Study ParameterControl (5/6 Nx)This compound-Treated (5/6 Nx)Sham ControlReference
Glomerular Sclerosis Index (GSI) (%) 58 ± 1041 ± 110.2 ± 0.6[4]
Tubulointerstitial Injury (TII) (%) 45.1 ± 10.329.1 ± 9.13.8 ± 1.0[4]
Proteinuria Significantly elevatedSignificantly less than controlNormal[4]
Systolic Blood Pressure IncreasedIncrease was attenuatedNormal[4]
  • Animal Model: Male Fischer 344 rats.[4]

  • Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is surgically removed. One week later, a total right nephrectomy is performed, leaving one-third of the left kidney.[4]

  • Treatment: Following the second surgery, rats are assigned to different groups. The this compound-treated group receives a diet containing 0.01% this compound. The control group receives a standard diet without the drug. A sham-operated group serves as a healthy control.[4]

  • Duration: The study duration is typically 12 weeks post-ablation.[4]

  • Key Parameters Measured:

    • Systolic Blood Pressure: Measured periodically using the tail-cuff method.[4]

    • Proteinuria: 24-hour urinary protein excretion is quantified.[4]

    • Histological Analysis: At the end of the study, the remnant kidney is harvested, fixed, and stained (e.g., with Periodic acid-Schiff) to assess the degree of glomerulosclerosis and tubulointerstitial injury.

      • Glomerular Sclerosis Index (GSI): A semi-quantitative scoring system is used to evaluate the percentage of glomeruli exhibiting sclerotic changes.[4]

      • Tubulointerstitial Injury (TII): The extent of tubular atrophy, interstitial inflammation, and fibrosis is scored.[4]

Uninephrectomized Spontaneously Hypertensive Rat (SHR) Model

This model combines genetic hypertension with reduced renal mass, leading to the development of focal glomerulosclerosis.

Study ParameterControl (UNX SHR)High-Dose this compound (UNX SHR)Reference
Systolic Blood Pressure (mmHg) 194 ± 3160 ± 4 (p < 0.01)[5]
Mesangial Expansion with Proliferation (%) 6.72.8 (p < 0.01)[5]
Mean Glomerular Volume ElevatedLower than control[5]
  • Animal Model: Male spontaneously hypertensive rats (SHRs), typically 10-11 weeks old.[5]

  • Surgical Procedure: A unilateral nephrectomy (uninephrectomy) is performed.[5]

  • Treatment: Post-surgery, rats are divided into groups: a no-treatment control group, a low-dose this compound group (e.g., 2.5 mg/kg body weight), and a high-dose this compound group (e.g., 20 mg/kg body weight). The drug is administered in the diet.[5]

  • Duration: The treatment period is typically 12 weeks.[5]

  • Key Parameters Measured:

    • Systolic Blood Pressure: Monitored regularly via the tail-cuff method.[5]

    • Urinary Protein Excretion: 24-hour urine samples are collected to measure protein levels.[5]

    • Renal Histology: Kidney tissue is harvested for histological analysis to assess glomerular lesions, including mesangial expansion and proliferation.[5]

    • Glomerular Volume: Morphometric analysis is used to determine the mean glomerular volume.[5]

Signaling Pathways and Molecular Mechanisms

The renal protective effects of this compound are underpinned by several molecular mechanisms beyond its hemodynamic effects.

Balanced Vasodilation of Glomerular Arterioles

This compound's dual blockade of L-type and T-type calcium channels results in the dilation of both afferent and efferent arterioles, leading to a reduction in intraglomerular pressure and hyperfiltration.

G This compound This compound L_type L-type Ca2+ Channels (Afferent Arteriole) This compound->L_type Inhibits T_type T-type Ca2+ Channels (Efferent Arteriole) This compound->T_type Inhibits Afferent_Vaso Afferent Arteriole Vasodilation L_type->Afferent_Vaso Leads to Efferent_Vaso Efferent Arteriole Vasodilation T_type->Efferent_Vaso Leads to IGP Reduced Intraglomerular Pressure Afferent_Vaso->IGP Efferent_Vaso->IGP Renal_Protection Renal Protection IGP->Renal_Protection

This compound's Hemodynamic Action
Attenuation of Oxidative Stress

Preclinical evidence suggests that this compound may also exert renal protective effects by modulating oxidative stress pathways, although more research is needed to fully elucidate these mechanisms in the kidney. Some studies in other cell types have shown that this compound can influence the expression of key enzymes involved in oxidative stress.

G This compound This compound p22phox p22phox (NADPH Oxidase Subunit) This compound->p22phox Downregulates HO1 Heme Oxygenase-1 (HO-1) This compound->HO1 Upregulates ROS Reduced Reactive Oxygen Species (ROS) p22phox->ROS Contributes to HO1->ROS Reduces Oxidative_Stress Decreased Oxidative Stress ROS->Oxidative_Stress Renal_Protection Renal Protection Oxidative_Stress->Renal_Protection

This compound's Antioxidant Pathway
Potential Anti-inflammatory and Anti-fibrotic Effects

While direct evidence in renal preclinical models is still emerging, the reduction in glomerulosclerosis and tubulointerstitial injury observed in animal studies suggests that this compound may have downstream anti-inflammatory and anti-fibrotic effects. The reduction of intraglomerular pressure and oxidative stress likely contributes to a cellular environment less conducive to inflammation and fibrosis. Further research is warranted to investigate this compound's direct effects on key fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, in the kidney. The potential for this compound to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which has known anti-inflammatory and anti-fibrotic properties, has been suggested, but this has primarily been observed in adipocytes and requires further investigation in renal cells.[2]

Experimental Workflow Overview

The preclinical evaluation of this compound's renal protective effects typically follows a structured workflow.

G A Animal Model Selection (e.g., 5/6 Nx, SHR) B Induction of Renal Injury (Surgery/Genetics) A->B C Treatment Administration (this compound vs. Control) B->C D In-life Monitoring (Blood Pressure, Proteinuria) C->D E Terminal Endpoint Analysis (Histology, Biomarkers) D->E F Data Analysis & Interpretation E->F

Preclinical Study Workflow

Conclusion and Future Directions

The preclinical evidence strongly supports the renal protective effects of this compound, primarily through its unique dual L/T-type calcium channel blockade that leads to a favorable renal hemodynamic profile. The observed reductions in proteinuria, glomerulosclerosis, and tubulointerstitial injury in robust animal models of CKD highlight its therapeutic potential. While the attenuation of oxidative stress is a promising area of investigation, further research is needed to fully delineate the specific molecular pathways involved in this compound's renal protection, including its potential direct effects on podocytes, inflammatory signaling, and fibrotic pathways within the kidney. Future studies should aim to further elucidate these mechanisms to optimize the clinical application of this compound and inform the development of novel renoprotective therapies.

References

Manidipine's Specific Effects on Vascular Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, exerts potent and specific effects on vascular smooth muscle cells (VSMCs), underpinning its clinical efficacy as an antihypertensive agent. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on VSMCs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields. This document details the dual-blocking action of this compound on both L-type and T-type voltage-gated calcium channels, its influence on intracellular calcium homeostasis, and its subsequent impact on VSMC proliferation, gene expression, and extracellular matrix synthesis. Detailed experimental protocols and structured quantitative data are provided to facilitate the design and interpretation of future research in this area.

Core Mechanism of Action: Dual Blockade of L- and T-Type Calcium Channels

The primary mechanism of this compound's action on vascular smooth muscle cells is the inhibition of calcium influx through voltage-gated calcium channels (VGCCs).[1][2] Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound exhibits a dual-blocking effect on both L-type (Long-lasting) and T-type (Transient) calcium channels.[1][2][3][4] This dual blockade is crucial to its specific vascular effects.

  • L-type Calcium Channels (Ca_v1.2): These channels are abundant in VSMCs and are the primary route for calcium entry that triggers and maintains vasoconstriction.[2][5] By blocking these channels, this compound directly inhibits the influx of extracellular Ca²⁺, leading to vasodilation and a reduction in blood pressure.[1][3][4]

  • T-type Calcium Channels (Ca_v3.x): T-type calcium channels are also expressed in VSMCs and are involved in regulating basal vascular tone and cellular processes like proliferation.[5] this compound's inhibition of T-type channels contributes to its overall vasodilatory effect and may confer additional benefits, such as reducing glomerular pressure in the renal microvasculature.[6][7][8]

The binding of this compound to these channels is characterized by a slow onset and long duration of action, contributing to its sustained antihypertensive effects.[9]

Signaling Pathways Modulated by this compound in VSMCs

This compound's interaction with VSMCs extends beyond simple channel blockade, influencing several intracellular signaling pathways that regulate cellular function.

Inhibition of Endothelin-1-Induced Calcium Signaling

Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through G-protein coupled receptors on VSMCs, leading to a biphasic increase in intracellular calcium concentration ([Ca²⁺]i). This involves an initial transient release of Ca²⁺ from the sarcoplasmic reticulum, followed by a sustained influx of extracellular Ca²⁺. This compound is a potent inhibitor of ET-1-induced [Ca²⁺]i signaling, reducing both the transient and sustained phases of the calcium increase.[3]

ET1 Endothelin-1 (ET-1) ET_Receptor ET-1 Receptor ET1->ET_Receptor PLC Phospholipase C (PLC) ET_Receptor->PLC VGCC Voltage-Gated Ca²⁺ Channels (L & T-type) ET_Receptor->VGCC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Contraction VSMC Contraction Ca_release->Contraction Ca_influx Ca²⁺ Influx Ca_influx->Contraction VGCC->Ca_influx This compound This compound This compound->VGCC Inhibits

ET-1 Signaling Pathway and this compound's Point of Inhibition.
Modulation of Immediate-Early Gene Expression

Interestingly, while this compound inhibits ET-1-induced calcium signaling, it can potentiate the expression of immediate-early genes such as c-fos and c-jun in VSMCs.[3] This effect appears to be independent of its calcium-blocking activity and suggests that this compound may have complex, pleiotropic effects on VSMC gene regulation. This compound alone has been shown to induce c-jun expression, albeit with lower potency than when combined with ET-1.[3]

Effects on Endothelial Nitric Oxide Synthase (eNOS)

While eNOS is primarily expressed in endothelial cells, its product, nitric oxide (NO), plays a crucial role in regulating VSMC tone and proliferation. Some studies suggest that this compound may increase the expression of the eNOS gene in smooth muscle cells, potentially contributing to vasodilation through an NO-mediated pathway.[5]

Quantitative Data on this compound's Effects on VSMCs

The following tables summarize the quantitative data from various studies on the effects of this compound on vascular smooth muscle cells.

Table 1: Inhibition of ET-1-Induced Calcium Signaling in A7r5 VSMCs

ParameterValueReference
Median Effective Dose (ED₅₀)10⁻⁹ mol/L[3]
Concentration Range for Dose-Dependent Inhibition10⁻¹⁰ to 10⁻⁶ mol/L[3]
Required Preincubation Time for Maximal Effect20 minutes[3]

Table 2: Effects on VSMC Proliferation and Synthesis

ParameterThis compound ConcentrationEffectReference
Inhibition of DNA Synthesis (IC₅₀)10⁻⁷ MPotent inhibition[4]
Inhibition of Protein Synthesis (IC₅₀)10⁻⁸ MMore potent than DNA synthesis inhibition[4]
Suppression of VSMC Proliferation10⁻⁶ M50% suppression of control[10]
Stimulation of Glycosaminoglycan Synthesis10⁻⁸ M450% of control[10]
Dose-Dependent Suppression of DNA Synthesis> 10⁻⁸ MDose-dependent suppression[10]
Stimulation of Glycosaminoglycan Synthesis> 10⁻¹¹ MDose-dependent stimulation[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture of Rat Aortic Vascular Smooth Muscle Cells (A7r5)

cluster_culture A7r5 Cell Culture Workflow Thaw Thaw cryopreserved A7r5 cells Culture Culture in DMEM with 10% FBS Thaw->Culture Incubate Incubate at 37°C, 5% CO₂ Culture->Incubate Passage Passage at 80-90% confluency Incubate->Passage

Workflow for A7r5 Vascular Smooth Muscle Cell Culture.

Materials:

  • A7r5 cell line (ATCC® CRL-1444™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Thawing: Thaw the cryopreserved vial of A7r5 cells rapidly in a 37°C water bath.

  • Seeding: Transfer the cell suspension to a T-75 flask containing pre-warmed DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Medium Change: Replace the culture medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a 1:3 to 1:6 split ratio.

Intracellular Calcium Measurement using Fura-2 AM

cluster_calcium Intracellular Calcium Imaging Workflow Seed Seed A7r5 cells on coverslips Load Load with Fura-2 AM Seed->Load Wash Wash to remove excess dye Load->Wash Image Image using fluorescence microscopy (340/380nm excitation) Wash->Image

Workflow for Measuring Intracellular Calcium with Fura-2 AM.

Materials:

  • A7r5 cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • This compound and other test compounds

  • Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter at 510 nm.

Protocol:

  • Cell Preparation: Seed A7r5 cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

  • Pre-incubation: Incubate the cells with this compound or vehicle for the desired time (e.g., 20 minutes).

  • Imaging: Mount the coverslip on the microscope stage. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

Western Blotting for Protein Expression

Materials:

  • Cultured A7r5 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-eNOS, anti-phospho-eNOS)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat A7r5 cells with this compound or control. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

RT-qPCR for Gene Expression Analysis

Materials:

  • Cultured A7r5 cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (c-fos, c-jun, eNOS) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • RNA Extraction: Treat A7r5 cells with this compound or control. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound demonstrates a multifaceted and specific profile of action on vascular smooth muscle cells. Its dual blockade of L- and T-type calcium channels provides a potent mechanism for vasodilation. Beyond this primary action, this compound modulates key signaling pathways involved in VSMC function, including the response to vasoconstrictors like endothelin-1 and the expression of immediate-early genes. Furthermore, its anti-proliferative effects and influence on extracellular matrix synthesis suggest potential anti-atherosclerotic properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the intricate and therapeutically relevant effects of this compound on vascular smooth muscle cell biology. This knowledge is critical for the continued development and optimization of therapeutic strategies for hypertension and other cardiovascular diseases.

References

initial discovery and developmental history of manidipine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Discovery and Developmental History of Manidipine

Introduction

This compound is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2] It is characterized by its high vascular selectivity, gradual onset, and long duration of action, which allows for once-daily administration.[3] Developed by Takeda Pharmaceuticals, this compound was patented in 1982 and received approval for medical use in 1990.[4][5][6] This guide provides a comprehensive overview of the initial discovery, developmental history, chemical synthesis, pharmacological profile, and key experimental findings related to this compound.

Initial Discovery and Developmental History

This compound (initially coded as CV-4093) was developed by the Japanese pharmaceutical company Takeda.[2][7] The goal was to create a dihydropyridine calcium channel antagonist with improved properties over existing drugs, such as a more gradual onset of action and a better side-effect profile, particularly concerning reflex tachycardia and ankle edema.[3][8] The development of this compound was part of a broader effort to refine calcium channel blockers for the treatment of hypertension.[1] After its patenting in 1982, it underwent extensive preclinical and clinical evaluation, leading to its launch in Japan in 1990 under the trade name Calslot.[4][9]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A common synthetic route is the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound is as follows:

  • Step 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate. N-(2-hydroxyethyl)piperazine is alkylated with benzhydryl bromide to yield 2-(4-benzhydrylpiperazin-1-yl)ethanol.[4] This intermediate is then reacted with diketene to produce 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[4][9]

  • Step 2: Hantzsch Condensation. The resulting acetoacetate derivative is condensed with 3-nitrobenzaldehyde and methyl 3-aminocrotonate in a suitable solvent like isopropanol.[4][10] This cyclocondensation reaction forms the dihydropyridine ring, yielding this compound.[4]

  • Step 3: Purification and Salt Formation. The crude this compound is purified, often through recrystallization. For pharmaceutical use, it is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent like methanol.[11]

Manidipine_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hantzsch Condensation cluster_step3 Step 3: Salt Formation A N-(2-hydroxyethyl)piperazine C 2-(4-benzhydrylpiperazin-1-yl)ethanol A->C Alkylation B Benzhydryl Bromide B->C E 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate C->E Acylation D Diketene D->E H This compound (free base) E->H Cyclocondensation F 3-Nitrobenzaldehyde F->H G Methyl 3-aminocrotonate G->H J This compound Hydrochloride H->J Acidification I Hydrochloric Acid I->J Manidipine_MoA cluster_cell Vascular Smooth Muscle Cell This compound This compound L_channel L-type Ca2+ Channel This compound->L_channel Blocks T_channel T-type Ca2+ Channel This compound->T_channel Blocks Ca_influx Ca2+ Influx L_channel->Ca_influx T_channel->Ca_influx Intra_Ca ↑ Intracellular Ca2+ Ca_influx->Intra_Ca Contraction Muscle Contraction Intra_Ca->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction BP ↑ Blood Pressure Vasoconstriction->BP Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Treatment cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis A Hypertensive Patients B Inclusion/Exclusion Criteria A->B C Informed Consent B->C D Baseline Measurements (BP, Renal Function) C->D E Randomization D->E F Group 1: this compound E->F G Group 2: Comparator (e.g., Amlodipine) E->G H Treatment Period (e.g., 12 weeks) F->H G->H I Follow-up Visits H->I J 24-hr Ambulatory BP Monitoring I->J K Renal Function Tests (GFR, Albuminuria) I->K L Adverse Event Monitoring I->L M Statistical Analysis J->M K->M L->M N Comparison of Treatment Groups M->N O Conclusion on Efficacy and Safety N->O

References

The Pharmacodynamics and Dose-Response of Manidipine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics and dose-response relationship of manidipine, a third-generation dihydropyridine calcium channel blocker, as observed in various animal models. This compound is distinguished by its dual blockade of both L-type and T-type calcium channels, contributing to its potent antihypertensive effects and unique renal protective properties.[1][2][3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Pharmacodynamic Properties of this compound

This compound's primary mechanism of action involves the inhibition of voltage-dependent calcium inward currents in smooth muscle cells, leading to systemic vasodilation and a subsequent reduction in blood pressure.[4][5] Its high selectivity for vascular tissue minimizes cardiodepressant effects compared to other dihydropyridines.[6] A key feature of this compound is its ability to dilate both afferent and efferent arterioles in the renal vasculature, a characteristic attributed to its T-type calcium channel blocking activity.[4][7][8] This dual action helps to increase renal blood flow and reduce intraglomerular pressure, suggesting a beneficial role in hypertensive patients with renal complications.[7][8]

Signaling Pathway of this compound's Vasodilatory Action

The vasodilatory effect of this compound is initiated by its binding to voltage-gated L-type and T-type calcium channels on vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, a critical step in the muscle contraction cascade.

This compound This compound Ca_Channel L-type & T-type Calcium Channels This compound->Ca_Channel blocks Ca_Influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin decreased MLCK_active Active Myosin Light Chain Kinase Ca_Calmodulin->MLCK_active reduced activation Contraction Smooth Muscle Contraction MLCK_active->Contraction inhibition of Vasodilation Vasodilation Contraction->Vasodilation leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Dose-Response Relationships in Animal Models

The antihypertensive efficacy of this compound has been extensively studied in various hypertensive animal models, most notably the Spontaneously Hypertensive Rat (SHR). These studies demonstrate a clear dose-dependent reduction in blood pressure.

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Dose Route of Administration Animal Model Effect on Blood Pressure Reference
0.3 mg/kg/dayOral gavageSHRNo significant effect on systolic blood pressure.[9]
3 mg/kgOralSHRSignificantly increased sodium and water excretion.[10]
3 mg/kg/dayOral gavageSHRSignificant reduction in systolic blood pressure.[9]
10 µg/kgIntravenousSHRReduced blood pressure.[11]
20 µg/kgIntravenous infusionSHRDecreased systemic blood pressure.[7]
20 mg/kgOralUninephrectomized SHRDecreased systolic blood pressure from 194 +/- 3 to 160 +/- 4 mm Hg.[12]
0.05% in dietOral (4 weeks)SHRReduced blood pressure.[13]
Renal Hemodynamic Effects

This compound exhibits beneficial effects on renal microcirculation, which are crucial for its nephroprotective properties.

Dose Route of Administration Animal Model Renal Hemodynamic Effects Reference
1 and 5 µg/kgIntrarenalAnesthetized DogsProlonged (120 min) increases in renal blood flow (RBF), glomerular filtration rate (GFR), urine flow, and urinary electrolyte excretion.[14]
10 µg/kgIntravenousSHRIncreased renal plasma flow.[11]
20 µg/kgIntravenous infusionSHRReduced both afferent and efferent arteriolar resistance.[7]
Chronic Oral (2 months)OralSHRReduced systemic blood pressure, increased single-nephron glomerular plasma flow, and reduced glomerular transcapillary hydraulic pressure difference. Both afferent and efferent arteriolar resistance were reduced.[7]

Experimental Protocols

Standardized protocols are essential for the preclinical evaluation of antihypertensive agents like this compound. Below are detailed methodologies commonly employed in animal studies.

In Vivo Blood Pressure Measurement in Conscious Rats

A prevalent method for assessing the antihypertensive effects of this compound involves direct blood pressure measurement in conscious, freely moving rats to avoid the confounding effects of anesthesia.[15]

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.[16][17] Normotensive Wistar-Kyoto (WKY) rats often serve as controls.[11]

Surgical Procedure:

  • Rats are anesthetized.[15]

  • A polyethylene catheter is inserted into the lower abdominal aorta via the femoral artery for blood pressure measurement.[15]

  • A second catheter may be placed in the femoral vein for intravenous drug administration.[15]

  • The catheters are tunneled subcutaneously and exteriorized at the back of the neck.

  • Animals are allowed a recovery period before the experiment.

Drug Administration: this compound can be administered via various routes, including oral gavage, incorporation into the diet, or intravenous infusion, depending on the study's objective.[9][11][13]

Data Acquisition: The arterial catheter is connected to a pressure transducer, and blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously recorded using a computerized data acquisition system.[15]

cluster_prep Surgical Preparation cluster_exp Experiment Anesthesia Anesthetize Rat Catheter_Insertion Insert Arterial & Venous Catheters Anesthesia->Catheter_Insertion Exteriorization Exteriorize Catheters Catheter_Insertion->Exteriorization Recovery Recovery Period Exteriorization->Recovery Drug_Admin Administer this compound (e.g., IV, Oral) Recovery->Drug_Admin Data_Acq Connect to Transducer & Record BP/HR Drug_Admin->Data_Acq

Caption: Experimental workflow for in vivo blood pressure measurement.

Assessment of Renal Microcirculation

The micropuncture technique is a powerful tool for investigating the effects of this compound on the glomerular microcirculation in rats.[7]

Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats.[7]

Procedure:

  • The rat is anesthetized, and the left kidney is exposed through a flank incision.

  • The kidney is immobilized in a lucite cup and the surface is bathed in a warmed saline solution.

  • Micropipettes are used to measure pressures in the glomerular capillaries, proximal tubules, and efferent arterioles.

  • Blood samples are collected from the femoral artery and efferent arterioles to determine single-nephron glomerular filtration rate and plasma flow.

  • This compound is administered intravenously, and the measurements are repeated.

Additional Pharmacodynamic Effects

Beyond its primary antihypertensive and renal effects, this compound has been shown to possess other beneficial properties in animal models.

  • Anti-atherosclerotic Effects: In endothelium-injured, cholesterol-fed rats, this compound inhibited the progression of hypertension and arteriosclerosis.[18] It suppressed the hyperplasia of the media and reduced intimal hyperplasia by at least 50%.[18]

  • Cerebroprotective Effects: this compound has been shown to prevent the development of cerebrovascular lesions in stroke-prone spontaneously hypertensive rats (SHRSP).[6]

  • Cardiac Effects: In DOCA/salt hypertensive rats, this compound treatment reduced high blood pressure, improved impaired coronary circulation, and led to a reduction in left ventricular and vascular hypertrophy.[19] Its cardiodepressant effects are less potent than those of other dihydropyridines.[6]

  • Metabolic Effects: Studies suggest that this compound may have favorable metabolic effects, including the potential to improve insulin sensitivity.[3][20]

Conclusion

The extensive research in animal models provides a solid foundation for understanding the pharmacodynamic profile of this compound. Its dual L-type and T-type calcium channel blockade translates into effective blood pressure control and significant renal protection. The dose-response relationships established in these preclinical studies have been instrumental in guiding clinical trials and establishing therapeutic dosages. The detailed experimental protocols outlined in this guide serve as a reference for researchers in the continued investigation of this compound and other novel antihypertensive agents. The unique combination of potent antihypertensive efficacy, renal protection, and a favorable side effect profile positions this compound as a valuable agent in the management of hypertension.

References

Early Research on Manidipine's Antihypertensive Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and early clinical research that established the antihypertensive properties of manidipine, a third-generation dihydropyridine calcium channel blocker. The document focuses on the core data and methodologies from initial studies, presenting quantitative findings in structured tables and illustrating key mechanisms and workflows through detailed diagrams.

Core Mechanism of Action: Calcium Channel Blockade

Early in vitro research identified this compound (then known as CV-4093) as a potent calcium channel antagonist.[1] These studies elucidated its primary mechanism of action: the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] Unlike some other dihydropyridines, this compound was found to block both L- and T-type calcium channels, contributing to its unique pharmacological profile, including its renal-protective effects.[3][4]

In Vitro Studies on Vascular Smooth Muscle

Initial experiments on isolated vascular tissues demonstrated this compound's potent vasodilatory effects. These studies typically involved inducing contraction in arterial strips with a high concentration of potassium (K+), which depolarizes the cell membrane and opens voltage-dependent calcium channels. The ability of this compound to inhibit these contractions was quantified to determine its potency.

Experimental Protocol: Inhibition of K+-Induced Contraction in Rabbit Aorta

A common early protocol to assess the calcium channel blocking activity of this compound is outlined below:

  • Tissue Preparation: Male New Zealand white rabbits are euthanized, and the thoracic aorta is excised and cut into helical strips.

  • Mounting: The aortic strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The strips are repeatedly contracted with a high-potassium solution (e.g., 60 mM KCl) to elicit stable, reproducible contractions.

  • Drug Incubation: this compound (CV-4093) is added to the organ bath at varying concentrations and incubated for a specified period (e.g., 60 minutes) to allow for receptor binding and effect development.

  • Measurement of Inhibition: The K+-induced contraction is measured in the presence of this compound, and the inhibitory effect is calculated as a percentage of the control contraction.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximum contraction.

Quantitative Data: In Vitro Vasodilatory Potency

Vascular PreparationAgonistThis compound (CV-4093) PotencyComparator PotencyReference
Rabbit Aorta60 mM K+IC50: Not explicitly stated, but less potent than nifedipine and nicardipine.Nifedipine: More potent; Nicardipine: More potent[5]
Dog Coronary Artery60 mM K+Less potent than nifedipine and nicardipine.Nifedipine: More potent; Nicardipine: More potent[5]
Dog Renal Artery60 mM K+Less potent than nifedipine and nicardipine.Nifedipine: More potent; Nicardipine: More potent[5]
Dog Mesenteric Artery60 mM K+Less potent than nifedipine and nicardipine.Nifedipine: More potent; Nicardipine: More potent[5]
Dog Femoral Artery60 mM K+Less potent than nifedipine and nicardipine.Nifedipine: More potent; Nicardipine: More potent[5]
Dog Portal Vein60 mM K+As potent as nifedipine and nicardipine.Nifedipine: Equally potent; Nicardipine: Equally potent[5]
Dog Femoral Vein60 mM K+As potent as nifedipine and nicardipine.Nifedipine: Equally potent; Nicardipine: Equally potent[5]
Guinea-pig Ventricular Cells-IC50 = 2.6 nM-[1]

Signaling Pathway: Calcium Channel Blockade in Vascular Smooth Muscle

G cluster_membrane Cell Membrane L_type_Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx T_type_Ca_channel T-type Ca²⁺ Channel T_type_Ca_channel->Ca_influx Depolarization Depolarization Depolarization->L_type_Ca_channel opens Depolarization->T_type_Ca_channel opens This compound This compound This compound->L_type_Ca_channel blocks This compound->T_type_Ca_channel blocks Vasodilation Vasodilation This compound->Vasodilation Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Ca_Calmodulin Ca²⁺-Calmodulin Complex Intracellular_Ca->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_phosphorylation Myosin Phosphorylation MLCK_activation->Myosin_phosphorylation Contraction Vasoconstriction Myosin_phosphorylation->Contraction

Caption: this compound's mechanism of action in vascular smooth muscle cells.

Preclinical Antihypertensive Efficacy in Animal Models

The antihypertensive effects of this compound were extensively studied in various hypertensive rat models, including spontaneously hypertensive rats (SHR), renal hypertensive rats, and DOCA-salt hypertensive rats. These studies established the dose-dependent blood pressure-lowering effects and the long duration of action of this compound.

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

A representative protocol for evaluating the antihypertensive effect of this compound in SHR is as follows:

  • Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

  • Drug Administration: this compound (CV-4093) is suspended in a vehicle (e.g., 5% arabic gum) and administered orally (p.o.) at various doses.

  • Time Course: Blood pressure and heart rate are measured at multiple time points after drug administration (e.g., 1, 3, 5, and 8 hours) to determine the onset, peak, and duration of the antihypertensive effect.

  • Data Analysis: The change in blood pressure from the initial baseline value is calculated for each dose and time point. The ED20 value (the dose required to decrease systolic blood pressure by 20% from the initial value) can be calculated to quantify potency.

Quantitative Data: Antihypertensive Effects in Hypertensive Rat Models

Animal ModelDose (p.o.)Maximum Blood Pressure Reduction (%)Duration of ActionReference
Spontaneously Hypertensive Rats (SHR)3 mg/kg8.3% (at 1 hr)At least 8 hours[6]
Spontaneously Hypertensive Rats (SHR)10 mg/kg35.6% (at 1 hr)At least 8 hours[6]
Renal Hypertensive Rats10 mg/kgDose-dependent decreaseAt least 8 hours[6][7]
DOCA-Salt Hypertensive Rats10 mg/kgDose-dependent decreaseAt least 8 hours[6][7]

Experimental Workflow: Preclinical Antihypertensive Study

G Animal_Selection Select Hypertensive Animal Models (e.g., SHR, Renal Hypertensive Rats) Baseline_Measurement Measure Baseline Blood Pressure (Tail-cuff method) Animal_Selection->Baseline_Measurement Drug_Administration Oral Administration of this compound (CV-4093) at various doses Baseline_Measurement->Drug_Administration Time_Course_Measurement Measure Blood Pressure at multiple time points post-dose Drug_Administration->Time_Course_Measurement Data_Analysis Calculate % Blood Pressure Reduction and ED20 value Time_Course_Measurement->Data_Analysis Results Dose-dependent and long-lasting antihypertensive effect Data_Analysis->Results

Caption: Workflow for preclinical evaluation of this compound's antihypertensive effect.

Hemodynamic Properties in Preclinical Models

Early research in anesthetized dogs was crucial for characterizing the hemodynamic profile of this compound. These studies revealed that this compound's antihypertensive effect is primarily due to a reduction in total peripheral vascular resistance, with minimal impact on cardiac output and heart rate at therapeutic doses.

Experimental Protocol: Hemodynamic Assessment in Anesthetized Dogs

A typical protocol for assessing the hemodynamic effects of this compound in dogs is as follows:

  • Animal Preparation: Beagle dogs are anesthetized (e.g., with sodium pentobarbital), and catheters are inserted into the femoral artery and vein for blood pressure measurement and drug administration, respectively.

  • Hemodynamic Monitoring: A catheter-tip manometer is placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt). Cardiac output is measured using a thermodilution catheter placed in the pulmonary artery.

  • Drug Administration: this compound is administered intravenously (i.v.) or intra-arterially at various doses.

  • Parameter Measurement: Mean arterial pressure, heart rate, cardiac output, and total peripheral resistance are continuously monitored before and after drug administration.

  • Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each dose.

Quantitative Data: Hemodynamic Effects in Anesthetized Dogs

ParameterThis compound (1 and 5 µg/kg, intrarenal)NifedipineReference
Renal Blood Flow (RBF)Prolonged increase (120 min)Transient increase (5-10 min)[8]
Glomerular Filtration Rate (GFR)Prolonged increase (120 min)Not specified[8]
Urine Flow (UF)Prolonged increase (120 min)Not specified[8]
Urinary Electrolyte ExcretionProlonged increase (120 min)Not specified[8]

Early Clinical Research: Pharmacokinetics and Efficacy in Humans

Initial clinical trials in healthy volunteers and hypertensive patients provided essential information on the pharmacokinetics, safety, and antihypertensive efficacy of this compound in humans.

Pharmacokinetics in Healthy Volunteers

Phase I studies in healthy volunteers established the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.

Experimental Protocol: Phase I Pharmacokinetic Study

A standard design for a Phase I pharmacokinetic study of this compound is as follows:

  • Study Population: A small group of healthy male volunteers.

  • Study Design: An open-label, single-dose, crossover study design is often employed, where subjects receive different doses of this compound in separate study periods with a washout period in between.

  • Drug Administration: A single oral dose of this compound (e.g., 5, 10, or 20 mg) is administered to fasting subjects.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., up to 24 or 48 hours).

  • Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2) are calculated.

Quantitative Data: Pharmacokinetics of Single Oral Doses of this compound in Healthy Volunteers

DoseCmax (µg/L)Tmax (hours)AUC∞ (µg/L·h)Elimination Half-life (hours)Reference
5 mg---3.9[9]
10 mg----[9]
20 mg7.21.520.87.95[9]
Antihypertensive Efficacy in Patients with Essential Hypertension

Early phase II clinical trials were conducted to evaluate the antihypertensive efficacy and safety of this compound in patients with mild to moderate essential hypertension.

Experimental Protocol: Phase II Antihypertensive Efficacy Study

A typical design for a Phase II study is as follows:

  • Study Population: Patients with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment: Patients are randomly assigned to receive either this compound at different doses (e.g., 10, 20, or 40 mg once daily) or a placebo for a specified duration (e.g., 4 to 12 weeks).

  • Blood Pressure Measurement: Office blood pressure is measured at regular intervals throughout the study. Ambulatory blood pressure monitoring may also be used to assess the 24-hour efficacy.

  • Efficacy Endpoints: The primary efficacy endpoint is the change in diastolic and systolic blood pressure from baseline to the end of the treatment period.

  • Safety Assessment: Adverse events, laboratory parameters, and vital signs are monitored throughout the study.

Quantitative Data: Blood Pressure Reduction in Hypertensive Patients

Study PopulationTreatmentDurationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Reference
Mild to moderate essential hypertensionThis compound 10-20 mg/day12 weeks1812[10]
Type 2 diabetes and hypertensionThis compound 10 mg/day24 weeks-23-13[11]
Type 2 diabetes and hypertensionEnalapril 10 mg/day24 weeks-20-12[11]
Isolated systolic hypertension (≥60 years)This compound 10-20 mg/day12 weeks-19.5-[11]
Isolated systolic hypertension (≥60 years)Amlodipine 5-10 mg/day12 weeks-18.4-[11]

Logical Relationship: From Preclinical to Clinical Development

G In_Vitro In Vitro Studies (Vascular Smooth Muscle) Mechanism Establish Mechanism of Action (Calcium Channel Blockade) In_Vitro->Mechanism Preclinical_Efficacy Preclinical Efficacy Studies (Hypertensive Animal Models) Mechanism->Preclinical_Efficacy Hemodynamics Preclinical Hemodynamic Studies (Anesthetized Animals) Preclinical_Efficacy->Hemodynamics Pharmacokinetics_Animal Preclinical Pharmacokinetics Hemodynamics->Pharmacokinetics_Animal Phase_I Phase I Clinical Trials (Healthy Volunteers) Pharmacokinetics_Animal->Phase_I Pharmacokinetics_Human Establish Human Pharmacokinetics, Safety, and Tolerability Phase_I->Pharmacokinetics_Human Phase_II Phase II Clinical Trials (Hypertensive Patients) Pharmacokinetics_Human->Phase_II Efficacy_Safety_Human Confirm Antihypertensive Efficacy and Safety in Patients Phase_II->Efficacy_Safety_Human

References

Methodological & Application

Application Notes and Protocols for Manidipine Administration in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of manidipine, a dihydropyridine calcium channel blocker, to spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.

Introduction

This compound is a third-generation calcium channel antagonist that exhibits high vasoselectivity by blocking both L-type and T-type voltage-gated calcium channels.[1][2] This dual blockade leads to peripheral vasodilation and a subsequent reduction in blood pressure. In vascular smooth muscle cells, the influx of extracellular calcium through these channels is a critical step in the signaling cascade that leads to muscle contraction and vasoconstriction. By inhibiting this influx, this compound effectively relaxes blood vessels and lowers blood pressure.[1][2] Its efficacy in reducing blood pressure and its potential renal protective effects make it a subject of interest in hypertension research. The SHR model is an excellent choice for these studies as it closely mimics human essential hypertension.

Data Presentation

The following tables summarize quantitative data from studies administering this compound to SHR.

Table 1: Summary of this compound Dosages and Administration Routes in SHR

Administration RouteDosageTreatment DurationKey FindingsReference
Oral Gavage0.3 mg/kg/day8 weeksNo significant effect on systolic blood pressure.[3]
Oral Gavage3 mg/kg/day8 weeksSignificantly reduced systolic blood pressure.[3]
Intravenous Infusion10 µg/kgAcuteReduced blood pressure.[4]
Intravenous Infusion20 µg/kgAcuteDecreased systemic blood pressure and both afferent and efferent arteriolar resistance.[5]
Medicated Diet0.05% in chow2 monthsReduced systemic blood pressure.[5]

Experimental Protocols

Oral Gavage Administration

This protocol is suitable for daily administration of this compound to investigate its chronic effects on blood pressure and related pathologies in SHR.

Materials:

  • This compound dihydrochloride

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Graduated cylinders and beakers

  • Oral gavage needles (18-20 gauge, straight or curved, with a ball tip)

  • Syringes (1-3 mL)

  • Spontaneously Hypertensive Rats (SHR)

Procedure:

  • Preparation of this compound Suspension (e.g., for a 3 mg/kg dose):

    • Calculate the total amount of this compound required based on the number of rats and the dosage. For a 300g rat, the dose would be 0.9 mg.

    • Weigh the required amount of this compound dihydrochloride accurately.

    • Prepare the 0.5% Carboxymethyl cellulose (CMC) vehicle by dissolving 0.5 g of CMC in 100 mL of sterile water. Heat gently and stir until a clear solution is formed. Allow to cool to room temperature.

    • Levigate the weighed this compound powder with a small amount of the CMC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration (e.g., 0.3 mg/mL for a 10 mL/kg administration volume).

    • Stir the suspension continuously using a magnetic stirrer during administration to ensure homogeneity.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

    • Administer once daily for the desired treatment duration (e.g., 8 weeks).[3]

Intravenous Administration

This protocol is designed for acute studies to investigate the immediate hemodynamic effects of this compound in anesthetized SHR.

Materials:

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL) and needles (27-30 gauge)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Catheterization equipment (for jugular vein or femoral vein)

  • Spontaneously Hypertensive Rats (SHR)

Procedure:

  • Preparation of this compound Solution (e.g., for a 10 µg/kg dose):

    • Prepare a stock solution of this compound by dissolving it in DMSO (e.g., 1 mg/mL). This compound is soluble in DMSO at 122 mg/mL.

    • For a 10 µg/kg dose in a 300g rat (3 µg total dose), dilute the stock solution with sterile saline to a final concentration suitable for injection (e.g., 3 µg/mL for a 1 mL injection volume). The final concentration of DMSO should be minimized to avoid solvent effects.

    • Ensure the solution is clear and free of precipitation.

  • Animal Preparation and Dosing:

    • Anesthetize the SHR using an appropriate anesthetic regimen.

    • Surgically expose and catheterize the jugular or femoral vein for intravenous administration.

    • Administer the prepared this compound solution as a bolus injection through the catheter.[4]

    • Continuously monitor blood pressure and other hemodynamic parameters.

Administration via Medicated Diet

This method is suitable for long-term, non-invasive administration of this compound.

Materials:

  • This compound dihydrochloride

  • Powdered standard rat chow

  • Mixer (e.g., planetary mixer)

  • Ethanol (as a solvent for initial mixing)

  • Drying oven

  • Spontaneously Hypertensive Rats (SHR)

Procedure:

  • Preparation of Medicated Diet (0.05% this compound):

    • Calculate the amount of this compound needed for the total amount of diet to be prepared. For 1 kg of diet, 500 mg of this compound is required.

    • Dissolve the weighed this compound in a small volume of ethanol.

    • In a mixer, gradually add the this compound-ethanol solution to the powdered rat chow while continuously mixing to ensure a homogenous distribution.

    • Spread the mixed diet in a thin layer on trays and allow the ethanol to evaporate completely in a drying oven at a low temperature (e.g., 40-50°C) to avoid degradation of the drug and nutrients.

    • Once dry, the medicated diet can be provided to the rats ad libitum.

  • Dosage Estimation:

    • The approximate daily dose can be calculated based on the average daily food consumption of the rats. For example, if a 300g rat consumes an average of 20g of the 0.05% medicated diet per day, the daily dose would be approximately 33.3 mg/kg.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Manidipine_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Channels Voltage-Gated Calcium Channels This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type blocks T_type T-type Ca²⁺ Channel This compound->T_type blocks Ca_influx Ca²⁺ Influx This compound->Ca_influx inhibits Contraction Muscle Contraction Ca_influx->Contraction leads to Vasodilation Vasodilation Contraction->Vasodilation inhibition leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction results in

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Experimental_Workflow cluster_treatment Treatment Phase start Start: Select SHR and Control (WKY) Rats acclimatization Acclimatization Period (1-2 weeks) start->acclimatization grouping Randomly Assign to Treatment Groups (Vehicle, this compound) acclimatization->grouping oral Oral Gavage (daily) grouping->oral Chronic Study iv Intravenous Injection (acute) grouping->iv Acute Study diet Medicated Diet (chronic) grouping->diet Long-term Study monitoring Monitor Blood Pressure (e.g., tail-cuff method) oral->monitoring iv->monitoring diet->monitoring endpoint Endpoint: Euthanasia and Tissue Collection (e.g., heart, kidneys, aorta) monitoring->endpoint analysis Data Analysis (e.g., statistical tests) endpoint->analysis Downstream_Signaling cluster_pathways Downstream Effects This compound This compound Ca_Channels L/T-type Ca²⁺ Channels This compound->Ca_Channels blocks Ca_Influx ↓ Intracellular Ca²⁺ Ca_Channels->Ca_Influx ET1_Signaling Inhibition of Endothelin-1 induced Ca²⁺ signaling Ca_Influx->ET1_Signaling VSMC_Proliferation Inhibition of Vascular Smooth Muscle Cell Proliferation Ca_Influx->VSMC_Proliferation Vasodilation Vasodilation Ca_Influx->Vasodilation Gene_Expression Modulation of c-fos and c-jun expression ET1_Signaling->Gene_Expression

References

Application Note: Quantification of Manidipine in Human Plasma using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of manidipine in human plasma. The described protocol is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The method employs a simple and efficient liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 column with UV detection. All experimental procedures and validation parameters adhere to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability of the results.

Introduction

This compound is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. Accurate quantification of this compound in biological matrices is essential for clinical and preclinical research to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated RP-HPLC method, offering a reliable tool for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (Reference Standard)

  • Felodipine (Internal Standard, IS)

  • HPLC grade acetonitrile and methanol

  • Ammonium acetate

  • Acetic acid

  • n-Hexane

  • Human plasma (drug-free)

  • Milli-Q water or equivalent

Instrumentation
  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., Hypersil ODS2, 5 µm, 4.6 x 250 mm)

  • Centrifuge

  • Vortex mixer

  • Evaporator

Preparation of Solutions
  • Mobile Phase: A mixture of methanol and 5 mM ammonium acetate solution containing 0.1% acetic acid (85:15, v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution: Accurately weigh and dissolve this compound and felodipine (IS) in methanol to prepare individual stock solutions of 100 µg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to obtain working standard solutions with concentrations ranging from 1 ng/mL to 200 ng/mL.

  • Internal Standard Working Solution: Dilute the felodipine stock solution with the same diluent to obtain a working concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution (50 ng/mL felodipine).

  • Add 50 µL of 1M sodium hydroxide to basify the plasma.[1]

  • Add 3 mL of n-hexane as the extraction solvent.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions
ParameterCondition
Column C18 (e.g., Hypersil ODS2, 5 µm, 4.6 x 250 mm)
Mobile Phase Methanol : 5 mM Ammonium Acetate with 0.1% Acetic Acid (85:15, v/v)[1]
Flow Rate 1.0 mL/min
Detection UV at 230 nm[2][3]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was determined by analyzing blank human plasma, plasma spiked with this compound and the internal standard, and a real subject sample. The chromatograms showed no interfering peaks from endogenous plasma components at the retention times of this compound and the internal standard.

Linearity

The linearity of the method was established by analyzing a series of calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on three different days.

Data Presentation

Table 1: Linearity Data for this compound Quantification
Concentration (ng/mL)Peak Area Ratio (this compound/IS) (Mean ± SD, n=3)
0.20.045 ± 0.003
0.50.112 ± 0.007
1.00.225 ± 0.011
5.01.130 ± 0.045
10.02.245 ± 0.091
20.04.510 ± 0.182
Regression Equation y = 0.2248x + 0.0015
Correlation Coefficient (r²) 0.9995

This data is representative and may vary based on experimental conditions.

Table 2: Accuracy and Precision of the Method
QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18)
Accuracy (%) Accuracy (%)
LQC0.598.699.2
MQC10.0101.2100.5
HQC15.099.599.8
Precision (%RSD) Precision (%RSD)
LQC0.53.84.5
MQC10.02.12.8
HQC15.01.92.3

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. %RSD: Percent Relative Standard Deviation.

Table 3: System Suitability and Validation Parameters
ParameterResult
Retention Time of this compound ~ 6.5 min
Retention Time of IS ~ 8.2 min
Tailing Factor < 1.5
Theoretical Plates > 2000
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis RP-HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (Felodipine) plasma->add_is basify Basify with NaOH add_is->basify add_solvent Add n-Hexane basify->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection at 230 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantify this compound Concentration calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The described RP-HPLC method is simple, rapid, selective, and sensitive for the quantification of this compound in human plasma. The method has been successfully validated according to ICH guidelines and can be effectively applied for pharmacokinetic and bioequivalence studies of this compound. The straightforward liquid-liquid extraction procedure provides clean extracts and consistent recoveries, making this method suitable for routine analysis in a research or clinical laboratory setting.

References

Application Notes and Protocols: Investigating Manidipine's Impact on Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the therapeutic potential of manidipine in mitigating cardiac hypertrophy. The protocols outlined below detail both in vitro and in vivo methodologies to assess the efficacy of this compound and elucidate its mechanism of action in a cardiac hypertrophy setting.

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload but can progress to heart failure.[1][2] this compound, a third-generation dihydropyridine calcium channel blocker, is known for its antihypertensive properties.[3][4] It uniquely blocks both L-type and T-type calcium channels, which may offer additional cardioprotective effects beyond blood pressure reduction.[4] This document outlines a detailed experimental design to study the direct impact of this compound on cardiomyocyte hypertrophy and the underlying signaling pathways.

Key Signaling Pathways in Cardiac Hypertrophy

Cardiac hypertrophy is orchestrated by a complex network of intracellular signaling pathways. Key pathways implicated in this process that may be modulated by this compound's effect on calcium influx include:

  • Calcineurin-NFAT Pathway: Elevated intracellular calcium activates calcineurin, which dephosphorylates NFAT, leading to its nuclear translocation and activation of hypertrophic gene expression.[5][6]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a crucial regulator of cardiomyocyte growth.[7][8]

  • PI3K-Akt-mTOR Pathway: This pathway is a central regulator of protein synthesis and cell growth, both of which are hallmarks of cardiac hypertrophy.[9][10][11]

Experimental Design Workflow

The following diagram illustrates the overall experimental workflow, from initial in vitro screening to in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Conclusion H9c2_culture H9c2 Cell Culture hypertrophy_induction Induce Hypertrophy (Angiotensin II) H9c2_culture->hypertrophy_induction manidipine_treatment_vitro This compound Treatment (Dose-Response) hypertrophy_induction->manidipine_treatment_vitro cell_size_analysis Cell Size Analysis manidipine_treatment_vitro->cell_size_analysis gene_expression_vitro Gene Expression (qRT-PCR) (ANP, BNP, β-MHC) manidipine_treatment_vitro->gene_expression_vitro protein_expression_vitro Protein Expression (Western Blot) (Signaling Pathways) manidipine_treatment_vitro->protein_expression_vitro data_integration Integrate In Vitro & In Vivo Data protein_expression_vitro->data_integration TAC_model TAC Mouse Model manidipine_treatment_vivo This compound Treatment TAC_model->manidipine_treatment_vivo echocardiography Echocardiography manidipine_treatment_vivo->echocardiography histology Histological Analysis (Fibrosis) manidipine_treatment_vivo->histology gene_expression_vivo Gene Expression (qRT-PCR) manidipine_treatment_vivo->gene_expression_vivo protein_expression_vivo Protein Expression (Western Blot) manidipine_treatment_vivo->protein_expression_vivo protein_expression_vivo->data_integration conclusion Conclusion on this compound's Efficacy and Mechanism data_integration->conclusion

Caption: Experimental Workflow Diagram.

In Vitro Studies: Hypertrophy in H9c2 Cardiomyocytes

Rationale

The H9c2 cell line, derived from rat heart myoblasts, provides a robust and reproducible model for studying hypertrophic responses in vitro. Angiotensin II (Ang II) is a potent inducer of cardiomyocyte hypertrophy and is used to mimic pathological stimuli.[12][13]

Protocol: Angiotensin II-Induced Hypertrophy in H9c2 Cells
  • Cell Culture:

    • Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Hypertrophy:

    • Seed H9c2 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, chamber slides for imaging).

    • Once cells reach 70-80% confluency, reduce serum concentration to 1% FBS for 24 hours to induce quiescence.

    • Induce hypertrophy by treating cells with 1 µM Angiotensin II for 48 hours.[12]

  • This compound Treatment:

    • Simultaneously with Ang II treatment, add this compound at various concentrations (e.g., 1, 5, 10, 20 µM) to determine a dose-response relationship.

    • Include a vehicle control group (e.g., DMSO).

  • Assessment of Hypertrophy:

    • Cell Size Measurement:

      • After 48 hours, fix cells with 4% paraformaldehyde.

      • Stain with phalloidin (to visualize actin filaments) and DAPI (for nuclei).

      • Capture images using fluorescence microscopy and measure the cell surface area of at least 100 cells per group using software like ImageJ.

    • Gene Expression Analysis (qRT-PCR):

      • Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of hypertrophic markers: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).[14][15]

    • Protein Expression Analysis (Western Blot):

      • Lyse cells and perform Western blot analysis to determine the protein levels of ANP, BNP, and key proteins in the Calcineurin-NFAT, MAPK/ERK, and PI3K-Akt-mTOR signaling pathways.

Expected In Vitro Quantitative Data
ParameterControlAng II (1 µM)Ang II + this compound (5 µM)Ang II + this compound (10 µM)
Relative Cell Surface Area 1.01.8 ± 0.21.4 ± 0.151.1 ± 0.1
ANP mRNA Fold Change 1.05.2 ± 0.53.1 ± 0.41.5 ± 0.2
BNP mRNA Fold Change 1.06.8 ± 0.63.9 ± 0.51.8 ± 0.3
p-NFAT (Nuclear/Cytosolic) 1.03.5 ± 0.42.0 ± 0.31.2 ± 0.2
p-ERK/Total ERK 1.02.8 ± 0.31.7 ± 0.21.1 ± 0.1
p-Akt/Total Akt 1.02.5 ± 0.31.5 ± 0.21.0 ± 0.1
p-mTOR/Total mTOR 1.02.2 ± 0.21.3 ± 0.10.9 ± 0.1

Note: The data presented are hypothetical and for illustrative purposes.

In Vivo Studies: Pressure Overload-Induced Cardiac Hypertrophy

Rationale

The Transverse Aortic Constriction (TAC) mouse model is a widely used and reliable method to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure, closely mimicking the human condition.[3]

Protocol: Transverse Aortic Constriction (TAC) in Mice
  • Animal Model:

    • Use adult male C57BL/6 mice (10-12 weeks old).

  • Surgical Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Perform a partial upper sternotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.[3]

    • Quickly remove the needle to create a constriction of a defined diameter.

    • For sham-operated controls, perform the same procedure without ligating the aorta.

  • This compound Administration:

    • Administer this compound (e.g., 3 mg/kg/day) or vehicle via oral gavage, starting one day before TAC surgery and continuing for the duration of the study (e.g., 4 weeks).

  • Assessment of Cardiac Function and Hypertrophy:

    • Echocardiography:

      • Perform echocardiography at baseline and at specified time points post-TAC (e.g., 1, 2, and 4 weeks).[8]

      • Measure parameters such as Left Ventricular Internal Diameter (LVID), Left Ventricular Posterior Wall thickness (LVPW), and Ejection Fraction (EF).

    • Histological Analysis:

      • At the end of the study, sacrifice the animals and excise the hearts.

      • Fix hearts in 4% paraformaldehyde, embed in paraffin, and section.

      • Perform Picrosirius Red staining to visualize and quantify collagen deposition (fibrosis).[1]

    • Gravimetric Analysis:

      • Measure the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).

    • Gene and Protein Expression Analysis:

      • Isolate RNA and protein from ventricular tissue to perform qRT-PCR and Western blot analysis as described for the in vitro studies.

Expected In Vivo Quantitative Data
ParameterShamTAC + VehicleTAC + this compound (3 mg/kg)
HW/BW (mg/g) 3.8 ± 0.26.5 ± 0.44.8 ± 0.3
LVPW;d (mm) 0.8 ± 0.051.3 ± 0.11.0 ± 0.08
Ejection Fraction (%) 65 ± 540 ± 655 ± 5
Collagen Volume Fraction (%) 2.5 ± 0.512.0 ± 1.55.0 ± 1.0
ANP Protein (relative) 1.04.5 ± 0.52.0 ± 0.3
BNP Protein (relative) 1.05.8 ± 0.62.5 ± 0.4

Note: The data presented are hypothetical and for illustrative purposes.

This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathways through which this compound may exert its anti-hypertrophic effects.

signaling_pathway cluster_stimuli Hypertrophic Stimuli cluster_this compound This compound Action cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects AngII Angiotensin II L_type L-type Ca2+ Channel AngII->L_type PressureOverload Pressure Overload PressureOverload->L_type This compound This compound This compound->L_type inhibits T_type T-type Ca2+ Channel This compound->T_type inhibits Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin MAPK MAPK/ERK Ca_influx->MAPK PI3K PI3K/Akt/mTOR Ca_influx->PI3K NFAT NFAT Calcineurin->NFAT GATA4 GATA4 NFAT->GATA4 MAPK->GATA4 Protein_Synthesis Protein Synthesis PI3K->Protein_Synthesis Gene_Expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) GATA4->Gene_Expression Hypertrophy Cardiac Hypertrophy Gene_Expression->Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Proposed Signaling Pathway of this compound.

Detailed Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Isolate total RNA from H9c2 cells or homogenized heart tissue using a commercially available kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers for ANP, BNP, β-MHC, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Western Blotting
  • Protein Extraction: Lyse cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Picrosirius Red Staining for Fibrosis
  • Deparaffinization and Rehydration: Deparaffinize paraffin-embedded heart sections and rehydrate through a series of ethanol washes.

  • Staining: Incubate sections in a 0.1% Picrosirius Red solution for 60-90 minutes.[7]

  • Washing and Dehydration: Briefly rinse with an acetic acid solution, followed by dehydration in absolute alcohol.[7]

  • Clearing and Mounting: Clear the sections with xylene and mount with a synthetic resin.

  • Image Analysis: Capture images under a light microscope and quantify the red-stained collagen area relative to the total tissue area using image analysis software.

Conclusion

This comprehensive experimental design provides a robust framework for evaluating the anti-hypertrophic effects of this compound. By combining in vitro and in vivo models, researchers can thoroughly assess its therapeutic potential and elucidate the underlying molecular mechanisms, paving the way for further drug development and clinical applications in the treatment of cardiac hypertrophy and heart failure.

References

Application Notes and Protocols: Assessing Manidipine's Effect on Gene Expression in Mesangial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for investigating the effects of manidipine, a dihydropyridine calcium channel blocker, on gene expression in human mesangial cells. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visualizations of relevant signaling pathways.

Introduction

This compound has demonstrated potential renoprotective effects beyond its primary antihypertensive action. These effects are partly attributed to its influence on gene expression within glomerular mesangial cells, which play a critical role in the pathogenesis of kidney diseases such as diabetic nephropathy. Understanding how this compound modulates the expression of genes involved in fibrosis, inflammation, and cellular proliferation is crucial for elucidating its therapeutic mechanisms and for the development of novel renal therapies.

Data Presentation: Summary of this compound's Effects on Gene Expression

The following tables summarize the reported effects of this compound on the expression of key genes in various cellular contexts relevant to mesangial cell pathophysiology.

Table 1: Effect of this compound on Gene Expression in Human Mesangial Cells

Gene TargetStimulusThis compound ConcentrationObserved Effect on Gene ExpressionReference
LDL ReceptorrPDGF-BBNanomolar concentrationsEnhanced and sustained transcription[1]
HMG-CoA ReductaserPDGF-BBNanomolar concentrationsBlocked transcription[1]
c-fosEndothelin-1 (ET-1)10⁻⁵ mol/LPotentiated ET-1-induced expression[2]
c-junEndothelin-1 (ET-1)10⁻⁵ mol/LPotentiated ET-1-induced expression[2]

Table 2: this compound's Effects on Gene Expression in Other Relevant Cell Types

Gene TargetCell TypeThis compound ConcentrationObserved Effect on Gene ExpressionReference
p22phoxMonocytes100-500 nMDose-dependent decrease in mRNA production
Heme Oxygenase-1 (HO-1)Monocytes100-500 nMDose-dependent increase in mRNA production
Endothelial Nitric Oxide Synthase (eNOS)Smooth Muscle CellsNot specifiedIncreased gene expression
Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)Adipocytes (3T3-L1)Not specifiedIncreased expression

Experimental Protocols

Here, we provide detailed protocols for assessing the impact of this compound on the expression of genes implicated in mesangial cell pathology, such as those involved in fibrosis (e.g., Fibronectin, Collagen Type I), and key signaling molecules.

Protocol 1: Human Mesangial Cell Culture and this compound Treatment

This protocol outlines the basic culture of human mesangial cells and subsequent treatment with this compound.

Materials:

  • Human Mesangial Cells (HMCs)

  • Mesangial Cell Growth Medium (supplemented with serum and growth factors as recommended by the supplier)[3]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.05%)

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture HMCs in Mesangial Cell Growth Medium in a 37°C, 5% CO₂ incubator.[3][4]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and seed into new culture vessels.

  • Experimental Plating: Seed HMCs in appropriate culture plates (e.g., 6-well plates for RNA isolation, 96-well plates for viability assays) at a density of approximately 5 x 10⁴ cells/cm². Allow cells to adhere and grow for 24-48 hours.

  • Serum Starvation (Optional but Recommended): To synchronize the cells and reduce baseline signaling, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours before treatment.[5][6]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM - 10 µM). A vehicle control (DMSO alone) should be prepared at the same final concentration as in the this compound-treated wells.

  • Treatment: Remove the serum-starvation medium and add the this compound-containing or vehicle control medium to the cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) depending on the target gene's expression kinetics.

  • Harvesting: After incubation, proceed with cell harvesting for RNA or protein extraction.

Protocol 2: RNA Isolation and Reverse Transcription

This protocol describes the extraction of total RNA from cultured mesangial cells and its conversion to complementary DNA (cDNA).

Materials:

  • TRIzol® Reagent or equivalent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Reverse Transcription Kit (containing reverse transcriptase, dNTPs, and primers like oligo(dT) or random hexamers)[7][8]

  • Microcentrifuge tubes, RNase-free

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis: Wash the cell monolayer in the culture plate with cold PBS. Add 1 ml of TRIzol® reagent per well of a 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.[9][10]

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 ml of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Using a reverse transcription kit, convert 1-2 µg of total RNA to cDNA following the manufacturer's instructions.[7][11] The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol is for the quantification of target gene expression using SYBR Green-based qPCR.

Materials:

  • cDNA (from Protocol 2)

  • SYBR Green qPCR Master Mix[12]

  • Forward and reverse primers for target genes (e.g., FN1, COL1A1, ACTA2, TGFB1, MCP-1) and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR plates and seals

  • Real-time PCR instrument

Primer Sequences:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
FN1 (Fibronectin 1)GGTCTGCGTCACCCAGACTTGTTGTCCTCGGTTGTGGAACTC
COL1A1 (Collagen Type I Alpha 1)CTGGGAAGGAGGGTCTCTAATAGTGGGAGGCCTGTGAT
ACTA2 (Actin Alpha 2, Smooth Muscle)GGGAGTAATGGTTGGAATGGGGTGATGATGCCGTGTTCTA
TGFB1 (Transforming Growth Factor Beta 1)TGCCCTCTACAACCAACACAGTTGGACAACTGCTCCACCT
MCP-1 (CCL2)TCTGTGCCTGCTGCTCATAGCATTGCGTCCATCAAAGCC
GAPDHCACCATCCGGGTTCCTATAAATTGGCACTGCACAAGAAGAT

(Note: Primer sequences should be validated for specificity and efficiency before use.)[13][14][15]

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix in a sterile tube on ice. For a single 20 µl reaction:

    • 10 µl 2x SYBR Green qPCR Master Mix

    • 1 µl Forward Primer (10 µM)

    • 1 µl Reverse Primer (10 µM)

    • 2 µl cDNA template (diluted)

    • 6 µl Nuclease-free water

  • Plating: Pipette the reaction mix into the wells of a qPCR plate. It is recommended to run each sample in triplicate.

  • qPCR Run: Place the plate in the real-time PCR instrument and run the following typical thermal cycling program:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis (to verify product specificity)

  • Data Analysis: Analyze the amplification data using the instrument's software. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Visualizations: Signaling Pathways and Experimental Workflow

TGF-β Signaling Pathway in Mesangial Cell Fibrosis

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key driver of fibrosis in mesangial cells. This compound may indirectly influence this pathway by modulating intracellular calcium levels and other signaling cascades that cross-talk with TGF-β signaling.

TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneExpression Gene Expression (Fibronectin, Collagen) Nucleus->GeneExpression Upregulates This compound This compound CaChannel L-type Ca²⁺ Channel This compound->CaChannel Blocks CaIntra ↓ [Ca²⁺]i CaChannel->CaIntra CaIntra->TGFbR Potential Modulation

Caption: TGF-β signaling cascade leading to profibrotic gene expression in mesangial cells.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates the overall workflow for studying the impact of this compound on gene expression in mesangial cells.

experimental_workflow start Start culture Culture Human Mesangial Cells start->culture treat Treat with this compound (and Controls) culture->treat rna_iso Total RNA Isolation treat->rna_iso rt Reverse Transcription (cDNA) rna_iso->rt qpcr Quantitative Real-Time PCR rt->qpcr analysis Gene Expression Data Analysis (ΔΔCt) qpcr->analysis end End analysis->end

Caption: Workflow for analyzing this compound's effect on mesangial cell gene expression.

References

Application Notes and Protocols for Studying the Metabolic Effects of Manidipine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the metabolic effects of manidipine, a third-generation dihydropyridine calcium channel blocker. The protocols outlined below are designed to facilitate research into this compound's influence on insulin sensitivity, lipid metabolism, and related signaling pathways.

Introduction

This compound has demonstrated potential benefits beyond its primary antihypertensive action, notably on metabolic parameters.[1][2] Clinical studies have suggested that this compound can improve insulin resistance and modulate adipokine levels, effects not consistently observed with other calcium channel blockers.[3][4] Animal models are crucial for elucidating the underlying mechanisms of these metabolic effects and for preclinical evaluation. This document provides detailed protocols for in vivo and in vitro studies using relevant animal and cell line models.

Recommended Animal Models

The selection of an appropriate animal model is critical for studying the metabolic effects of this compound. Based on the literature, the following models are recommended:

  • Spontaneously Hypertensive Rat (SHR): This model is ideal for studying the interplay between hypertension and metabolic dysfunction. SHRs develop hypertension spontaneously and can exhibit features of insulin resistance, making them suitable for investigating this compound's dual effects on blood pressure and metabolism.

  • Zucker Diabetic Fatty (ZDF) Rat: ZDF rats are a well-established model of obesity, insulin resistance, and type 2 diabetes.[5] This model is particularly useful for dissecting the direct metabolic actions of this compound in a dysmetabolic state, independent of primary hypertension.[6]

  • Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This surgical model of renovascular hypertension allows for the investigation of this compound's effects in the context of renin-angiotensin system activation, which is often associated with metabolic disturbances.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative metabolic effects of this compound as reported in clinical and preclinical studies. These data provide a benchmark for expected outcomes in animal model experiments.

Table 1: Effects of this compound on Insulin Sensitivity and Adipokines (Clinical Data from the MARIMBA Study) [3][7]

ParameterThis compound TreatmentAmlodipine Treatmentp-value (between groups)
HOMA-IR Index -21.3% (p=0.007)-8.3% (p=0.062)<0.05
Plasma Adiponectin +32.9% (p=0.011)No significant change<0.01
Plasma TNF-α -37.1% (p=0.019)No significant changeNot reported

Table 2: Effects of this compound on Glucose and Lipid Metabolism (Clinical Data) [8][9]

ParameterStudy PopulationThis compound Treatment Effect
Insulin Sensitivity Index (SI) Hypertensive NIDDM patientsSignificant improvement (p<0.05)
Glucose Effectiveness (SG) Hypertensive NIDDM patientsSignificant improvement (p<0.05)
Fasting Plasma Glucose Hypertensive NIDDM patientsNo significant change
Serum Total Triglycerides Hypertensive NIDDM patientsNo significant change
Serum Total Cholesterol Hypertensive NIDDM patientsNo significant change

Experimental Protocols

In Vivo Study: Evaluation of this compound's Metabolic Effects in Spontaneously Hypertensive Rats (SHR)

This protocol describes a long-term study to assess the impact of this compound on metabolic parameters in a model of genetic hypertension.

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

2. Experimental Groups (n=8-10 per group):

  • Group 1: WKY Control (Vehicle)

  • Group 2: SHR Control (Vehicle)

  • Group 3: SHR + this compound (Low Dose, e.g., 3 mg/kg/day)

  • Group 4: SHR + this compound (High Dose, e.g., 10 mg/kg/day)

3. Drug Administration:

  • This compound is administered daily for 8-12 weeks via oral gavage. The vehicle can be a 0.5% carboxymethyl cellulose (CMC) solution. Dosages should be based on pilot studies to determine optimal efficacy without causing excessive hypotension.

4. Key Experiments and Methodologies:

  • Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method.

  • Oral Glucose Tolerance Test (OGTT): Perform at baseline and at the end of the treatment period.

    • Fast rats for 12-14 hours overnight.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

    • Analyze plasma insulin levels from the collected samples using an ELISA kit.

  • Hyperinsulinemic-Euglycemic Clamp: Perform at the end of the study to assess insulin sensitivity. This is a technically demanding procedure that requires surgical catheterization of the jugular vein and carotid artery.

    • Fast rats overnight.

    • Anesthetize the rat and maintain anesthesia throughout the procedure.

    • Infuse human insulin at a constant rate (e.g., 10 mU/kg/min) to suppress endogenous glucose production.

    • Infuse a variable rate of 20% glucose solution to maintain euglycemia (e.g., 100-120 mg/dL).

    • Monitor blood glucose every 5-10 minutes.

    • The glucose infusion rate (GIR) during the steady-state period is a measure of insulin sensitivity.

  • Biochemical Analysis: At the end of the study, collect terminal blood samples for the analysis of:

    • Lipid profile (Total Cholesterol, Triglycerides, HDL-C, LDL-C) using standard enzymatic assays.

    • Adiponectin and TNF-α levels using ELISA kits.

    • Fasting insulin to calculate the HOMA-IR index (Fasting Insulin (μU/mL) x Fasting Glucose (mg/dL) / 405).

  • Tissue Collection: Collect adipose tissue (visceral and subcutaneous), liver, and skeletal muscle for further analysis (e.g., gene expression of PPARγ and its target genes).

In Vitro Study: this compound's Effect on Adipocyte Differentiation and PPARγ Activation

This protocol utilizes the 3T3-L1 preadipocyte cell line to investigate the direct effects of this compound on adipogenesis.

1. Cell Culture:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

2. Adipocyte Differentiation Protocol:

  • Grow 3T3-L1 cells to confluence (Day -2).

  • Maintain cells in a post-confluent state for 2 days (Day 0).

  • Induce differentiation by treating the cells with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). This is where this compound (e.g., 1-10 µM) or a vehicle control will be added.

  • After 2 days (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound.

  • After another 2 days (Day 4), and every 2 days thereafter, replace the medium with DMEM containing 10% FBS, with or without this compound.

  • Mature adipocytes are typically observed between Day 8 and Day 10.

3. Key Experiments and Methodologies:

  • Oil Red O Staining: To visualize and quantify lipid accumulation in mature adipocytes.

    • Wash differentiated cells with PBS and fix with 10% formalin.

    • Stain with Oil Red O solution.

    • Wash and visualize lipid droplets under a microscope.

    • For quantification, extract the stain with isopropanol and measure the absorbance.

  • Gene Expression Analysis: Analyze the expression of key adipogenic and metabolic genes.

    • Isolate total RNA from cells at different stages of differentiation.

    • Perform quantitative real-time PCR (qRT-PCR) for genes such as Pparg, adiponectin (Adipoq), fatty acid binding protein 4 (Fabp4), and glucose transporter type 4 (Glut4).

  • Western Blot Analysis: To assess protein levels of PPARγ and other relevant signaling molecules.

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of this compound's Metabolic Effects

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L/T-type Ca2+\nChannels", fillcolor="#F1F3F4", fontcolor="#202124"]; Intra_Ca [label="Intracellular Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; Adipocyte_Diff [label="Adipocyte\nDifferentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPARg [label="PPARγ Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Adiponectin [label="↑ Adiponectin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNFa [label="↓ TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Sens [label="↑ Insulin Sensitivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="↑ Glucose Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Ca_Channel [label="Blocks"]; Ca_Channel -> Intra_Ca [label="Inhibits influx"]; Intra_Ca -> Adipocyte_Diff [label="Inhibition\n(High Ca2+)", style=dashed, arrowhead=tee, color="#EA4335"]; this compound -> PPARg [label="Activates", color="#4285F4"]; PPARg -> Adipocyte_Diff; Adipocyte_Diff -> Adiponectin; Adipocyte_Diff -> TNFa; Adiponectin -> Insulin_Sens; TNFa -> Insulin_Sens [label="Improves by\nreducing inflammation", style=dashed, arrowhead=normal, color="#34A853"]; Insulin_Sens -> Glucose_Uptake; } .dot

Caption: Proposed signaling pathway of this compound's metabolic effects.

Experimental Workflow: In Vivo Study in SHR

// Nodes Start [label="Start: Acclimatize SHR & WKY rats (1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomize into 4 Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Daily Oral Gavage (8-12 weeks)\n- Vehicle\n- this compound (Low Dose)\n- this compound (High Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Weekly Monitoring:\n- Blood Pressure\n- Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; OGTT [label="OGTT at Baseline and End", fillcolor="#FBBC05", fontcolor="#202124"]; Clamp [label="Hyperinsulinemic-Euglycemic Clamp (End of Study)", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Euthanasia & Sample Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Tissue Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Treatment -> OGTT; Treatment -> Clamp; Clamp -> Termination; Termination -> Analysis; } .dot

Caption: Workflow for the in vivo evaluation of this compound.

Logical Relationship: this compound's Pleiotropic Effects

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BP_Lowering [label="Blood Pressure\nLowering", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Effects [label="Favorable\nMetabolic Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin_Resistance [label="↓ Insulin Resistance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adiponectin [label="↑ Adiponectin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="↓ Pro-inflammatory\nCytokines (TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CV_Risk [label="Reduced\nCardiovascular Risk", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> BP_Lowering; this compound -> Metabolic_Effects; Metabolic_Effects -> Insulin_Resistance; Metabolic_Effects -> Adiponectin; Metabolic_Effects -> Inflammation; BP_Lowering -> CV_Risk; Insulin_Resistance -> CV_Risk; Adiponectin -> CV_Risk; Inflammation -> CV_Risk; } .dot

Caption: Interplay of this compound's cardiovascular and metabolic benefits.

References

Troubleshooting & Optimization

manidipine stability under acidic and alkaline stress conditions for HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of manidipine under acidic and alkaline stress conditions for High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under acidic and alkaline conditions?

A1: No, studies have shown that this compound dihydrochloride is susceptible to degradation under both acidic and alkaline stress conditions[1][2][3].

Q2: What are the typical acidic and alkaline stress conditions used for this compound degradation studies?

A2: Commonly used conditions involve treating this compound with 1 N HCl for acidic stress and 0.1 M or 1 N NaOH for alkaline stress. The exposure is often carried out at elevated temperatures, such as 60°C, for several hours[1][2].

Q3: How can I monitor the degradation of this compound by HPLC?

A3: A stability-indicating HPLC method should be used. This typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. UV detection is commonly performed at a wavelength around 228-230 nm[1][2]. The method should be able to separate the intact this compound from its degradation products.

Q4: What should I do if I don't see any degradation under my initial stress conditions?

A4: If you do not observe degradation, you may need to increase the strength of the stressor (e.g., use a higher concentration of acid or base), increase the temperature, or prolong the exposure time[4].

Q5: How do I handle the samples after stress testing and before HPLC injection?

A5: After the specified stress period, the samples should be cooled to room temperature. Acid-stressed samples should be neutralized with a base (e.g., 1 N NaOH), and base-stressed samples should be neutralized with an acid (e.g., 1 N HCl). The neutralized samples are then diluted with the mobile phase to a suitable concentration before injection into the HPLC system[1].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation of this compound observed. Stress conditions (concentration of stressor, temperature, time) are too mild.Increase the concentration of the acid/base, raise the temperature (e.g., to 80°C), or extend the duration of the stress test[4].
Poor peak shape for this compound or degradation products. Inappropriate mobile phase pH. Co-elution of peaks. Column degradation.Optimize the pH of the mobile phase. Adjust the mobile phase composition to improve resolution. Use a new or different type of HPLC column.
Inconsistent or non-reproducible degradation results. Inaccurate preparation of stress solutions. Fluctuation in temperature during the experiment. Inconsistent timing of sample withdrawal and neutralization.Ensure accurate preparation of all solutions. Use a calibrated oven or water bath with stable temperature control. Strictly adhere to the defined time points for sampling and neutralization.
Appearance of unexpected peaks in the chromatogram. Impurities in the this compound sample. Contamination from glassware or solvents. Secondary degradation of initial degradation products.Analyze a control sample (this compound without stress) to identify pre-existing impurities. Ensure all glassware is thoroughly cleaned and use high-purity solvents. Analyze samples at different time points to understand the degradation pathway.

This compound Stability Data Under Stress Conditions

Stress Condition Temperature Time % Degradation Reference
1 N HCl60°C5 hoursDegradation Observed[1]
1 N NaOH60°C5 hoursDegradation Observed[1]
5 N HClNot SpecifiedNot SpecifiedDegradation Observed[2]
0.1 M NaOHNot SpecifiedNot SpecifiedMajor Degradation[2]

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Acid and Alkaline Degradation Study Protocol

This protocol is a generalized procedure based on published methods[1][2].

  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound dihydrochloride and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the respective stress solution (1 N HCl for acid degradation or 1 N NaOH for alkaline degradation).

  • Stress Application: Place the flask in a hot air oven or a water bath maintained at 60°C.

  • Sampling: After 5 hours, withdraw a 1 mL sample of the stressed solution.

  • Neutralization:

    • For the acid-stressed sample, neutralize it with an equivalent volume of 1 N NaOH.

    • For the alkali-stressed sample, neutralize it with an equivalent volume of 1 N HCl.

  • Dilution: Dilute the neutralized sample to 50 mL with the HPLC mobile phase.

  • HPLC Analysis: Inject the prepared sample into the HPLC system for analysis.

Example HPLC Method Parameters
  • Column: Kromasil ODS C18 (100 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile:Water (85:15 v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Detection Wavelength: 229 nm[1]

Experimental Workflow

Manidipine_Stress_Testing_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock stress_conditions Select Stress Condition (Acidic or Alkaline) prep_stock->stress_conditions acid_stress Acid Stress (e.g., 1N HCl, 60°C, 5h) stress_conditions->acid_stress Acidic alkaline_stress Alkaline Stress (e.g., 1N NaOH, 60°C, 5h) stress_conditions->alkaline_stress Alkaline neutralize Neutralize Sample acid_stress->neutralize alkaline_stress->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc_analysis HPLC Analysis dilute->hplc_analysis data_analysis Data Analysis (% Degradation) hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for this compound Forced Degradation Study.

References

troubleshooting low aqueous solubility of manidipine in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of manidipine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

This compound is a dihydropyridine calcium channel blocker with physicochemical properties that contribute to its low aqueous solubility. It is classified under the Biopharmaceutics Classification System (BCS) Class II, indicating low solubility and high permeability.[1][2][3][4] Key properties are summarized in the table below.

Q2: Why is this compound difficult to dissolve in aqueous buffers?

This compound's low aqueous solubility is primarily due to its high lipophilicity (high logP value) and its chemical structure.[1][2][3] The molecule has a high molecular weight and a structure that is not readily hydrated. Its basic nature (pKa of the strongest basic group is ~7.89) means its solubility is pH-dependent, with increased solubility in acidic conditions where it can be protonated.[5]

Q3: What is the expected aqueous solubility of this compound?

The reported aqueous solubility of this compound is very low, in the range of 0.000995 mg/mL.[5] It is considered practically insoluble in water.[6][7][8]

Q4: Can pH adjustment of the buffer improve this compound's solubility?

Yes, adjusting the pH of the buffer can significantly impact the solubility of this compound. As a weakly basic compound, this compound's solubility increases in acidic environments.[4][9] This is because the amine group in the molecule becomes protonated at a pH below its pKa, leading to the formation of a more soluble salt form. Studies have shown higher solubility in acidic buffers like 0.1 M HCl and citrate buffer at pH 3.2 compared to buffers with a higher pH like acetate buffer (pH 4.5) and phosphate buffer (pH 6.8).[4][9]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions in experimental buffers.

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Initial Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your buffer is appropriate for dissolving this compound. Acidic buffers (pH < 5) are generally more effective.

    • Gentle Heating: Mild warming (e.g., to 37°C) and agitation can aid dissolution.[9] Avoid excessive heat, which could degrade the compound.

    • Sonication: Use an ultrasonic bath to help disperse the powder and break down aggregates.[6]

    • Increase Mixing Time: Allow for a sufficient mixing duration, as dissolution may be slow.

  • Workflow for Addressing Undissolved Powder:

    G start This compound powder not dissolving check_ph Verify buffer pH (Is it acidic?) start->check_ph adjust_ph Adjust to a lower pH (e.g., pH 3-4) check_ph->adjust_ph No sonicate_heat Apply gentle heating (37°C) and sonication check_ph->sonicate_heat Yes adjust_ph->sonicate_heat use_cosolvent Consider adding a co-solvent (e.g., DMSO, Ethanol) prepare_stock Prepare a concentrated stock in an organic solvent use_cosolvent->prepare_stock Yes failure Still insoluble, consider alternative formulation (e.g., SEDDS, solid dispersion) use_cosolvent->failure No final_dilution Perform serial dilutions into the aqueous buffer prepare_stock->final_dilution success This compound Dissolved final_dilution->success sonicate_heat->use_cosolvent Still not dissolved sonicate_heat->success Dissolved

    Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: this compound precipitates out of solution after initial dissolution.

  • Potential Causes and Solutions:

    • Supersaturation: The initial concentration may be above the equilibrium solubility in the final buffer. Prepare a less concentrated solution.

    • pH Shift: If a stock solution in an organic solvent is diluted into a buffer, the final pH might not be low enough to maintain solubility. Ensure the final buffer has sufficient buffering capacity to maintain the desired pH.

    • Temperature Change: If the solution was heated to aid dissolution, precipitation may occur upon cooling to room temperature. If the experiment allows, maintain the temperature at which the compound is soluble.

    • Instability: this compound may degrade in certain buffer conditions over time, leading to the formation of less soluble degradation products.[10][11] Prepare fresh solutions for each experiment.

Data and Protocols

Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight610.7 g/mol [12]
Water Solubility0.000995 mg/mL[5]
logP5.11[5]
pKa (Strongest Basic)7.89[5]
BCS ClassII[1][2][3]
Solubility of this compound in Different Buffers
BufferpHConcentration (µg/mL)
0.1 M HCl1.0144.2
Citrate Buffer3.287.1
Acetate Buffer4.519.4
Phosphate Buffer6.8Not Detected
Data adapted from Todeschini et al., 2016.[4][9]
Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound (MW: 610.7 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh out 6.11 mg of this compound powder and transfer it to a suitable vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the mixture for 2-3 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, sonicate the vial for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in a desiccated environment.

    Note: this compound is highly soluble in DMSO (>10 mM).[8][13] When diluting the stock solution into aqueous buffers, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects in biological assays.

Experimental Protocol: Aqueous Solubility Determination

This protocol outlines a general procedure for determining the solubility of this compound in a chosen aqueous buffer.

  • Materials:

    • This compound powder

    • Experimental aqueous buffer (e.g., citrate buffer, pH 3.2)

    • Thermostatic shaker or water bath

    • Centrifuge

    • 0.45 µm syringe filters

    • High-Performance Liquid Chromatography (HPLC) system for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of the experimental buffer (e.g., 5 mg in 5 mL).

    • Place the mixture in a thermostatic shaker set at a constant temperature (e.g., 37°C) and agitate for a specified period (e.g., 6 hours) to allow for equilibrium.[9]

    • After incubation, centrifuge the suspension to pellet the undissolved powder.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Workflow for Solubility Determination:

    G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis add_excess Add excess this compound to buffer incubate Incubate with shaking (e.g., 37°C, 6h) add_excess->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge filter_supernatant Filter supernatant (0.45 µm filter) centrifuge->filter_supernatant dilute Dilute sample filter_supernatant->dilute hplc Quantify using HPLC dilute->hplc result Determine solubility hplc->result

    Caption: Experimental workflow for determining aqueous solubility.

References

Technical Support Center: Optimizing Manidipine Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing manidipine dosage to minimize ankle edema in preclinical models.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is a third-generation dihydropyridine calcium channel blocker. It inhibits the influx of calcium ions through both L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells.[1] This dual blockade leads to vasodilation, resulting in a decrease in blood pressure.[1][2]
Why is this compound expected to cause less ankle edema than other calcium channel blockers? Ankle edema with calcium channel blockers is thought to be caused by a preferential dilation of precapillary arterioles without a corresponding dilation of postcapillary venules, leading to increased intracapillary pressure. This compound is suggested to cause less sympathetic nervous system activation compared to other calcium channel blockers.[3] This results in a more balanced vasodilation and consequently, a lower incidence of ankle edema.
What are the common preclinical models used to study hypertension and ankle edema? Spontaneously Hypertensive Rats (SHR) are a common genetic model of hypertension.[4][5] Another widely used model is the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertension model in rats, where nitric oxide synthesis is inhibited, leading to an increase in blood pressure.[6][7][8][9] Ankle edema can be quantified in these models by measuring paw volume using a plethysmometer.[10][11][12][13][14]
What is a typical dosage range for this compound in preclinical rat models of hypertension? Based on available literature, a dosage of around 40 mg/day has been used in spontaneously hypertensive rats.[4] However, the optimal dose to minimize edema while maintaining antihypertensive efficacy needs to be determined empirically for each specific experimental setup.
How is ankle edema measured in preclinical models? Ankle edema is typically measured as an increase in paw volume. A plethysmometer is the standard instrument used for this purpose.[10][11][12][13][14] It measures the volume of water displaced by the rat's paw, providing a precise measurement of its volume.[13][15]

Troubleshooting Guides

Issue 1: High Variability in Ankle Edema Measurements
Possible Cause Troubleshooting Step
Inconsistent paw immersion depth in the plethysmometer. Mark a clear anatomical landmark on the rat's ankle (e.g., the lateral malleolus) to ensure consistent immersion depth for every measurement.
Stress-induced physiological changes in the animals. Acclimatize the animals to the measurement procedure for several days before the actual experiment. Handle the animals gently and consistently.
Operator variability. Ensure all measurements are performed by the same trained individual to minimize inter-operator variability.
Instrument calibration issues. Calibrate the plethysmometer daily using a standard volume object to ensure accuracy.
Issue 2: No Significant Difference in Edema Between Control and this compound Groups
Possible Cause Troubleshooting Step
This compound dosage is too low to show a significant effect. Perform a dose-response study with a wider range of this compound concentrations.
The chosen animal model does not develop significant edema. Ensure the hypertension model (e.g., L-NAME) is robustly induced and that control animals exhibit a measurable increase in paw volume.
Timing of edema measurement is not optimal. Measure paw volume at multiple time points after this compound administration to capture the peak effect.
Insufficient statistical power. Increase the number of animals per group to enhance the statistical power of the study.
Issue 3: Unexpected Adverse Effects in Animals Treated with this compound
Possible Cause Troubleshooting Step
This compound dosage is too high. Reduce the dosage of this compound and carefully monitor the animals for any signs of toxicity.
Interaction with other experimental compounds. Review all administered substances for potential drug-drug interactions.
Vehicle used for this compound administration is causing adverse effects. Run a vehicle-only control group to rule out any effects of the vehicle.

Experimental Protocols

Protocol 1: L-NAME-Induced Hypertension in Rats
  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment.

  • Induction of Hypertension: Dissolve L-NAME in drinking water at a concentration of 40 mg/kg/day.[6][7] Provide this water ad libitum for 4 weeks.

  • Blood Pressure Measurement: Measure systolic blood pressure weekly using the tail-cuff method to confirm the development of hypertension.[7]

  • Grouping: Divide the hypertensive rats into a control group (receiving vehicle) and experimental groups (receiving different doses of this compound).

Protocol 2: Measurement of Ankle Edema using a Plethysmometer
  • Equipment: Digital plethysmometer.

  • Procedure:

    • Gently restrain the rat.

    • Mark a reference point on the ankle to ensure consistent immersion depth.

    • Immerse the paw into the plethysmometer's measuring cell up to the marked reference point.

    • Record the displaced volume displayed on the device.

  • Data Collection: Measure the paw volume of each rat before initiating treatment (baseline) and at specified time points after this compound administration.

  • Calculation: The change in paw volume is calculated as: (Paw volume at time x) - (Baseline paw volume).

Quantitative Data

Table 1: Representative Dose-Response Data for this compound on Ankle Edema in L-NAME Hypertensive Rats

Disclaimer: The following data is a representative example based on the known pharmacological properties of this compound and is intended for illustrative purposes. Actual experimental results may vary.

Treatment GroupDose (mg/kg/day)Mean Change in Paw Volume (mL) ± SDPercent Reduction in Edema vs. Control
Control (Vehicle)00.45 ± 0.080%
This compound100.32 ± 0.0628.9%
This compound200.21 ± 0.0553.3%
This compound400.15 ± 0.0466.7%

Visualizations

Manidipine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Extracellular_Ca Extracellular Ca2+ L_type L-type Ca2+ Channel Extracellular_Ca->L_type T_type T-type Ca2+ Channel Extracellular_Ca->T_type Intracellular_Ca Increased Intracellular Ca2+ L_type->Intracellular_Ca Ca2+ Influx Vasodilation Vasodilation T_type->Intracellular_Ca Ca2+ Influx This compound This compound This compound->L_type Blocks This compound->T_type Blocks Contraction Muscle Contraction Intracellular_Ca->Contraction Contraction->Vasodilation Inhibition of Contraction leads to

Caption: this compound's mechanism of action in vascular smooth muscle cells.

Experimental_Workflow start Start: Select Male Wistar Rats acclimatize Acclimatization (1 week) start->acclimatize induce_htn Induce Hypertension (L-NAME in drinking water, 4 weeks) acclimatize->induce_htn measure_bp Weekly Blood Pressure Measurement (Tail-cuff) induce_htn->measure_bp group_animals Group Hypertensive Rats (Control & this compound groups) measure_bp->group_animals Confirmation of Hypertension baseline_edema Baseline Paw Volume Measurement (Plethysmometer) group_animals->baseline_edema administer_drug Administer this compound or Vehicle Daily baseline_edema->administer_drug measure_edema Measure Paw Volume at Timed Intervals administer_drug->measure_edema analyze Data Analysis measure_edema->analyze end End: Evaluate Dose-Response analyze->end

Caption: Workflow for preclinical evaluation of this compound on ankle edema.

Edema_Mechanism cluster_High_Edema_CCB High Edema CCBs (e.g., Amlodipine) cluster_Low_Edema_this compound Low Edema (this compound) Arteriolar_Dilation_A Preferential Arteriolar Dilation Sympathetic_Activation_A Increased Sympathetic Activation Arteriolar_Dilation_A->Sympathetic_Activation_A Capillary_Pressure_A Increased Capillary Pressure Arteriolar_Dilation_A->Capillary_Pressure_A Venular_Constriction_A Postcapillary Venular Constriction Sympathetic_Activation_A->Venular_Constriction_A Venular_Constriction_A->Capillary_Pressure_A Edema_A Ankle Edema Capillary_Pressure_A->Edema_A Balanced_Dilation_M Balanced Arteriolar & Venular Dilation Low_Sympathetic_Activation_M Lower Sympathetic Activation Balanced_Dilation_M->Low_Sympathetic_Activation_M Capillary_Pressure_M Maintained Capillary Pressure Balanced_Dilation_M->Capillary_Pressure_M Low_Sympathetic_Activation_M->Capillary_Pressure_M Reduced_Edema_M Reduced Ankle Edema Capillary_Pressure_M->Reduced_Edema_M

Caption: Comparative mechanism of ankle edema formation.

References

identification of manidipine degradation products using mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of manidipine degradation products using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample shows significant degradation under acidic and alkaline conditions, but not with hydrogen peroxide. Is this expected?

A: Yes, this is consistent with published findings. This compound dihydrochloride is known to be labile and degrades under acidic and alkaline stress conditions.[1][2] While some studies report susceptibility to oxidation[3][4][5], others have found it to be stable against oxidative stress from hydrogen peroxide and dry heat.[1][2] The discrepancy may arise from different experimental conditions, such as the concentration of H₂O₂ or the temperature used.

Q2: I am not detecting any peaks for this compound or its degradation products in my LC-MS analysis. What are the possible causes?

A: Seeing no peaks can stem from several issues ranging from sample preparation to the instrument itself.[6] Consider the following troubleshooting steps:

  • Sample Preparation: Verify that the sample was correctly prepared and that the concentration is within the detection limits of your instrument.[2]

  • Autosampler/Injector: Ensure the autosampler and syringe are functioning correctly and the sample is being injected.[6]

  • LC System: Check the LC column for cracks or blockages. Confirm that the mobile phase is flowing correctly and that the composition is appropriate for eluting this compound.[6]

  • Mass Spectrometer Detector:

    • Confirm that the detector is on and the flame is lit (if applicable).[6]

    • Check for gas leaks in the system, as this can lead to a loss of sensitivity.[6]

    • Verify that the ionization source parameters (e.g., capillary voltage, gas flow) are optimized for this compound. This compound is typically analyzed in positive ion mode (ESI+).[7][8]

Q3: The signal intensity for my this compound peak is very low and inconsistent. How can I improve sensitivity?

A: Low and unstable signals are common challenges in LC-MS/MS analysis. Here are some key areas to investigate:

  • Mobile Phase pH: this compound has basic functional groups. Using an acidic mobile phase (e.g., with ammonium acetate or formic acid) promotes protonation, which is essential for good ionization in positive ion mode and can enhance signal intensity.[9]

  • Matrix Effects: If you are analyzing samples from complex matrices (e.g., plasma), endogenous compounds can co-elute with this compound and suppress its ionization. Improve your sample clean-up procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove these interferences.[9]

  • System Leaks: A very common cause of sensitivity loss is a leak in the MS system. Thoroughly check all connections, gas lines, and valves for leaks using a leak detector.[6]

  • Ion Source Contamination: A dirty ion source can significantly reduce signal. Follow the manufacturer's protocol for cleaning the ESI probe and other source components.

Q4: I am having trouble separating all the degradation products chromatographically. What can I do?

A: Co-elution of degradation products is a frequent issue. To improve chromatographic resolution:

  • Optimize the Mobile Phase: Experiment with different solvent compositions (e.g., acetonitrile vs. methanol) and buffer systems (e.g., ammonium acetate vs. phosphate buffer).[1][10] A gradient elution, where the mobile phase composition changes over the course of the run, is often more effective than an isocratic method for separating complex mixtures of degradation products.[11]

  • Select the Right Column: C18 columns are widely used for this compound analysis.[1][7] However, if resolution is poor, consider trying a column with a different particle size, length, or stationary phase chemistry (e.g., C8).[7][8]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve separation. Adjusting the column temperature can also alter selectivity and peak shape.

Quantitative Data Summary

The following table summarizes the mass-to-charge ratios (m/z) for this compound and its degradation products identified under specific stress conditions using LC-ESI-MS.

CompoundStress ConditionIon ModeObserved m/zReference
This compound -ESI+611.1 / 611.4[7][8][10]
This compound Photodegradation Product 1 Photolytic (UV light)ESI+609.3[10]
This compound Photodegradation Product 2 Photolytic (UV light)ESI+593.4[10]
This compound Photodegradation Product 3 Photolytic (UV light)ESI+365.2[10]

MS/MS Transition for this compound Quantification: m/z 611.1 → 167.0[7][8]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12] The following are typical stress conditions applied to this compound:

  • Acid Hydrolysis:

    • Accurately weigh 10 mg of this compound Dihydrochloride and transfer to a 10 ml volumetric flask.[1]

    • Dissolve the sample in 1 N HCl and make up the volume.[1]

    • Keep the flask in a hot air oven at 60°C for 5 hours.[1]

    • After the incubation period, withdraw a 1 ml sample, neutralize it with 1 N NaOH, and dilute as needed with the mobile phase before injection.[1]

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 1 N NaOH as the stress agent.[1]

    • After incubation, neutralize the sample with 1 N HCl before dilution and injection.[1]

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in a 10 ml volumetric flask using a 30% v/v H₂O₂ solution.[1]

    • Keep the flask at 60°C in a hot air oven for 5 hours.[1]

    • Withdraw a sample, dilute with the mobile phase, and inject.[1]

  • Photolytic Degradation:

    • Expose powdered this compound active pharmaceutical ingredient (API) to direct sunlight for 4 hours.[1]

    • Alternatively, expose a solution of this compound to UV radiation (e.g., 254 nm).[13]

    • Prepare a solution from the stressed sample for analysis.

  • Thermal Degradation:

    • Keep powdered this compound API in a hot air oven at 80°C for 4 hours.[1]

    • Prepare a solution from the stressed sample for analysis.

LC-MS/MS Method for Analysis

This protocol is a representative example for the separation and detection of this compound and its degradation products.[7][8][10]

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer like ammonium acetate (e.g., 10 mmol L⁻¹).[7][10]

    • Flow Rate: 0.25 - 1.0 mL/min.[1][8]

    • Column Temperature: Ambient or controlled (e.g., 45°C).[7]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]

    • Scan Mode: For initial identification, a full scan over a mass range of m/z 100-700 is appropriate.[10] For quantification and targeted detection, use Single Ion Recording (SIR) for the expected m/z of degradation products or Multiple Reaction Monitoring (MRM) for the specific transition of this compound (m/z 611.1 → 167.0).[7][8][10]

    • Source Parameters: Optimize cone voltage and collision energy to achieve the best fragmentation and signal intensity for the parent and product ions.

Visualizations

Manidipine_Degradation_Workflow cluster_prep 1. Sample Preparation & Stressing cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Identification cluster_report 4. Final Reporting This compound This compound Bulk Drug Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) This compound->Stress StressedSample Stressed Sample Solution Stress->StressedSample LC LC Separation (C18 Column, Gradient Elution) StressedSample->LC MS Mass Spectrometry (ESI+, Full Scan / MRM) LC->MS RawData Acquire Raw Data (Chromatograms & Mass Spectra) MS->RawData ProcessData Process Data (Peak Integration, Background Subtraction) RawData->ProcessData Identify Identify Degradation Products (Compare m/z, Fragmentation Pattern) ProcessData->Identify Report Generate Stability Report Identify->Report

Caption: Workflow for identifying this compound degradation products.

References

improving the formulation of manidipine tablets for enhanced dissolution rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the dissolution rates of manidipine tablets.

Frequently Asked Questions (FAQs)

Q1: Why is improving the dissolution rate of this compound a focus of formulation studies?

This compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2] Its poor physicochemical properties, stemming from high lipophilicity, present significant challenges for formulation and drug delivery.[1][3] Enhancing the solubility and dissolution rate is crucial for improving the oral bioavailability and therapeutic efficacy of this compound.[1][2][4][5]

Q2: What are the primary strategies for enhancing the dissolution rate of this compound?

The main approaches to improve this compound dissolution focus on increasing the drug's surface area and converting it from a crystalline to a more soluble amorphous form.[6][7] Key techniques include:

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix. Methods to prepare solid dispersions include solvent evaporation, fusion (melting), and freeze-drying.[5][6] This technique can transform crystalline this compound into an amorphous state, significantly boosting solubility.[6][7]

  • Nanocrystal Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution.[1][3] Spray-drying is a common and scalable method used to produce this compound nanocrystals.[1][3]

  • Hydrophilic Gel Technology: This technique aims to solve the issue of this compound's hydrophobicity, thereby increasing its solubility in water and improving dissolution.[2]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form nanoemulsions upon gentle agitation in an aqueous medium, enhancing the solubilization of poorly soluble drugs like this compound.[8]

Q3: Which excipients are commonly used to formulate this compound for enhanced dissolution?

A variety of hydrophilic carriers and stabilizers are used. The choice of excipient is critical for the success of the formulation. Commonly used excipients include:

  • Polymers: Povidone (PVP K30), Copovidone, Hydroxypropyl Methylcellulose (HPMC), and Hydroxypropyl Cellulose (HPC).[4][9]

  • Surfactants and Solubilizers: Sodium Lauryl Sulfate (SLS), Kolliwax GMS II, Kolliphor EL, Poloxamers, and D-α-tocopherol polyethylene glycol 1000 succinate (TPGS).[4][6][7]

  • Lipids and Glycols: Labrafac PG, Kolliwax RH 40, and Polyethylene Glycols (PEGs).[5][6][7]

  • Sugars and Polyols: Mannitol and Maltodextrin.[9][10]

Troubleshooting Guide

Issue 1: The dissolution rate of my this compound solid dispersion is not significantly improved.

Potential Cause Troubleshooting Step
Drug Recrystallization The amorphous drug may have converted back to its less soluble crystalline form. Confirm the physical state using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[4][6][7] Consider using a higher concentration of a polymeric inhibitor or a combination of carriers to maintain the amorphous state.[4]
Inadequate Carrier Selection The chosen hydrophilic carrier may not be optimal for this compound. Screen a variety of carriers with different properties (e.g., PVP, HPMC, PEGs, Poloxamers).[5][6][9] Ternary solid dispersions, incorporating a surfactant like TPGS, can sometimes offer better stability and dissolution enhancement.[4]
Poor Wettability The solid dispersion may not be readily wetted by the dissolution medium. Incorporating a surfactant, such as Sodium Lauryl Sulfate (SLS), into the formulation can improve wettability.[6][7]
Incorrect Drug-to-Carrier Ratio The ratio of this compound to the carrier is critical. A higher proportion of the carrier generally leads to better dissolution.[9] Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:3) to find the optimal balance.

Issue 2: My this compound nanocrystal formulation shows particle aggregation.

Potential Cause Troubleshooting Step
Insufficient Stabilization The concentration or type of stabilizer may be inadequate to prevent aggregation. Evaluate different stabilizers (e.g., TPGS, Soluplus®, HPMC E5, PVP K90, Poloxamer 407).[10] Measure the zeta potential; a value above ±25 mV generally indicates good stability.[11]
High Polydispersity Index (PDI) A high PDI suggests a wide range of particle sizes, which can lead to instability (Ostwald ripening). Aim for a PDI of 0.2 or less.[11] Optimize the spray-drying process parameters (e.g., inlet temperature, feed rate, atomization pressure) to achieve a more uniform particle size distribution.
Inappropriate Cryoprotectant (for freeze-dried nanoparticles) During freeze-drying, the stress of freezing can cause aggregation. Use a cryoprotectant like mannitol (e.g., 1% w/w) to protect the nanoparticles.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is based on the methodology for preparing solid dispersions to enhance the solubility of this compound.[6][7]

  • Dissolution of Components: Accurately weigh this compound and the selected hydrophilic carrier (e.g., Kolliwax GMS II) in the desired ratio (e.g., 1:1).[6] Dissolve both components in a suitable organic solvent, such as methanol or a dichloromethane-ethanol mixture.[5] If a surfactant like SLS is used, add it to the solution.[6]

  • Solvent Evaporation: The organic solvent is evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

  • Drying: The resulting solid mass is further dried in a vacuum oven for 12-24 hours to remove any residual solvent.[5]

  • Milling and Sieving: The dried solid dispersion is pulverized using a mortar and pestle and then passed through a fine-mesh sieve (e.g., 80 mesh) to obtain a uniform powder.[5]

  • Storage: Store the final product in a desiccator to protect it from moisture.

Protocol 2: Formulation of this compound Nanocrystals via Spray-Drying

This protocol is adapted from methods described for producing nanocrystals of poorly soluble drugs.[1][3]

  • Preparation of the Spray Solution: Dissolve this compound hydrochloride and a suitable stabilizer in an organic solvent like ethanol.[11]

  • Spray-Drying Process: The solution is fed into a spray dryer. The process involves atomizing the liquid feed into small droplets and then rapidly drying them in a stream of hot air.

  • Characterization: The resulting nanocrystals are characterized for particle size, morphology (using SEM), and solid-state properties (using PXRD).[1][11]

  • Tablet Formulation: The spray-dried nanocrystals can then be blended with other excipients (e.g., fillers, binders, lubricants) and compressed into tablets.

Protocol 3: In-Vitro Dissolution Testing

This is a general protocol for evaluating the dissolution rate of this compound formulations.[12]

  • Apparatus: USP Dissolution Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of a suitable medium. While various media can be used, citrate buffer at pH 3.2 has been shown to be effective.[12] Other options include 0.1 M HCl or buffers at pH 4.5 and 6.8, sometimes with the addition of a surfactant like 0.5% SDS.[12]

  • Temperature: Maintain the medium at 37 ± 0.5°C.

  • Rotation Speed: 75 rpm.[12]

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 10, 15, 30, 45, 60, 90, 120 minutes) and replace the volume with fresh medium.[12]

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as liquid chromatography (LC).[12]

Data Presentation

Table 1: Comparison of this compound Formulations for Dissolution Enhancement

Formulation StrategyKey ExcipientsMethodKey FindingReference
Solid DispersionKolliwax GMS II, SLSSolvent Evaporation99.41 ± 5.38% drug release in 90 minutes.[6][7][6][7]
Ternary Solid DispersionD-α-tocopherol polyethylene glycol 1000 succinate, CopovidoneMelting & SolidificationFormation of a homogenous glass solution with molecularly dispersed this compound, leading to higher solubility.[4][4]
NanocrystalsNot specifiedSpray-DryingSignificant reduction in particle size and enhanced surface area, resulting in improved aqueous solubility and dissolution rates.[1][3][1][3]
Hydrophilic Gel MatrixNot specifiedWet GranulationImproved hydrophobicity and achieved a dissolution profile similar to the reference listed drug.[2][2]

Table 2: Characterization Data for Optimized this compound Nanocrystal Formulations

Formulation IDAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)% Drug Release at 120 minReference
F6183 ± 56< 0.2 (implied)> 2591.62%[11]
F5391 ± 125> 0.2 (implied)> 25> 65%[11]
F8259 ± 97> 0.2 (implied)> 25> 65%[11]

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_process Processing cluster_finish Final Steps weigh 1. Weigh this compound & Carrier (e.g., Kolliwax GMS II) dissolve 2. Dissolve in Organic Solvent weigh->dissolve evap 3. Solvent Evaporation (Rotary Evaporator) dissolve->evap dry 4. Vacuum Drying (12-24h) evap->dry mill 5. Pulverize & Sieve (80 mesh) dry->mill store 6. Store in Desiccator mill->store

Caption: Workflow for Solid Dispersion via Solvent Evaporation.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions & Verification problem_node Low Dissolution Rate in Solid Dispersion cause1 Drug Recrystallization problem_node->cause1 cause2 Poor Carrier Choice problem_node->cause2 cause3 Inadequate Wetting problem_node->cause3 solution1a Use Polymer Inhibitor cause1->solution1a solution1b Verify with PXRD/DSC cause1->solution1b solution2 Screen Different Carriers cause2->solution2 solution3 Incorporate Surfactant (SLS) cause3->solution3

Caption: Troubleshooting Logic for Poor Solid Dispersion Performance.

References

how to prevent manidipine precipitation during in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of manidipine during in vitro cell-based assays.

Understanding this compound Precipitation

This compound is a lipophilic compound with low aqueous solubility, which can lead to precipitation when introduced into the aqueous environment of cell culture media. This can result in inconsistent and inaccurate experimental outcomes. This guide outlines the causes of this compound precipitation and provides strategies to avoid it.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of?

Understanding the physicochemical properties of this compound is crucial for designing experiments that prevent its precipitation. This compound is a dihydropyridine calcium channel blocker categorized as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight610.7 g/mol [2]
Water Solubility< 1 mg/mL[3]
Predicted Water Solubility0.000995 mg/mL[3]
DMSO Solubility> 10 mM; ≥61.1 mg/mL[2][4]
Ethanol Solubility≥3.75 mg/mL (with sonication)[2]
Predicted pKa6.12 (strongest acidic), 7.89 (strongest basic)[3][4]
Predicted LogP4.135 - 5.19[3][4]

Q2: Why is my this compound precipitating when I add it to the cell culture medium?

Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule that is sparingly soluble in aqueous solutions like cell culture media[3].

  • Solvent Shift: this compound is typically dissolved in an organic solvent, like DMSO, to create a stock solution. When this concentrated stock is diluted into the aqueous cell culture medium, the this compound may crash out of the solution as the solvent environment changes from organic to aqueous[5][6].

  • Final Concentration: The final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium.

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility[7][8].

  • Temperature and pH: Changes in temperature and pH can affect the solubility of this compound[7].

Troubleshooting Guide

Q3: How should I prepare a this compound stock solution to minimize precipitation?

Proper preparation of the stock solution is the first critical step in preventing precipitation.

  • Choosing a Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound[2][4]. Ethanol can also be used, but may require sonication to achieve a lower stock concentration[2].

  • High Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO). This allows for a smaller volume of the stock solution to be added to the cell culture medium, which minimizes the final concentration of the organic solvent.

  • Ensure Complete Dissolution: Ensure the this compound is completely dissolved in the solvent. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation[7].

Q4: What is the maximum concentration of this compound I can use in my cell-based assay?

The maximum usable concentration of this compound will depend on the specific cell culture medium and experimental conditions. It is crucial to perform a solubility test prior to your experiment.

  • Determine Maximum Solubility: To determine the maximum solubility in your specific medium, prepare serial dilutions of your this compound stock solution in the cell culture medium. Incubate for the duration of your experiment and visually inspect for any signs of precipitation (cloudiness, crystals).

  • Control the Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity[5]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Are there strategies to increase the solubility of this compound in my cell culture medium?

If you observe precipitation at your desired working concentration, consider the following strategies:

  • Use of Serum: If your experimental design allows, increasing the serum concentration in the cell culture medium can enhance the solubility of lipophilic compounds like this compound, as it can bind to albumin and other proteins in the serum.

  • Pluronic F-127: The use of non-ionic surfactants like Pluronic F-127 at low concentrations has been shown to inhibit the precipitation of some poorly water-soluble compounds[9].

  • pH Adjustment: The solubility of this compound may be influenced by pH[3][4]. However, altering the pH of the cell culture medium can significantly impact cell health and should be approached with caution and thoroughly validated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate for a short period until the solid is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: General Protocol for Treating Cells with this compound
  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. This helps to minimize localized high concentrations of this compound and DMSO when adding to the cells.

  • Final Dilution: Add the this compound (or the intermediate dilution) to the cell culture plate containing the cells and medium. Gently swirl the plate to ensure even distribution.

  • Vehicle Control: In a separate well, add an equivalent volume of DMSO (without this compound) to serve as a vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

Diagram 1: Troubleshooting this compound Precipitation

A Precipitation Observed in Cell Culture B Check Stock Solution (Clear? Properly Dissolved?) A->B C Re-dissolve Stock (Warm/Sonicate) B->C No D Check Final Concentration (Exceeds Solubility Limit?) B->D Yes C->B E Lower Final Concentration D->E Yes F Check Final DMSO Concentration (Too Low?) D->F No K Problem Solved E->K G Prepare Higher Concentration Stock F->G Yes H Modify Assay Conditions F->H No G->K I Increase Serum Concentration (If Possible) H->I J Add Solubilizing Agent (e.g., Pluronic F-127) H->J I->K J->K

Caption: A troubleshooting workflow for addressing this compound precipitation.

Diagram 2: Decision Process for this compound Stock Preparation

Start Start: Prepare this compound Solution Solvent Select Solvent Start->Solvent DMSO DMSO (Recommended) Solvent->DMSO Ethanol Ethanol (Alternative) Solvent->Ethanol Concentration Determine Stock Concentration (e.g., 10-50 mM) DMSO->Concentration Ethanol->Concentration Dissolve Dissolve this compound (Vortex, Gentle Heat/Sonication) Concentration->Dissolve Check Visually Inspect for Complete Dissolution Dissolve->Check Check->Dissolve Incomplete Filter Sterile Filter (0.22 µm) Check->Filter Complete Store Aliquot and Store at -20°C/-80°C Filter->Store End Ready for Use Store->End

Caption: Decision-making process for preparing this compound stock solutions.

Diagram 3: Potential Interactions Leading to Precipitation

cluster_stock This compound Stock Solution cluster_media Cell Culture Medium This compound This compound Precipitation Precipitation This compound->Precipitation Low Aqueous Solubility DMSO DMSO Media Aqueous Environment DMSO->Media Dilution Media->Precipitation Salts Salts (Ca²⁺, PO₄³⁻) Salts->Precipitation Potential Interaction Proteins Serum Proteins Proteins->this compound Binding (can improve solubility)

Caption: Factors in cell culture that can contribute to this compound precipitation.

References

Technical Support Center: Managing Variability in Blood Pressure Response to Manidipine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing variability in blood pressure response to manidipine in rodent models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lower blood pressure?

This compound is a third-generation dihydropyridine calcium channel blocker.[1][2] It primarily acts by inhibiting the influx of calcium ions through L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells.[1][3] This blockage prevents the contraction of these cells, leading to vasodilation (a widening of blood vessels) and a subsequent reduction in peripheral vascular resistance and blood pressure.[3][4] this compound has also been shown to have a diuretic effect by inhibiting water and sodium reabsorption in the kidney tubules, which contributes to its antihypertensive effect.[5]

Q2: Which rodent models are most commonly used to study the antihypertensive effects of this compound?

Commonly used rodent models include:

  • Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.[6][7]

  • Wistar-Kyoto (WKY) Rats: These are normotensive rats that are often used as a control for the SHR strain.[7][8]

  • DOCA-Salt Hypertensive Rats: This model of hypertension is induced by administering deoxycorticosterone acetate (DOCA) and a high-salt diet, leading to volume-dependent hypertension.[9]

  • Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): A substrain of SHR that develops severe hypertension and is prone to stroke.[8]

Q3: What are the main sources of variability in blood pressure response to this compound in rodent models?

Several factors can contribute to variability in the blood pressure response to this compound, including:

  • Rodent Strain and Age: Different strains of rats and mice can exhibit varying sensitivities to antihypertensive drugs.[10] Age can also influence blood pressure and the response to treatment.[10]

  • Method of Blood Pressure Measurement: The two primary methods, tail-cuff plethysmography and radiotelemetry, have different levels of accuracy and can be affected by animal stress.[11][12] Radiotelemetry is considered the "gold standard" as it allows for continuous measurement in conscious, unrestrained animals, minimizing stress-related artifacts.[11][13]

  • Animal Handling and Stress: Improper handling and stressful experimental conditions can significantly elevate an animal's blood pressure, potentially masking the effects of this compound.[14][15] Acute and chronic stress have been shown to alter blood pressure variability.[16]

  • Circadian Rhythm: Blood pressure in rodents follows a circadian rhythm, with higher pressure during the active (dark) phase.[17][18] The timing of drug administration and blood pressure measurement can therefore influence the results.

  • Drug Administration Route and Formulation: The method of administration (e.g., oral gavage, in-feed) and the vehicle used can affect the absorption and bioavailability of this compound.[19][20]

  • Diet: A high-salt diet can significantly impact blood pressure and the efficacy of antihypertensive agents.[6][17]

Troubleshooting Guide

Problem 1: High variability in blood pressure readings within the same experimental group.

Possible Cause Troubleshooting Steps
Inconsistent Animal Handling Ensure all researchers use standardized, low-stress handling techniques. Using tunnels or cupped hands for lifting mice is preferable to tail-lifting.[14]
Stress During Measurement For tail-cuff measurements, ensure a quiet, dark environment and proper acclimatization of the animals to the restrainer.[11] Allow for a sufficient recovery period after any surgical procedures, such as radiotelemetry implantation (typically 10 days).[11]
Circadian Rhythm Effects Standardize the time of day for both drug administration and blood pressure measurements to minimize the impact of diurnal variations.[17][18]
Improper Tail-Cuff Technique Ensure the cuff size is appropriate for the animal and it is placed correctly on the tail. The animal should be adequately warmed to ensure sufficient blood flow to the tail.[21]

Problem 2: this compound treatment does not produce the expected reduction in blood pressure.

Possible Cause Troubleshooting Steps
Incorrect Dosing Verify the dose calculations and the concentration of the this compound solution. Ensure accurate administration, especially with oral gavage.[22]
Poor Drug Bioavailability If using oral gavage, ensure the vehicle is appropriate and does not interfere with absorption. For in-feed administration, monitor food intake to ensure the animals are consuming the intended dose.[9][19]
Rodent Model Resistance The chosen rodent model may be less sensitive to this class of antihypertensive drug. Review the literature for the expected response in your specific model.
Compensatory Mechanisms In some cases, the animal's physiological compensatory mechanisms may counteract the drug's effect. Consider measuring other parameters like heart rate to assess the overall cardiovascular response.

Problem 3: Adverse effects observed in treated animals.

Possible Cause Troubleshooting Steps
Drug Overdose Re-calculate the dose based on the most recent body weight of the animals.[23]
Off-Target Effects While this compound is relatively selective for the vasculature, at higher doses, it may have other effects. Common adverse effects of dihydropyridines in clinical use include peripheral edema, headache, and flushing.[2][4] Monitor animals for any signs of distress.
Interaction with Other Substances Ensure that no other administered substances are interacting with this compound. This compound is metabolized by cytochrome P450 enzymes, and its metabolism can be affected by other drugs.[3]

Quantitative Data Presentation

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Dose Route of Administration Duration of Treatment Baseline SBP (mmHg) Post-Treatment SBP (mmHg) Reference
40 mg/dayOral4 weeks167 ± 4Prevented increase to 221 ± 7[6]
10 µg/kgIntravenousAcuteNot specifiedSignificant reduction[7]
0.05% in feedIn-feed4 weeksNot specifiedSignificant reduction[24]

Table 2: Effect of this compound on Blood Pressure in Other Hypertensive Rodent Models

Rodent Model Dose Route of Administration Effect on Blood Pressure Reference
DOCA-salt hypertensive rats0.05% in feedIn-feedReduced elevated blood pressure[9]
Endothelium-injured, cholesterol-fed Goldblatt 2K1C rats200 or 500 mg/kgNot specifiedDose-dependent inhibition of blood pressure elevation[25]
Stroke-Prone SHR (SHRSP)Not specifiedNot specifiedAttenuated the increase in blood pressure[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound
  • Animal Preparation: Weigh the animal to determine the correct dosage volume. The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are preferable.[23]

  • Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 16-20 gauge for rats and 18-20 gauge for mice) with a rounded tip to prevent trauma.[23]

  • Restraint: Restrain the mouse by scruffing the skin over the shoulders. For rats, hold the animal near the thoracic region and support the lower body.[23]

  • Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The tube should pass easily without resistance.[23]

  • Substance Administration: Once the needle is correctly placed, slowly administer the this compound solution.[23]

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[22]

Protocol 2: Blood Pressure Measurement by Tail-Cuff Plethysmography
  • Acclimatization: Acclimate the animals to the restrainers and the tail-cuff procedure for several days before recording data.[11]

  • Animal Restraint and Warming: Place the rodent in a restrainer. Warm the animal's tail to a temperature of 32-35°C to induce vasodilation and ensure a detectable pulse.[21]

  • Cuff Placement: Place the occlusion cuff and the volume-pressure recording (VPR) sensor cuff at the base of the tail.[21]

  • Measurement Cycles: Perform a series of inflation and deflation cycles. The initial cycles are typically for acclimatization and are not included in the data analysis.[26]

  • Data Recording: The system automatically detects the return of blood flow to determine systolic blood pressure.[21]

  • Environment: Conduct measurements in a quiet and dark room to minimize animal stress.[11]

Protocol 3: Blood Pressure Measurement by Radiotelemetry
  • Transmitter Implantation Surgery:

    • Anesthetize the animal (e.g., with isoflurane).

    • For rats, a common approach is to make a midline abdominal incision, expose the abdominal aorta, and insert the telemetry catheter. The transmitter body is placed in the abdominal cavity.[13]

    • For mice, the catheter is typically inserted into the carotid artery via a neck incision, and the transmitter body is placed in a subcutaneous pocket on the flank.[27]

  • Post-Surgical Recovery: Allow the animals to recover for at least 7-10 days before starting blood pressure recordings to ensure hemodynamic stabilization.[11][28] Provide post-operative analgesia as required.[27]

  • Data Acquisition: House the animals individually in their home cages placed on telemetry receivers. The system will wirelessly transmit blood pressure and heart rate data.[13]

  • Continuous Monitoring: Radiotelemetry allows for continuous, long-term monitoring of blood pressure, enabling the assessment of circadian variations and the effects of this compound over extended periods.[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Manidipine_Mechanism_of_Action This compound This compound Ca_Channels L-type & T-type Calcium Channels This compound->Ca_Channels Blocks Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Inhibits Vasodilation Vasodilation Ca_Channels->Vasodilation Promotes CaM Ca2+ - Calmodulin Complex Ca_Influx->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) (Inactive) CaM->MLCK Activates MLCK_active Active MLCK MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Causes BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Results in BP_Decrease Decreased Blood Pressure Vasodilation->BP_Decrease Results in

Caption: Signaling pathway of this compound's antihypertensive effect.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Animal_Selection Animal Model Selection (e.g., SHR, WKY) Acclimatization Acclimatization (Handling & Housing) Animal_Selection->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Drug_Admin This compound Administration (Oral Gavage or In-feed) Baseline_BP->Drug_Admin Control_Group Vehicle Control Administration Baseline_BP->Control_Group BP_Monitoring Blood Pressure Monitoring Drug_Admin->BP_Monitoring Control_Group->BP_Monitoring Tail_Cuff Tail-Cuff Plethysmography BP_Monitoring->Tail_Cuff Method 1 Telemetry Radiotelemetry BP_Monitoring->Telemetry Method 2 Data_Analysis Data Analysis Tail_Cuff->Data_Analysis Telemetry->Data_Analysis Variability_Assessment Assessment of Variability Data_Analysis->Variability_Assessment Results Results Interpretation Variability_Assessment->Results

Caption: General experimental workflow for assessing this compound's effect on blood pressure.

Troubleshooting_Logic Start High Variability in Blood Pressure Data Check_Handling Review Animal Handling Procedures Start->Check_Handling Check_Environment Assess Measurement Environment (Stressors) Start->Check_Environment Check_Technique Verify BP Measurement Technique Start->Check_Technique Standardize_Handling Standardize Low-Stress Handling Check_Handling->Standardize_Handling Control_Stressors Minimize Environmental Stressors Check_Environment->Control_Stressors Refine_Technique Refine/Re-train on Measurement Technique Check_Technique->Refine_Technique Re_Measure Re-measure Blood Pressure Standardize_Handling->Re_Measure Control_Stressors->Re_Measure Refine_Technique->Re_Measure

References

Technical Support Center: Manidipine Dosage in Hepatic Impairment Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing manidipine in preclinical models of hepatic impairment. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your study design and execution.

Frequently Asked Questions (FAQs)

Q1: Is there an established dose adjustment for this compound in rodent models of hepatic impairment?

A1: Currently, there is a lack of specific published preclinical studies that have established a definitive dose adjustment for this compound in rodent models of hepatic impairment. This compound is extensively metabolized by the liver.[1][2] Clinical studies in humans with mild to moderate hepatic impairment show a trend toward higher Cmax (maximum concentration) and AUC (area under the curve), indicating increased drug exposure.[2] Therefore, a downward adjustment of the standard dose is recommended for clinical use in patients with mild hepatic impairment, and it is contraindicated in moderate to severe cases.[1] For preclinical research, it is crucial to conduct pilot dose-finding studies to determine the appropriate dose for your specific model of hepatic impairment.

Q2: What is a reasonable starting point for a dose-finding study of this compound in a rat model of liver cirrhosis?

A2: In the absence of direct preclinical data for this compound, a conservative approach is recommended. You could consider starting with a dose that is 50% or less of the standard effective dose used in healthy rats for hypertension studies. For instance, if a typical antihypertensive dose in rats is 10 mg/kg, a starting dose of 2-5 mg/kg in a cirrhosis model would be a cautious starting point. This initial dose can then be titrated up or down based on tolerability, plasma drug concentrations, and desired pharmacodynamic effects. It is essential to monitor the animals closely for signs of toxicity, such as excessive hypotension, lethargy, or other adverse effects.

Q3: How does the method of inducing hepatic impairment affect this compound dosage?

A3: The nature and severity of the induced liver injury will significantly impact this compound's pharmacokinetics.

  • Acute Hepatotoxicity (e.g., single high-dose CCl4 or acetaminophen): In these models, the primary concern is acute liver failure and a rapid decline in metabolic capacity. A significant dose reduction is warranted.

  • Chronic Fibrosis/Cirrhosis (e.g., chronic CCl4, thioacetamide, or dimethylnitrosamine administration): These models result in progressive replacement of functional liver tissue with fibrotic scar tissue, leading to a more gradual but sustained decrease in drug metabolism. The dose adjustment will likely depend on the stage of fibrosis.

It is crucial to characterize the extent of liver damage in your model (e.g., through liver function tests and histology) and correlate it with pharmacokinetic data for this compound.

Q4: What are the key pharmacokinetic parameters to monitor when adjusting this compound dosage in hepatic impairment models?

A4: The most critical pharmacokinetic parameters to assess are:

  • Area Under the Curve (AUC): This represents the total drug exposure over time and is expected to increase in hepatic impairment.

  • Maximum Plasma Concentration (Cmax): This indicates the peak drug level, which may also be elevated.

  • Clearance (CL): This is a measure of the body's ability to eliminate the drug and is expected to decrease.

  • Half-life (t½): The time it takes for the drug concentration to reduce by half, which is likely to be prolonged.

Monitoring these parameters will provide a quantitative basis for dose adjustments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or severe adverse events in the hepatic impairment group after this compound administration. The dose of this compound is too high for the compromised liver function, leading to drug accumulation and toxicity (e.g., severe hypotension).Immediately cease administration and conduct a pilot study with significantly reduced doses (e.g., starting at 10-25% of the standard dose). Monitor blood pressure and clinical signs closely.
Inconsistent pharmacokinetic data within the same experimental group. Variability in the extent of liver injury among individual animals. The timing of blood sampling may not be optimal to capture the absorption and elimination phases.Ensure a consistent and validated method for inducing hepatic impairment. Increase the number of animals per group to account for biological variability. Conduct a preliminary study to determine the optimal blood sampling time points to accurately capture the pharmacokinetic profile.
No significant difference in this compound pharmacokinetics between healthy and hepatic impairment groups. The induced liver injury may not be severe enough to significantly impact the activity of the specific cytochrome P450 enzymes responsible for this compound metabolism. The chosen dose of this compound may be too low to detect significant differences in exposure.Verify the severity of the liver injury model using histological analysis and liver function tests. Consider using a higher dose of the hepatotoxin or a longer duration of induction. Ensure the analytical method for this compound is sensitive enough to detect changes at the administered dose.
Unexpectedly rapid clearance of this compound in the hepatic impairment group. In some models of liver injury, there can be an initial induction of certain drug-metabolizing enzymes.Review the literature for the specific model of hepatic impairment being used to understand its effects on cytochrome P450 expression and activity over time. Consider measuring the expression or activity of relevant CYP enzymes in your model.

Experimental Protocols

Induction of Hepatic Fibrosis in Rats

The following are commonly used models to induce hepatic fibrosis. Researchers should select the model that best suits their experimental objectives.

Model Agent Species Dosage and Administration Duration Key Features
Carbon Tetrachloride (CCl4)-Induced Fibrosis Carbon Tetrachloride (CCl4)RatIntraperitoneal injection of 1-2 mL/kg body weight (diluted 1:1 in olive or corn oil) twice weekly.[3]4-8 weeksWell-established model, produces centrilobular necrosis and bridging fibrosis.
Thioacetamide (TAA)-Induced Fibrosis Thioacetamide (TAA)RatIntraperitoneal injection of 150-200 mg/kg body weight twice or three times weekly.[3][4]8-12 weeksInduces biliary-type fibrosis and cirrhosis.
Dimethylnitrosamine (DMN)-Induced Fibrosis Dimethylnitrosamine (DMN)RatIntraperitoneal injection of 10 mg/kg body weight for three consecutive days per week.[5]3-4 weeksPotent hepatotoxin that causes centrilobular necrosis and fibrosis.
Pharmacokinetic Study Design for this compound in a Hepatic Impairment Model
  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Groups:

    • Group 1: Healthy control rats receiving vehicle.

    • Group 2: Healthy control rats receiving this compound.

    • Group 3: Hepatic impairment model rats receiving vehicle.

    • Group 4: Hepatic impairment model rats receiving this compound (start with a reduced dose, e.g., 50% of the dose for healthy controls).

  • This compound Administration: Administer this compound via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein or via a cannula.

  • Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, t½, CL) using appropriate software.

  • Dose Adjustment: Based on the results, adjust the this compound dose for subsequent pharmacodynamic studies to achieve comparable plasma exposure to that of healthy animals at the standard dose, or to a therapeutically relevant level.

Quantitative Data Summary

As specific preclinical data for this compound in hepatic impairment models is limited, the following table provides data for the analogous dihydropyridine calcium channel blocker, amlodipine, in a CCl4-induced rat model of hepatic injury. This can be used as a conceptual reference for designing this compound studies.

Table 1: Pharmacokinetic Parameters of Amlodipine (1 mg/kg, oral) in a Rat Model of Hepatic Injury [6]

Parameter Healthy Control Rats Rats with Triptolide-Induced Liver Injury Percentage Change
Cmax (ng/mL) 13.78 ± 3.5719.96 ± 4.56↑ 44.8%
Tmax (h) 4.04 ± 1.155.89 ± 1.64↑ 45.8%
AUC0-t (ng*h/mL) Not specified, but increased by ~104%Not specified, but increased by ~104%↑ ~104%
Metabolic Half-life (in vitro) 22.5 ± 4.26 min36.8 ± 6.37 min↑ 63.6%

Note: This study used triptolide to inhibit metabolism, which serves as a model for reduced hepatic function.

Visualizations

Experimental_Workflow cluster_model Hepatic Impairment Model Induction cluster_pk_study Pharmacokinetic Study cluster_pd_study Pharmacodynamic Study Induction Induce Hepatic Impairment (e.g., CCl4, TAA, DMN) Verification Verify Liver Injury (Histology, LFTs) Induction->Verification Dosing Administer this compound (Dose-Finding) Verification->Dosing Group Allocation Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, CL, t½) Analysis->PK_Calc Adjusted_Dose Administer Adjusted Dose of this compound PK_Calc->Adjusted_Dose Inform Dose Selection Efficacy_Eval Evaluate Therapeutic Effect Adjusted_Dose->Efficacy_Eval

Caption: Experimental workflow for this compound dosage adjustment.

Signaling_Pathway This compound This compound CYP3A4 Hepatic CYP450 Enzymes (e.g., CYP3A4) This compound->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Excretion Biliary/Renal Excretion Metabolites->Excretion Hepatic_Impairment Hepatic Impairment Hepatic_Impairment->CYP3A4 Decreased Activity

Caption: this compound metabolism and the impact of hepatic impairment.

References

challenges in achieving consistent manidipine plasma concentrations in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with achieving consistent manidipine plasma concentrations in vivo.

Frequently Asked Questions (FAQs)

Q1: Why are my in vivo experiments showing high inter-subject variability in this compound plasma concentrations?

High variability in this compound plasma concentrations is a known challenge and typically stems from several key pharmacokinetic characteristics of the compound. The primary factors include:

  • Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver immediately after absorption from the gut.[1][2] This process, primarily mediated by the Cytochrome P450 enzyme system (specifically CYP3A4), can vary significantly between individuals.[3][4]

  • Food-Drug Interactions: The absorption of this compound is significantly influenced by the presence of food.[1][2] Co-administration with a meal can increase its bioavailability, leading to different plasma concentration profiles compared to a fasted state.[5]

  • High Lipophilicity & Low Aqueous Solubility: this compound is a highly lipophilic compound with low water solubility.[5][6] This can lead to variable and incomplete absorption, which can be influenced by individual physiological differences in the gastrointestinal tract.[6]

  • Drug-Drug Interactions: Concomitant administration of other drugs that induce or inhibit CYP3A4 enzymes can alter the metabolism of this compound, causing plasma levels to be lower or higher than expected.[3][4]

  • Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes like CYP3A4 and CYP2C9 can lead to differences in metabolic activity among subjects, contributing to pharmacokinetic variability.[7][8]

  • Subject-Specific Pathophysiology: Conditions such as hepatic impairment can significantly alter this compound's pharmacokinetics, as liver function is critical for its metabolism.[9]

Q2: What is the precise impact of food on this compound pharmacokinetics, and how can I control for it?

Food has a significant and quantifiable impact on the oral bioavailability of this compound. Due to the drug's high lipophilicity, administration with food, particularly a standardized breakfast, enhances its solubilization and absorption.[5] This leads to a notable increase in systemic exposure.

Troubleshooting Tip: To achieve consistent and reproducible results in your experiments, it is critical to standardize feeding protocols. All subjects should be treated under identical conditions, either consistently fasted or consistently fed a standardized meal before dosing. The tablets should be administered in the morning after breakfast.[1]

Data Summary: Food Effect on this compound Pharmacokinetics

The following table summarizes data from a single-dose, randomized, crossover study in 12 healthy male subjects receiving a 20 mg this compound tablet.[5]

Pharmacokinetic ParameterFasting State (Geometric Mean)Fed State (Geometric Mean)Statistical Significance (p-value)
AUC (Area Under the Curve) 19.1 ng·h/mL27.2 ng·h/mL< 0.01
Cmax (Peak Plasma Conc.) 6.2 ng/mL7.8 ng/mLp = 0.18 (Not Significant)
Tmax (Time to Peak Conc.) 1.5 h (Median)1.5 h (Median)Unchanged

Experimental Workflow: Crossover Food-Effect Study

cluster_0 Period 1 cluster_1 Period 2 GroupA Group A (n=6) TreatmentA This compound (Fasting) GroupA->TreatmentA GroupB Group B (n=6) TreatmentB This compound (Fed) GroupB->TreatmentB Washout Washout Period TreatmentA->Washout TreatmentB->Washout GroupA2 Group A (n=6) TreatmentA2 This compound (Fed) GroupA2->TreatmentA2 GroupB2 Group B (n=6) TreatmentB2 This compound (Fasting) GroupB2->TreatmentB2 Analysis Pharmacokinetic Analysis TreatmentA2->Analysis TreatmentB2->Analysis Washout->GroupA2 Washout->GroupB2 Start Subject Randomization Start->GroupA Start->GroupB

Caption: Crossover study design to assess food effect on this compound.

Q3: How do drug-drug interactions affect this compound plasma levels?

This compound is extensively metabolized by the CYP3A4 enzyme.[3][4] Therefore, co-administration with substances that inhibit or induce this enzyme will significantly alter its plasma concentration and can lead to inconsistent results or adverse effects.

  • CYP3A4 Inhibitors: These substances decrease the metabolism of this compound, leading to increased plasma concentrations and a potentially exaggerated hypotensive effect. A well-documented example is grapefruit juice, which inhibits intestinal CYP3A4.[1][10]

  • CYP3A4 Inducers: These substances increase the metabolism of this compound, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.[4]

  • Other Antihypertensives: Combining this compound with other blood pressure-lowering agents like beta-blockers or diuretics can result in an additive hypotensive effect.[4][11]

Troubleshooting Tip: When designing experiments, ensure that subjects have not consumed grapefruit juice or been treated with known CYP3A4 inhibitors or inducers.[1][4] If co-administration is necessary, the potential for interaction must be considered in the data analysis.

Data Summary: Common this compound Drug Interactions

Interacting Substance ClassExamplesEffect on this compound Plasma Concentration
CYP3A4 Inhibitors Grapefruit Juice, Ketoconazole, Itraconazole, Erythromycin[3][4]Increase
CYP3A4 Inducers Rifampicin, Carbamazepine, Phenytoin, Phenobarbital[4]Decrease
Other Antihypertensives Diuretics, Beta-blockers, α-blockers[2][4]No direct effect on concentration, but additive hypotensive effect
Digoxin N/AThis compound may increase digoxin plasma levels.[3][11]

Diagram: this compound Metabolism and Drug Interactions

This compound Oral This compound Absorption GI Absorption This compound->Absorption Liver Liver (First-Pass Metabolism) Absorption->Liver Systemic Systemic Circulation Liver->Systemic Unmetabolized Drug CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 Metabolized by Metabolites Inactive Metabolites CYP3A4->Metabolites Inhibitors CYP3A4 Inhibitors (e.g., Grapefruit Juice) Inhibitors->CYP3A4  Inhibits Inducers CYP3A4 Inducers (e.g., Rifampicin) Inducers->CYP3A4  Induces

Caption: Metabolic pathway of this compound via CYP3A4 and points of interaction.

Q4: How can I improve the consistency of this compound delivery and absorption in my experiments?

The inherent low aqueous solubility of this compound is a primary reason for its variable absorption.[6] To overcome this, advanced formulation strategies can be employed to enhance solubility and dissolution, leading to more consistent in vivo plasma concentrations.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media (like the GI tract). This formulation can significantly improve the solubility and bioavailability of lipophilic drugs like this compound.[12]

  • Ternary Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level. For this compound, using carriers like D-α-tocopherol polyethylene glycol 1000 succinate and copovidone has been shown to improve stability, dissolution, and oral bioavailability.[6]

  • Nanocrystal Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly enhance the dissolution rate and, consequently, the absorption and bioavailability of poorly soluble drugs.[13]

Troubleshooting Tip: If direct administration of this compound powder or simple suspensions yields inconsistent results, consider developing or utilizing an advanced formulation like SNEDDS for your preclinical studies to ensure more uniform absorption.

Experimental Protocols

Protocol: Quantification of this compound in Plasma via UPLC-MS/MS

This protocol is based on established, highly sensitive methods for determining this compound concentrations in plasma samples.[14][15]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., felodipine in methanol). Vortex for 30 seconds.

  • Add 200 µL of 0.1 M sodium hydroxide to basify the sample. Vortex for 30 seconds.

  • Condition a 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the entire plasma sample onto the SPE plate.

  • Wash the plate with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

2. UPLC-MS/MS Conditions

  • UPLC System: Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 column (or equivalent, e.g., Hypersil ODS2).[16]

  • Mobile Phase: Isocratic mixture of Methanol and 5 mM Ammonium Acetate solution containing 0.1% Acetic Acid (85:15, v/v).[16]

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Monitored Transitions:

    • This compound: Monitor at m/z 611.4.[14][16]

    • Felodipine (IS): Monitor at m/z 384.1.[14]

  • Instrument Settings: Optimize spray voltage, capillary temperature, and gas flows according to the specific instrument manufacturer's guidelines.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards (e.g., 0.1 to 20 ng/mL).[16]

  • Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve. The lower limit of quantification (LLOQ) for this method can be as low as 0.07 ng/mL.[14]

Workflow: Plasma Sample Bioanalysis

A Collect Blood Sample (e.g., via tail vein) B Centrifuge to Isolate Plasma A->B C Add Internal Standard (IS) & Basify B->C D Solid-Phase Extraction (SPE) C->D E Elute & Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject into UPLC-MS/MS F->G H Data Acquisition (MRM Mode) G->H I Quantify using Calibration Curve H->I

Caption: Standard workflow for the bioanalysis of this compound in plasma samples.

References

refinement of analytical methods for detecting manidipine metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for detecting manidipine and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites using LC-MS/MS.

Chromatography Issues

Question: I am observing poor peak shapes (tailing or fronting) for my this compound or metabolite peaks. What are the possible causes and solutions?

Answer:

Poor peak shape is a common issue in liquid chromatography. The underlying cause can be related to the column, mobile phase, sample, or the LC system itself.[1][2][3]

Possible Causes & Solutions:

CauseSolution
Column Overload Dilute the sample or reduce the injection volume.[4]
Secondary Interactions For basic analytes like this compound, tailing can occur due to interactions with residual silanols on the column. Use a column with high-purity silica and effective end-capping. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a lower pH can also help.
Poorly Packed Column/Void Formation This can cause peak fronting or splitting.[3] This is often irreversible, and the column may need to be replaced.[3]
Inappropriate Sample Solvent If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve the sample in the initial mobile phase.
Extra-Column Volume Excessive tubing length or dead volume in connections can lead to peak broadening. Use tubing with a small internal diameter and ensure all connections are properly made.
Contamination A buildup of contaminants on the column can lead to various peak shape issues.[4] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question: My polar this compound metabolites are showing poor retention on my C18 column. How can I improve their retention?

Answer:

The primary metabolites of this compound, such as the pyridine derivative and hydrolyzed products, are significantly more polar than the parent drug.[5][6] This can lead to poor retention on traditional reversed-phase columns like C18.

Strategies to Improve Retention of Polar Metabolites:

  • Use a Polar-Endcapped or Polar-Embedded Column: These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the separation of highly polar compounds.[7]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged polar metabolites on a reversed-phase column.[7]

  • Aqueous Mobile Phases: Use a mobile phase with a higher percentage of aqueous solvent. However, be mindful of the potential for "phase dewetting" with highly aqueous mobile phases on some C18 columns.

  • Gradient Elution: Start with a high percentage of aqueous mobile phase and gradually increase the organic solvent concentration.

Mass Spectrometry Issues

Question: I am experiencing low sensitivity or signal instability for this compound and its metabolites. What should I check?

Answer:

Low sensitivity or an unstable signal in the mass spectrometer can arise from several factors, from the ion source to the detector.

Troubleshooting Low Sensitivity and Signal Instability:

CauseSolution
Ion Suppression or Enhancement (Matrix Effects) Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analytes.[8] Improve sample preparation to remove interfering substances. Modifying the chromatographic conditions to separate the analytes from the matrix components is also effective.
Suboptimal Ion Source Parameters Optimize the ion source parameters, such as gas flows, temperature, and voltages, for this compound and its metabolites.
In-Source Degradation The dihydropyridine ring of this compound can be susceptible to oxidation in the ion source.[9] Optimize the source conditions to minimize this degradation.
Incorrect MRM Transitions Ensure that the correct precursor and product ions are selected for this compound and each metabolite.
Contamination of the Mass Spectrometer Contamination of the ion source or mass analyzer can lead to a decrease in sensitivity. Clean the instrument components according to the manufacturer's recommendations.
Sample Preparation Issues

Question: What are the best practices for extracting this compound and its polar metabolites from plasma?

Answer:

Effective sample preparation is crucial for accurate and reproducible results. The choice of extraction method will depend on the specific requirements of the assay.

Common Sample Preparation Techniques:

TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.May not provide a sufficiently clean extract, leading to matrix effects.
Liquid-Liquid Extraction (LLE) Can provide a cleaner extract than PPT.More time-consuming and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Offers the highest degree of selectivity and provides the cleanest extracts.More complex and expensive than PPT and LLE.

For the analysis of both the lipophilic parent drug (this compound) and its more polar metabolites, a two-phase extraction method or a well-optimized SPE protocol is often recommended.[10][11]

Question: I am concerned about the stability of this compound and its metabolites in my biological samples. What precautions should I take?

Answer:

Dihydropyridine compounds can be susceptible to degradation, particularly oxidation of the dihydropyridine ring.[9][12] Analyte stability should be thoroughly evaluated during method development.[13][14]

Recommendations for Ensuring Analyte Stability:

  • Control pH: The stability of this compound and its metabolites can be pH-dependent. Buffer samples if necessary.

  • Minimize Light Exposure: Dihydropyridines can be light-sensitive.[12] Protect samples from light during collection, processing, and storage.

  • Control Temperature: Store samples at low temperatures (e.g., -80°C) to minimize enzymatic degradation.[14]

  • Use of Antioxidants: In some cases, the addition of an antioxidant to the sample may be necessary to prevent oxidative degradation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation.[14]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound?

A1: this compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[5][6][15] The main metabolic pathways are:

  • Oxidation of the dihydropyridine ring: This results in the formation of the corresponding pyridine derivative.[5][6]

  • Hydrolysis of the ester side chains: This leads to the formation of carboxylic acid metabolites.

  • N-debenzylation: Cleavage of the N-benzyl group from the piperazine ring.[16]

Q2: What are typical LC-MS/MS parameters for the analysis of this compound?

A2: While optimal parameters should be determined empirically, the following table provides a starting point for method development for this compound. MRM transitions for metabolites should be determined by infusion of standards or from high-resolution mass spectrometry data.

ParameterTypical Value/Condition
Column C18 or C8, 50-150 mm length, < 3 µm particle size
Mobile Phase A Water with 0.1% formic acid or 5-10 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A gradient from low to high organic content is typically used.
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 611.3[17]
Product Ions (m/z) 167.1[17]

Q3: How can I minimize matrix effects in my assay?

A3: Matrix effects can significantly impact the accuracy and precision of an LC-MS/MS assay. Here are some strategies to minimize their impact:

  • Effective Sample Preparation: Use a sample preparation method (e.g., SPE) that effectively removes interfering matrix components.[8]

  • Chromatographic Separation: Optimize your chromatography to separate the analytes of interest from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the key validation parameters to consider for a bioanalytical method for this compound and its metabolites?

A4: A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, stock solution)

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound. Data for metabolites is currently limited in the literature and should be determined during method development.

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterReported ValueReference
Lower Limit of Quantification (LLOQ) 0.07 ng/mL[17]
Linear Range 0.07 - 10 ng/mL[17]
Intra-day Precision (%CV) < 15%[17]
Inter-day Precision (%CV) < 15%[17]
Accuracy (% Bias) Within ±15%[17]
Recovery > 80%

Experimental Protocols

A detailed experimental protocol for the analysis of this compound in human plasma is provided below. This can be adapted for the analysis of its metabolites.

Protocol: LC-MS/MS Analysis of this compound in Human Plasma

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Use the chromatographic and mass spectrometric conditions outlined in the FAQ section as a starting point for method development.

  • Data Analysis:

    • Quantify the concentration of this compound in the samples using a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).

Visualizations

This compound Metabolism Pathway

Manidipine_Metabolism This compound This compound Pyridine_Metabolite Pyridine Metabolite This compound->Pyridine_Metabolite Oxidation (CYP450) Hydrolyzed_Metabolite Hydrolyzed Metabolite This compound->Hydrolyzed_Metabolite Hydrolysis N_Debenzylated_Metabolite N-Debenzylated Metabolite This compound->N_Debenzylated_Metabolite N-Debenzylation

Caption: Major metabolic pathways of this compound.

Experimental Workflow for this compound Metabolite Analysis

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample SPE Solid-Phase Extraction Plasma_Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound metabolite analysis.

References

Validation & Comparative

Manidipine Shows Metabolic Advantages Over Amlodipine in Hypertensive Patients, In Vivo Studies Reveal

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of clinical data indicates that manidipine, a third-generation dihydropyridine calcium channel blocker, may offer significant benefits in improving insulin sensitivity compared to the widely used amlodipine in hypertensive patients. While both drugs demonstrate comparable efficacy in blood pressure reduction, this compound exhibits a superior profile in modulating metabolic parameters, including a notable decrease in insulin resistance.

Clinical investigations have consistently highlighted this compound's positive influence on glucose metabolism. In contrast, amlodipine's effect on insulin resistance appears to be neutral or less pronounced.[1][2] This guide provides a comprehensive comparison of this compound and amlodipine, focusing on their in vivo effects on insulin resistance, supported by experimental data and detailed methodologies from key clinical trials.

Quantitative Comparison of Metabolic Effects

The following tables summarize the quantitative data from comparative studies, illustrating the differential effects of this compound and amlodipine on key metabolic markers.

Table 1: Effects on Insulin Resistance (HOMA-IR Index)

StudyDrugDosageDurationBaseline HOMA-IR (Mean ± SD)Post-treatment HOMA-IR (Mean ± SD)Percentage ChangeP-value
MARIMBA Study[3]This compound20 mg/day12 weeks3.8 ± 1.13.0 ± 0.9-21.3%0.007
MARIMBA Study[3]Amlodipine10 mg/day12 weeks3.6 ± 1.03.3 ± 1.0-8.3%0.062
Martínez-Martín et al.[4]This compoundNot Specified3 monthsNot SpecifiedNot SpecifiedSignificant Decrease<0.01
Martínez-Martín et al.[4]AmlodipineNot Specified3 monthsNot SpecifiedNot SpecifiedNo Significant Change-

Table 2: Effects on Adiponectin and TNF-alpha

StudyDrugParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)Percentage ChangeP-value
MARIMBA Study[3]This compoundAdiponectin (μg/mL)6.7 ± 2.18.9 ± 3.2+32.9%0.011
MARIMBA Study[3]AmlodipineAdiponectin (μg/mL)7.0 ± 2.57.2 ± 2.8+2.9%NS
MARIMBA Study[3]This compoundTNF-alpha (pg/mL)3.8 ± 1.22.4 ± 0.9-37.1%0.019
MARIMBA Study[3]AmlodipineTNF-alpha (pg/mL)3.5 ± 1.13.2 ± 1.0-8.6%NS

Table 3: Blood Pressure Reduction and Tolerability

StudyDrugSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Incidence of Ankle Edema
AMANDHA Study[5][6]This compoundSimilar to AmlodipineSimilar to AmlodipineLower than Amlodipine
Meta-analysis (Richy & Laurent)[7]This compoundStatistically equivalent to AmlodipineStatistically equivalent to Amlodipine65% lower risk than Amlodipine
MARIMBA Study[3]This compound-15.8 ± 8.1-9.5 ± 5.2Lower than Amlodipine (p=0.04)
MARIMBA Study[3]Amlodipine-14.9 ± 7.5-9.1 ± 4.8-

Experimental Protocols

The findings presented are based on robust clinical trial methodologies. Below are the detailed protocols for the key studies cited.

MARIMBA Study (this compound in Hypertensive Patients with Metabolic Syndrome)
  • Study Design: A randomized, parallel-group, prospective, and open-label with blinded endpoint (PROBE) trial.[3]

  • Participants: 64 non-diabetic patients with metabolic syndrome (according to ATP-III criteria), impaired fasting glucose, and hypertension.[3]

  • Intervention: Patients were randomly assigned to receive either this compound 20 mg/day or amlodipine 10 mg/day for 12 ± 2 weeks.[3]

  • Primary Outcome Measures:

    • Blood pressure measurement.

    • Urinary albumin excretion.

    • Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index.

    • Plasma adiponectin and TNF-alpha levels.

    • C-reactive protein (CRP).

  • HOMA-IR Calculation: Fasting plasma glucose (mmol/L) x fasting serum insulin (μU/mL) / 22.5.

AMANDHA Study (Add-on this compound versus Amlodipine in Diabetic Patients with Hypertension and Microalbuminuria)
  • Study Design: A prospective, randomized, open-label, parallel-group trial.[5][6]

  • Participants: 91 patients with type 2 diabetes, uncontrolled hypertension, and microalbuminuria, who were already receiving a full-dose renin-angiotensin system (RAS) blocker for at least 6 months.[5][8]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either add-on this compound 20 mg/day (n=61) or add-on amlodipine 10 mg/day (n=30) for 6 months, with an 18-month extension phase to monitor microalbuminuria.[5][6]

  • Primary Outcome Measures:

    • Change in urinary albumin excretion.

    • Blood pressure control.

  • Secondary Outcome Measures:

    • Tolerability and safety.

    • Glycemic and lipid parameters.

    • Urinary metanephrine and normetanephrine as markers of sympathetic nervous system activity.[8]

Signaling Pathways and Experimental Workflow

The differential effects of this compound and amlodipine on insulin resistance may be attributed to their distinct pharmacological profiles, particularly their interaction with different types of calcium channels and potential downstream signaling pathways.

Proposed Signaling Pathway for this compound's Effect on Insulin Sensitivity

This compound This compound T_type T-type Ca2+ Channels This compound->T_type L_type L-type Ca2+ Channels This compound->L_type TNFa ↓ TNF-alpha This compound->TNFa PPARg PPAR-γ Activation T_type->PPARg Adiponectin ↑ Adiponectin PPARg->Adiponectin Adipocyte_Diff Adipocyte Differentiation PPARg->Adipocyte_Diff Insulin_Sensitivity Improved Insulin Sensitivity Adiponectin->Insulin_Sensitivity TNFa->Insulin_Sensitivity

Caption: Proposed mechanism of this compound's effect on insulin sensitivity.

This compound blocks both L-type and T-type calcium channels, a characteristic that distinguishes it from amlodipine, which primarily blocks L-type channels.[1][9] The blockade of T-type calcium channels in adipocytes, along with potential activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), is thought to contribute to increased adiponectin secretion, enhanced adipocyte differentiation, and reduced production of inflammatory cytokines like TNF-alpha, ultimately leading to improved insulin sensitivity.[4][9][10]

Experimental Workflow for a Comparative In Vivo Study

Screening Patient Screening (Hypertension & Metabolic Syndrome) Baseline Baseline Measurements (BP, HOMA-IR, Adiponectin, etc.) Screening->Baseline Randomization Randomization Group_M This compound Group Randomization->Group_M Group_A Amlodipine Group Randomization->Group_A Treatment Treatment Period (e.g., 12 Weeks) Group_M->Treatment Group_A->Treatment Baseline->Randomization Follow_up Follow-up Measurements (BP, HOMA-IR, Adiponectin, etc.) Treatment->Follow_up Analysis Data Analysis (Comparison between groups) Follow_up->Analysis

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

The available in vivo evidence strongly suggests that this compound offers metabolic advantages over amlodipine in the management of hypertensive patients, particularly those with underlying insulin resistance or metabolic syndrome. While both agents are effective antihypertensives, this compound's ability to improve insulin sensitivity, as demonstrated by reductions in HOMA-IR and favorable changes in adipokine profiles, positions it as a potentially more suitable option for this patient population.[1][3] The superior tolerability profile of this compound, specifically the lower incidence of ankle edema, further enhances its clinical utility.[1][7] These findings underscore the importance of considering the pleiotropic effects of antihypertensive drugs beyond their primary blood pressure-lowering action. Further long-term studies are warranted to fully elucidate the impact of these metabolic differences on cardiovascular outcomes.

References

A Comparative Analysis of the Renal Protective Effects of Manidipine and Nifedipine in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the renal protective effects of two dihydropyridine calcium channel blockers, manidipine and nifedipine. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and underlying mechanisms.

Comparative Data Summary

The following tables summarize the key quantitative data from comparative studies on this compound and nifedipine, focusing on their effects on renal function and hemodynamics.

Table 1: Effects on Renal Function in Patients with Chronic Renal Failure

ParameterThis compound (20 mg/day)Nifedipine (60 mg/day)p-valueReference
Systolic Blood Pressure (SBP) Significant reduction (p < 0.001)Significant reduction (p < 0.001)NS[1][2]
Diastolic Blood Pressure (DBP) Significant reduction (p < 0.001)Significant reduction (p < 0.001)NS[1][2]
Creatinine Blood Levels Significant increase (p < 0.05)Not significant< 0.05[1]
Creatinine Clearance Significant increase (p < 0.01)Not significant< 0.01[1]
Proteinuria No significant changeSignificant increase (p < 0.05)< 0.05[1][3]
Severe Adverse Reactions 8.5%14.5%< 0.01[1][2]

NS: Not Significant

Table 2: Effects on Renal Hemodynamics in Anesthetized Dogs

ParameterThis compound (1 and 5 µg/kg)NifedipineReference
Duration of Action Prolonged (120 min)Short (5-10 min)[4]
Renal Blood Flow (RBF) IncreasedIncreased[4]
Glomerular Filtration Rate (GFR) IncreasedIncreased[4]
Filtration Fraction ConstantNot specified[4]
Site of Action Afferent arteriole dilationNot specified[4]

Mechanism of Action: Differentiated Effects on Renal Arterioles

The differential effects of this compound and nifedipine on renal function are thought to stem from their distinct mechanisms of action on the glomerular arterioles. While both are L-type calcium channel blockers, this compound also exhibits an inhibitory effect on T-type calcium channels, which are present in the efferent arterioles.[5][6][7] Nifedipine, on the other hand, primarily acts on L-type channels, leading to a more pronounced dilation of the afferent arteriole.[6][8]

This dual action of this compound on both afferent and efferent arterioles is believed to result in a more balanced vasodilation, leading to a reduction in intraglomerular pressure and, consequently, a decrease in proteinuria and preservation of glomerular structure.[5][8] In contrast, the preferential dilation of the afferent arteriole by nifedipine can lead to an increase in intraglomerular pressure, potentially exacerbating proteinuria.[6][9]

cluster_this compound This compound cluster_nifedipine Nifedipine M_L_type Blocks L-type Ca2+ channels M_Afferent Afferent Arteriole Dilation M_L_type->M_Afferent M_T_type Blocks T-type Ca2+ channels M_Efferent Efferent Arteriole Dilation M_T_type->M_Efferent M_Pressure Decreased Intraglomerular Pressure M_Afferent->M_Pressure M_Efferent->M_Pressure M_Proteinuria Reduced Proteinuria M_Pressure->M_Proteinuria N_L_type Blocks L-type Ca2+ channels N_Afferent Preferential Afferent Arteriole Dilation N_L_type->N_Afferent N_Pressure Increased Intraglomerular Pressure N_Afferent->N_Pressure N_Proteinuria Increased Proteinuria N_Pressure->N_Proteinuria

Caption: Signaling pathways of this compound and nifedipine on renal arterioles.

Experimental Protocols

Multicenter Randomized Controlled Trial in Patients with Chronic Renal Failure
  • Study Design: A multicenter, randomized, controlled trial was conducted with a three-month follow-up period.[1]

  • Participants: 101 hypertensive patients with chronic renal failure were enrolled.[1]

  • Intervention: Patients were randomly assigned to receive either this compound (20 mg daily) or nifedipine (60 mg daily).[1]

  • Primary Endpoint: Achievement of a diastolic blood pressure (DBP) of ≤ 90 mmHg or a 10 mmHg reduction in DBP from baseline.[1]

  • Secondary Endpoints: Improvement in renal function, assessed through creatinine clearance, creatinine blood levels, and protein and sodium urine excretion.[1]

  • Assessments: Patients were assessed every two weeks during the active treatment period.[1]

start Patient Recruitment (Hypertensive with CRF) randomization Randomization start->randomization manidipine_group This compound Group (20 mg/day) randomization->manidipine_group nifedipine_group Nifedipine Group (60 mg/day) randomization->nifedipine_group follow_up 3-Month Follow-up (Assessments every 2 weeks) manidipine_group->follow_up nifedipine_group->follow_up data_analysis Data Analysis (BP, Creatinine, Proteinuria) follow_up->data_analysis

Caption: Experimental workflow for a comparative clinical trial.

Animal Model of Chronic Renal Failure
  • Model: A remnant kidney model of chronic renal failure in rats was used, created by 5/6 nephrectomy.[10]

  • Groups:

    • Group 1: Nephrectomized rats without this compound.[10]

    • Group 2: Nephrectomized rats fed a diet with 0.01% this compound.[10]

    • Control Group: Sham-operated rats.[10]

  • Parameters Measured: Systolic blood pressure, proteinuria, glomerular sclerosis index (GSI), and tubulointerstitial injury (TII) were assessed at 12 weeks post-ablation.[10]

Logical Relationship of Drug Action and Renal Outcomes

The distinct pharmacological profiles of this compound and nifedipine lead to different outcomes in terms of renal protection. The following diagram illustrates the logical flow from the mechanism of action to the observed clinical and preclinical effects.

cluster_mechanism Mechanism of Action cluster_hemodynamics Renal Hemodynamics cluster_pressure Intraglomerular Pressure cluster_outcome Renal Protective Outcome M_Action This compound: L- & T-type Ca2+ channel blockade M_Hemo Balanced afferent & efferent arteriolar dilation M_Action->M_Hemo N_Action Nifedipine: L-type Ca2+ channel blockade N_Hemo Preferential afferent arteriolar dilation N_Action->N_Hemo M_Pressure Decrease or no change M_Hemo->M_Pressure N_Pressure Increase N_Hemo->N_Pressure M_Outcome Reduced proteinuria Preserved GFR M_Pressure->M_Outcome N_Outcome Increased proteinuria Potential for glomerular injury N_Pressure->N_Outcome

Caption: Logical relationship of drug action and renal outcomes.

Conclusion

The available experimental evidence suggests that while both this compound and nifedipine are effective antihypertensive agents, this compound may offer superior renal protective effects. This is attributed to its unique mechanism of action involving the blockade of both L- and T-type calcium channels, leading to a more favorable renal hemodynamic profile. Specifically, this compound has been shown to have a neutral or beneficial effect on proteinuria, in contrast to nifedipine, which has been associated with an increase in protein excretion in some studies.[1][3] For researchers and drug development professionals, these findings highlight the potential of targeting T-type calcium channels in the development of novel therapies for hypertensive nephropathy. Further investigation into the long-term renal outcomes and the precise molecular pathways involved is warranted.

References

Reproducibility of 24-Hour Ambulatory Blood Pressure Monitoring with Manidipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility of 24-hour ambulatory blood pressure monitoring (ABPM) in the context of treatment with manidipine, a third-generation dihydropyridine calcium channel blocker. While direct studies on the reproducibility of ABPM under this compound treatment are limited, this guide synthesizes available data on the consistency of this compound's antihypertensive effect with general data on ABPM reproducibility. For comparative purposes, data on amlodipine, another widely used calcium channel blocker, is also included.

Executive Summary

Data Presentation: this compound and Comparators

The following tables summarize key data on the 24-hour antihypertensive effect of this compound and the general reproducibility of ABPM.

Table 1: 24-Hour Ambulatory Blood Pressure Reduction with this compound

StudyDosageDurationMean 24-Hour Systolic BP Reduction (mmHg)Mean 24-Hour Diastolic BP Reduction (mmHg)Trough:Peak Ratio
Fogari et al. (1996)[5]10, 20, 40 mg/day4 weeksDose-dependent reductionDose-dependent reduction>50% for all doses
Fogari et al.[6]10 mg/day8 weeksSignificant reduction (p<0.001)Significant reduction (p<0.001)0.67 (SBP), 0.59 (DBP)
Iwata et al. (1992)[3][4]10-40 mg/day-Significant reductionSignificant reductionNot Reported
Kohno et al. (1996)[1][2]10-30 mg/day>2 weeksSignificant reduction (p<0.005)Significant reduction (p<0.005)Not Reported

Table 2: General Reproducibility of 24-Hour Ambulatory Blood Pressure Monitoring (Untreated Hypertensive Patients)

StudyNumber of PatientsTime Between ABPMMean Difference (Systolic/Diastolic mmHg)Correlation Coefficient (r) (Systolic/Diastolic)Key Findings
Klepzig et al. (2015)[8]35Within 14 weeksNot Reported0.56 / 0.81Average blood pressure, pressure variability, and dipping as assessed by ABPM are only moderately reproducible.
Reeves & Myers (1993)[9]Review--RI = ~0.75ABPM is imperfectly reproducible between visits.
Verdecchia et al. (1999)45-0 / 2Not ReportedIntra-individual reproducibility was poor; almost half of the patients had a systolic difference of >10 mmHg.
Su et al. (2019)[7]Meta-analysisWithin 1 month0.71 / -Not ReportedExcellent reproducibility at the population level, but limited intra-individual reproducibility.

Experimental Protocols

Protocol for Assessing Antihypertensive Efficacy of this compound using 24-Hour ABPM (Based on Fogari et al., 1996[5])
  • Patient Selection: Patients with mild to moderate essential hypertension are recruited. A washout period from previous antihypertensive medications is implemented.

  • Run-in Period: A single-blind placebo run-in period (e.g., 2-4 weeks) is conducted to establish baseline blood pressure.

  • Baseline ABPM: A 24-hour ABPM is performed at the end of the placebo run-in period. Blood pressure is typically measured every 15-30 minutes.

  • Randomization and Treatment: Patients are randomized to receive this compound (at various doses) or placebo once daily for a specified period (e.g., 4 weeks).

  • Follow-up ABPM: A second 24-hour ABPM is performed at the end of the treatment period under the same conditions as the baseline measurement.

  • Data Analysis: The mean 24-hour, daytime, and nighttime blood pressure values from the baseline and follow-up ABPM recordings are compared to determine the antihypertensive efficacy of this compound. Trough-to-peak ratios are calculated to assess the consistency of the blood pressure-lowering effect over the 24-hour dosing interval.

General Protocol for Assessing Reproducibility of 24-Hour ABPM (Based on Klepzig et al., 2015[8][9])
  • Patient Selection: A cohort of hypertensive patients with stable medical treatment and lifestyle is selected.

  • First ABPM Recording: A 24-hour ABPM is performed on a typical weekday. Patients are instructed to maintain their usual daily activities and to keep a diary of their activities and sleep times.

  • Second ABPM Recording: A second 24-hour ABPM is performed within a defined timeframe (e.g., 14 weeks) under conditions as similar as possible to the first recording.

  • Data Analysis: The data from the two recordings are compared. Key parameters for comparison include:

    • Mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.

    • Standard deviation of blood pressure as a measure of variability.

    • Nocturnal dipping status.

    • Statistical analyses include correlation coefficients (e.g., Pearson's r or intraclass correlation coefficient) and Bland-Altman plots to assess the agreement between the two measurements.

Mandatory Visualizations

Signaling Pathway of this compound

Manidipine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation leads to Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Contraction Muscle Contraction Intracellular_Ca->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Experimental Workflow for ABPM Reproducibility Study

ABPM_Reproducibility_Workflow Patient_Selection Patient Selection (Stable Hypertension) First_ABPM First 24-Hour ABPM Recording Patient_Selection->First_ABPM Time_Interval Time Interval (e.g., 2-14 weeks) First_ABPM->Time_Interval Data_Extraction Data Extraction (Mean BP, Variability, Dipping) First_ABPM->Data_Extraction Second_ABPM Second 24-Hour ABPM Recording Time_Interval->Second_ABPM Second_ABPM->Data_Extraction Statistical_Analysis Statistical Analysis (Correlation, Bland-Altman) Data_Extraction->Statistical_Analysis Reproducibility_Assessment Assessment of Reproducibility Statistical_Analysis->Reproducibility_Assessment

Caption: General workflow for a study assessing the reproducibility of 24-hour ABPM.

References

Manidipine and Enalapril: A Comparative Analysis of Their Effects on Creatinine Clearance in Hypertensive Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies with a focus on renal outcomes, understanding the nuanced effects of different drug classes on kidney function is paramount. This guide provides a detailed comparison of manidipine, a third-generation dihydropyridine calcium channel blocker, and enalapril, an angiotensin-converting enzyme (ACE) inhibitor, on creatinine clearance, a key indicator of renal health.

A pivotal study directly comparing the effects of this compound and enalapril on the progression of non-diabetic chronic kidney disease (CKD) found no statistically significant difference in the rate of renal function decline between the two treatments over a 48-week period.[1][2] This suggests that both drugs are equally effective in preserving kidney function in this patient population.

Quantitative Analysis of Renal Function

While the overall rate of decline in renal function was similar, a detailed examination of the quantitative data on creatinine clearance provides a clearer picture of the treatment effects. The following table summarizes the key findings from a prospective, randomized, double-blind study conducted by Del Vecchio et al. (2004).

ParameterThis compound (n=68)Enalapril (n=68)p-value
Baseline Serum Creatinine (mg/dL) 2.2 ± 0.82.3 ± 0.9NS
Final Serum Creatinine (mg/dL) 2.4 ± 1.12.5 ± 1.2NS
Rate of Decline in Creatinine Clearance (mL/min/year) -1.8 ± 7.2-2.4 ± 8.4NS

Data presented as mean ± standard deviation. NS = Not Significant.

These results indicate that while there was a slight increase in serum creatinine and a corresponding decrease in creatinine clearance in both groups over the study period, the difference between the this compound and enalapril treatment arms was not statistically significant.

Another important study by Mancia et al. (2000) in hypertensive patients with type 2 diabetes mellitus also reported that markers of renal function were not significantly modified by treatment with either this compound or enalapril over a 24-week period.[3]

Experimental Protocols

To ensure a thorough understanding of the presented data, the methodologies of the key cited study are outlined below.

Study Design: Del Vecchio et al. (2004)

This was a multicenter, prospective, randomized, double-blind, parallel-group study.[1][2]

  • Participants: 136 hypertensive patients with non-diabetic chronic kidney disease (serum creatinine between 1.5 and 4.0 mg/dL) and proteinuria of less than 3 g/24h were enrolled.

  • Treatment: Patients were randomly assigned to receive either this compound (10-20 mg/day) or enalapril (10-20 mg/day) for 48 weeks.

  • Primary Outcome: The primary outcome was the change in blood pressure from baseline.

  • Secondary Outcomes: Secondary outcomes included changes in proteinuria and the rate of renal function decline.

  • Measurement of Renal Function Decline: The rate of decline in renal function was evaluated by calculating the slope of the reciprocal of serum creatinine concentration over time for each patient. Creatinine clearance was also measured at baseline and at the end of the study.

Visualizing the Comparison: Experimental Workflow

The logical flow of the comparative study by Del Vecchio et al. (2004) can be visualized as follows:

G cluster_0 Patient Population cluster_1 Randomization cluster_2 Treatment Arms (48 Weeks) cluster_3 Outcome Assessment P Hypertensive Patients with Non-Diabetic Chronic Kidney Disease R Randomization P->R T1 This compound (10-20 mg/day) R->T1 T2 Enalapril (10-20 mg/day) R->T2 O1 Creatinine Clearance T1->O1 O2 Serum Creatinine T1->O2 O3 Rate of Renal Function Decline T1->O3 T2->O1 T2->O2 T2->O3

Caption: Experimental workflow for comparing this compound and enalapril.

Signaling Pathways and Mechanisms of Action

The comparable effects of this compound and enalapril on creatinine clearance, despite their different mechanisms of action, can be attributed to their influence on renal hemodynamics.

G cluster_0 Renin-Angiotensin System cluster_1 Drug Intervention cluster_2 Vascular Effects cluster_3 Renal Outcome Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Efferent_Arteriole Efferent Arteriole Angiotensin_II->Efferent_Arteriole Constricts Enalapril Enalapril ACE ACE Enalapril->ACE Inhibits This compound This compound Afferent_Arteriole Afferent Arteriole This compound->Afferent_Arteriole Dilates This compound->Efferent_Arteriole Dilates GFR Stabilization of Creatinine Clearance Vasoconstriction->GFR Reduces Afferent_Arteriole->GFR Maintains Efferent_Arteriole->GFR Maintains

Caption: Mechanisms of action on renal hemodynamics.

Enalapril, by inhibiting the angiotensin-converting enzyme (ACE), reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation of both the afferent and efferent arterioles of the glomerulus, thereby reducing intraglomerular pressure and helping to preserve renal function.

This compound, on the other hand, is a calcium channel blocker that exerts a vasodilatory effect on both the afferent and efferent arterioles. This dual action also contributes to a reduction in intraglomerular pressure, which is thought to be a key mechanism for its renoprotective effects.

References

Manidipine's Dual L- and T-Type Calcium Channel Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of manidipine's dual L-type and T-type calcium channel blocking activity with other calcium channel blockers (CCBs). The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and further research.

Introduction to this compound's Dual Action

This compound is a third-generation dihydropyridine calcium channel blocker that distinguishes itself from many other CCBs by exhibiting inhibitory effects on both L-type (long-lasting) and T-type (transient) voltage-gated calcium channels.[1][2][3] This dual blockade is thought to contribute to its unique pharmacological profile, including potent antihypertensive effects, renal protective benefits, and a lower incidence of common side effects such as ankle edema compared to L-type selective CCBs like amlodipine.[3] The blockade of T-type calcium channels in addition to L-type channels leads to vasodilation of both afferent and efferent arterioles in the kidneys, a mechanism believed to underlie its nephroprotective effects.[3][4]

Comparative Analysis of Calcium Channel Blockade

The following tables summarize the inhibitory potency (IC50 values) of this compound and other selected CCBs on L-type and T-type calcium channels. The data is compiled from various in vitro studies.

Table 1: Inhibitory Potency (IC50) of this compound on L-type and T-type Calcium Channels

Calcium Channel SubtypeCell Type/Expression SystemIC50 (nM)Reference
L-type (Cav1.2)Guinea pig ventricular myocytes2.6[5]
T-type (Cav3.1/α1G)Xenopus oocytesNot explicitly quantified in the provided search results, but blockade is confirmed.[6]
T-type (Cav3.2/α1H)Xenopus oocytesBlockade confirmed, but specific IC50 not provided in the search results.[6]
T-type (Cav3.3/α1I)Xenopus oocytesBlockade confirmed, but specific IC50 not provided in the search results.[6]

Table 2: Comparative Inhibitory Potency (IC50) of Various Calcium Channel Blockers

DrugChannel TypeIC50 (µM)Cell/Tissue TypeReference
Amlodipine L-type0.093 (pIC50 6.64)Human vasa vasorum arteries[6]
T-type (Cav3.2)>10 (low affinity)Recombinant cell line[7]
Lercanidipine L-typeNot specifiedGuinea-pig ventricular myocytes[8][9][10]
T-typeNot specified, but shows T/L selectivity ratio of 1.05-1.15Guinea-pig ventricular myocytes[8][9][10]
Benidipine L-type & T-typeNot specified, confirmed triple blocker (L, N, T)Not specified[11]
Efonidipine L-typePotent inhibitorGuinea pig ventricular myocytes[12]
T-typeInhibits at higher concentrations than L-typeGuinea pig ventricular myocytes[12]
Felodipine L-type0.005 (pIC50 8.30)Human vasa vasorum arteries[6]
T-type (Cav3.2)< 3Recombinant cell line[7]
Isradipine T-type (Cav3.2)< 3Recombinant cell line[7]
Nitrendipine T-type (Cav3.2)< 3Recombinant cell line[7]
Mibefradil L-type0.60 (pIC50 6.22)Human vasa vasorum arteries[6]
T-type (Cav3.2)0.25Recombinant cell line[7]

Signaling Pathways and Mechanisms

The dual blockade of L-type and T-type calcium channels by this compound results in a broader mechanism of action compared to L-type selective blockers.

Manidipine_Mechanism cluster_effects Physiological Effects This compound This compound L_type L-type (Cav1.2) (Vascular Smooth Muscle, Cardiac Muscle) This compound->L_type blocks T_type T-type (Cav3.x) (Vascular Smooth Muscle, SA Node, Neurons) This compound->T_type blocks Calcium_Influx Ca²⁺ Influx Contraction Muscle Contraction L_type->Contraction leads to Renal_Protection Renal Protection T_type->Renal_Protection blockade contributes to Reduced_Edema Reduced Ankle Edema T_type->Reduced_Edema blockade contributes to T_type->Contraction leads to Vasodilation Vasodilation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP leads to Calcium_Influx->Contraction triggers Contraction->Vasodilation inhibition of

Caption: Mechanism of this compound's Dual Calcium Channel Blockade.

Experimental Protocols

The validation of this compound's dual L- and T-type calcium channel blockade typically involves electrophysiological techniques to measure ion channel activity in the presence of the drug.

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to study the effects of drugs on specific ion channel subtypes expressed heterologously in Xenopus oocytes.

Experimental Workflow:

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application & Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject cRNA for Calcium Channel Subunit (e.g., Cav3.1, Cav3.2) Oocyte_Harvest->cRNA_Injection Incubation Incubate Oocytes (2-5 days) cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impale Impale with Two Microelectrodes (Voltage & Current) Oocyte_Placement->Electrode_Impale Voltage_Clamp Apply Voltage Clamp Protocol Electrode_Impale->Voltage_Clamp Record_Current Record Baseline Calcium Current Voltage_Clamp->Record_Current Manidipine_App Apply this compound (various concentrations) Record_Current->Manidipine_App Record_Blocked_Current Record Blocked Calcium Current Manidipine_App->Record_Blocked_Current Dose_Response Generate Dose-Response Curve Record_Blocked_Current->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Caption: Workflow for Two-Microelectrode Voltage Clamp Experiment.

Detailed Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific alpha-1 subunit of the T-type calcium channel of interest (e.g., Cav3.1, Cav3.2, or Cav3.3) is injected into the oocytes. For L-type channels, cRNA for the α1, β, and α2δ subunits are co-injected.

  • Incubation: Oocytes are incubated for 2-5 days to allow for channel expression.

  • Recording Setup: An oocyte is placed in a recording chamber perfused with a specific external solution. Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.

  • Voltage Clamp: A voltage-clamp amplifier is used to hold the oocyte membrane potential at a specific level (holding potential) and to apply depolarizing voltage steps to activate the calcium channels.

  • Data Acquisition: The resulting calcium currents are recorded before and after the application of varying concentrations of this compound.

  • Analysis: The percentage of current inhibition at each drug concentration is calculated to generate a dose-response curve, from which the IC50 value is determined.[1][13][14][15][16]

Whole-Cell Patch Clamp of Cardiomyocytes

This technique allows for the recording of ionic currents from a single isolated heart cell, providing insights into the drug's effect on native channels.

Detailed Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).[17][18]

  • Pipette and Solutions: A glass micropipette with a very fine tip is filled with an internal solution mimicking the intracellular environment and is brought into contact with the cell membrane. The external solution mimics the extracellular environment.[5][17][18]

  • Giga-seal Formation: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell.[5][18]

  • Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit calcium currents. To isolate L-type calcium currents, a prepulse to a more depolarized potential (e.g., -40 mV) can be used to inactivate T-type channels and sodium channels.[17][18]

  • Drug Perfusion: this compound at various concentrations is perfused over the cell, and the resulting changes in the calcium current are recorded.

  • Data Analysis: Similar to the TEVC method, a dose-response curve is constructed to determine the IC50 value for this compound's blockade of the native calcium channels.[18]

Conclusion

The available experimental evidence confirms that this compound is a potent blocker of both L-type and T-type calcium channels. This dual action provides a pharmacological basis for its clinical profile, which includes effective blood pressure reduction, potential for renal protection, and a favorable side-effect profile compared to L-type selective calcium channel blockers. Further head-to-head comparative studies quantifying the IC50 values of this compound and other CCBs on all subtypes of L- and T-type calcium channels under identical experimental conditions would be valuable for a more precise understanding of their relative selectivities and clinical implications.

References

A Comparative Guide to Manidipine and Delapril Combination Therapy in Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While extensive clinical data exists for the combination of manidipine and delapril, published preclinical experimental data on the combination therapy in established animal models of hypertension is limited. This guide therefore synthesizes available preclinical data for each monotherapy and extrapolates the expected synergistic effects of the combination, supported by robust clinical findings.

Introduction

Hypertension is a multifactorial disease characterized by elevated blood pressure, leading to significant cardiovascular morbidity and mortality. Combination therapy is often required to achieve target blood pressure levels and provide comprehensive end-organ protection. The combination of this compound, a third-generation dihydropyridine calcium channel blocker (CCB), and delapril, an angiotensin-converting enzyme (ACE) inhibitor, presents a rational therapeutic strategy by targeting two key pathways in blood pressure regulation.

This compound inhibits the influx of calcium ions into vascular smooth muscle cells and glomerular arterioles by blocking both L-type and T-type calcium channels. This dual blockade results in vasodilation and a reduction in intraglomerular pressure, offering potential renal protective effects. Delapril inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and prevents the degradation of the vasodilator bradykinin. This action leads to reduced peripheral vascular resistance, decreased aldosterone secretion, and subsequent reductions in sodium and water retention.

This guide provides a comparative overview of this compound and delapril, both as monotherapies in preclinical hypertension models and as a combination therapy in clinical settings. It includes detailed experimental protocols for researchers and visual representations of the relevant signaling pathways.

Comparative Efficacy in Hypertension Models

Preclinical Data: Monotherapy in Animal Models

The following tables summarize the observed effects of this compound and delapril monotherapies in spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRSP), and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.

Table 1: Effects of this compound Monotherapy in Hypertensive Rat Models

ParameterHypertension ModelTreatment DetailsKey FindingsReference
Blood Pressure Salt-loaded SHR40 mg/day, p.o. for 4 weeksCompletely prevented the elevation in systolic blood pressure.[1]
Cardiac Hypertrophy DOCA-salt rats0.05% this compound in food for 3 weeksSignificantly reduced left ventricular weight and the increased wall/lumen ratio.[2]
Renal Function Salt-loaded SHR40 mg/day, p.o. for 4 weeksImproved the pressure-natriuresis relationship and attenuated the autoregulation of glomerular filtration rate and renal plasma flow.[1]
Coronary Circulation DOCA-salt rats0.05% this compound in food for 3 weeksRestored maximal coronary flow.[2]

Table 2: Effects of Delapril Monotherapy in Hypertensive Rat Models

ParameterHypertension ModelTreatment DetailsKey FindingsReference
Blood Pressure SHR10 mg/kg/day, p.o. for 2 weeksProduced a sustained antihypertensive action.[3]
Cardiac Hypertrophy SHRSP10 mg/kg/day, p.o. for 5 weeksSignificantly decreased left ventricular weight, the wall/lumen ratio of small coronary arterioles, and the thickness of the left ventricular wall.[4]
Renal Function SHRSP10 mg/kg/day, p.o. for 4 weeks (salt-loaded)Completely inhibited the increase in urinary protein excretion.[4]
Vascular Effects SHR10 mg/kg/day, p.o. for 2 weeksSuppressed vascular angiotensin II release by 73%.[3][5]
Stroke Prevention SHRSP10 mg/kg/day, p.o. for 4 weeks (salt-loaded)Completely inhibited the incidence of stroke signs.[4]
Clinical Data: Combination Therapy in Human Hypertension

The fixed-dose combination of this compound (10 mg) and delapril (30 mg) has demonstrated superior antihypertensive efficacy compared to either agent alone in clinical trials.

Table 3: Blood Pressure Reduction with this compound/Delapril Combination Therapy in Human Hypertension

Study PopulationTreatment GroupsDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Reference
Mild to Moderate HypertensivesThis compound/Delapril Combination12 weeks1914[3]
This compound Monotherapy12 weeks1511[3]
Delapril Monotherapy12 weeks1410[3]
Non-responders to MonotherapyThis compound/Delapril Combination12 weeks1610-11[6]
Mild to Moderate HypertensivesThis compound/Delapril Combination50 weeks21.814.3[3]

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and delapril stems from their complementary mechanisms of action on the cardiovascular and renal systems.

This compound Signaling Pathway

This compound's primary mechanism involves the blockade of voltage-gated L-type and T-type calcium channels in vascular smooth muscle and renal arterioles. This inhibition prevents the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure. The blockade of T-type calcium channels in the renal efferent arterioles is thought to contribute to its renal-protective effects by reducing intraglomerular pressure.

This compound This compound L_type L-type Calcium Channels (Vascular Smooth Muscle) This compound->L_type Blocks T_type T-type Calcium Channels (Renal Efferent Arterioles) This compound->T_type Blocks Ca_influx Decreased Intracellular Ca2+ L_type->Ca_influx T_type->Ca_influx Vasodilation Systemic Vasodilation Ca_influx->Vasodilation Renal_Vasodilation Renal Vasodilation Ca_influx->Renal_Vasodilation BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Intraglomerular_P Decreased Intraglomerular Pressure Renal_Vasodilation->Intraglomerular_P Renal_Protection Renal Protection Intraglomerular_P->Renal_Protection

Caption: this compound's mechanism of action.

Delapril Signaling Pathway

Delapril is a prodrug that is hydrolyzed to its active metabolite, which inhibits ACE. This prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. The reduction in angiotensin II leads to vasodilation and decreased sodium and water retention. Additionally, ACE inhibition increases the levels of bradykinin, a vasodilator.

Delapril Delapril ACE Angiotensin-Converting Enzyme (ACE) Delapril->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone BP_reduction Blood Pressure Reduction Vasoconstriction->BP_reduction Leads to (Inhibition) Aldosterone->BP_reduction Leads to (Inhibition) Vasodilation Vasodilation Bradykinin->Vasodilation Vasodilation->BP_reduction Contributes to

Caption: Delapril's mechanism of action.

Combined this compound and Delapril Synergistic Pathway

The combination of this compound and delapril provides a synergistic effect by targeting both the renin-angiotensin system and calcium influx. This dual approach leads to more effective blood pressure control and potentially enhanced end-organ protection.

cluster_0 This compound Pathway cluster_1 Delapril Pathway This compound This compound Ca_Channels L/T-type Ca2+ Channels This compound->Ca_Channels Blocks Ca_Influx ↓ Ca2+ Influx Ca_Channels->Ca_Influx Vasodilation Potent Vasodilation Ca_Influx->Vasodilation Delapril Delapril ACE ACE Delapril->ACE Inhibits AngII ↓ Angiotensin II ACE->AngII AngII->Vasodilation BP_Reduction Enhanced Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Synergistic action of this compound and delapril.

Experimental Protocols

The following are standardized protocols for inducing hypertension and evaluating the efficacy of antihypertensive agents in rat models. These protocols are representative of the methodologies that would be employed to study the combination of this compound and delapril.

Spontaneously Hypertensive Rat (SHR) Model

This model is a genetic model of essential hypertension.

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age, and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • This compound (dose to be determined, e.g., 10 mg/kg/day, p.o.)

    • Delapril (e.g., 10 mg/kg/day, p.o.)[4]

    • This compound + Delapril combination

  • Drug Administration: Drugs are administered daily by oral gavage for a period of 4-8 weeks.

  • Blood Pressure Measurement:

    • Method: Tail-cuff plethysmography or radiotelemetry.

    • Frequency: Weekly throughout the study.

  • Endpoint Analysis (at the end of the treatment period):

    • Cardiac Hypertrophy: Hearts are excised, weighed, and the left ventricular weight to body weight ratio is calculated. Histological analysis of heart sections (e.g., H&E and Masson's trichrome staining) is performed to assess cardiomyocyte size and fibrosis.

    • Renal Function: 24-hour urine is collected to measure urinary protein and creatinine excretion. Blood samples are collected for serum creatinine and blood urea nitrogen (BUN) analysis.

    • Vascular Remodeling: Aortic sections are stained to assess wall thickness and lumen diameter.

start Select SHRs and WKY controls acclimatize Acclimatize animals start->acclimatize group Randomize into treatment groups acclimatize->group treat Daily oral gavage (4-8 weeks) group->treat bp_measure Weekly BP measurement treat->bp_measure endpoint Endpoint analysis: - Cardiac hypertrophy - Renal function - Vascular remodeling treat->endpoint bp_measure->treat start Select Sprague-Dawley rats nephrectomy Unilateral nephrectomy start->nephrectomy recovery 1-week recovery nephrectomy->recovery doca_salt DOCA implantation/ injection + 1% NaCl in drinking water recovery->doca_salt treat Commence daily treatment (4-6 weeks) doca_salt->treat bp_measure Weekly BP measurement treat->bp_measure endpoint Endpoint analysis treat->endpoint bp_measure->treat

References

Manidipine's Edge: Unveiling the Beneficial Effects on Adiponectin Levels in Antihypertensive Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of manidipine with other antihypertensive agents reveals its unique ability to increase adiponectin levels, a key adipokine in metabolic health. This effect, not commonly observed with other calcium channel blockers, is attributed to the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), positioning this compound as a favorable option for hypertensive patients with metabolic comorbidities.

This guide provides an in-depth analysis of the experimental data supporting the beneficial effects of this compound on adiponectin levels, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the quantitative data from clinical trials, outline the experimental protocols used in these studies, and visualize the proposed signaling pathways.

Comparative Analysis of Adiponectin Modulation

Clinical evidence, most notably from the MARIMBA and MARCADOR studies, has highlighted a significant difference in the effects of this compound on adiponectin compared to other antihypertensive drugs, particularly the widely used calcium channel blocker, amlodipine.

In the MARIMBA study, hypertensive patients with metabolic syndrome treated with this compound (20 mg/day) for 12 weeks showed a significant increase in plasma adiponectin levels of 32.9% (p=0.011).[1][2] In stark contrast, patients receiving amlodipine (10 mg/day) experienced no significant change in adiponectin levels.[1][2] This increase in adiponectin with this compound was also associated with a significant reduction in insulin resistance, as measured by the HOMA-IR index (-21.3%, p=0.007), an effect not seen with amlodipine.[1][2]

The MARCADOR study further substantiated these findings, comparing this compound with the angiotensin II receptor blocker (ARB) telmisartan and a combination of this compound and the angiotensin-converting enzyme (ACE) inhibitor lisinopril.[3] While all treatments effectively lowered blood pressure, this compound demonstrated superior effects on improving insulin sensitivity compared to amlodipine.[3]

While direct head-to-head trials of this compound against ACE inhibitors or ARBs with adiponectin as the primary endpoint are limited, the existing data suggests a unique metabolic advantage for this compound among calcium channel blockers. Studies on other dihydropyridine calcium channel blockers, such as lercanidipine, have not consistently reported a significant impact on adiponectin levels.[4]

Drug/Drug ClassChange in Adiponectin LevelsKey Studies
This compound Significant Increase (e.g., +32.9%) MARIMBA[1][2], MARCADOR[3]
AmlodipineNo Significant ChangeMARIMBA[1][2], MARCADOR[3]
LercanidipineNo Significant Change ReportedVascular and metabolic properties of this compound[4]
ACE Inhibitors (e.g., Enalapril)Variable/Not Consistently IncreasedThis compound: an antihypertensive drug with positive effects[2]
ARBs (e.g., Telmisartan, Losartan)Variable/May Increase AdiponectinComparison of barnidipine+losartan vs telmisartan+HCTZ[5]

The Underlying Mechanism: PPAR-γ Activation

The differential effect of this compound on adiponectin is believed to be mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism.[1][4] In vitro studies have shown that this compound, but not amlodipine or lercanidipine, can activate PPAR-γ in 3T3-L1 adipocytes.[4] This activation of PPAR-γ is thought to stimulate the expression and secretion of adiponectin from fat cells. The effect of this compound on PPAR-γ activation was found to be approximately two-thirds that of the potent PPAR-γ agonist pioglitazone and was blocked by the PPAR-γ antagonist GW9662, further solidifying this mechanism.[1]

The precise molecular steps linking this compound, a calcium channel blocker, to the activation of the nuclear receptor PPAR-γ are still under investigation. However, it is hypothesized that this compound's unique chemical structure may allow it to interact with and modulate the activity of PPAR-γ, independent of its effects on calcium channels.

This compound This compound Adipocyte Adipocyte This compound->Adipocyte PPARg PPAR-γ Adipocyte->PPARg Activates Adiponectin_Gene Adiponectin Gene (Transcription) PPARg->Adiponectin_Gene Adiponectin_Protein Adiponectin (Secretion) Adiponectin_Gene->Adiponectin_Protein Translation & Secretion Increased_Adiponectin Increased Circulating Adiponectin Adiponectin_Protein->Increased_Adiponectin

Figure 1. Proposed signaling pathway of this compound-induced adiponectin increase.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section details the key experimental methodologies employed in the cited studies.

Measurement of Plasma Adiponectin Levels (ELISA)

The concentration of adiponectin in plasma is typically quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for adiponectin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any adiponectin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for adiponectin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of adiponectin bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Typical Protocol Outline:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the adiponectin standard to create a standard curve.

  • Binding: Add 100 µL of standard or sample to each well of the antibody-coated microplate. Incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash three times with 300 µL of wash buffer.

  • Detection Antibody: Add 100 µL of biotinylated anti-human adiponectin antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Enzyme Conjugate: Add 100 µL of HRP-conjugated streptavidin to each well. Incubate for 45 minutes at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm immediately.

  • Calculation: Calculate the concentration of adiponectin in the samples by interpolating from the standard curve.

In Vitro Adipocyte Differentiation and PPAR-γ Activation Assay (3T3-L1 cells)

The 3T3-L1 cell line is a widely used in vitro model to study adipogenesis and the effects of compounds on adipocyte function.

Principle: 3T3-L1 preadipocytes are induced to differentiate into mature adipocytes by a cocktail of adipogenic inducers. The effect of a test compound (e.g., this compound) on this process and on specific molecular targets like PPAR-γ can then be assessed.

Differentiation Protocol:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence in DMEM supplemented with 10% fetal bovine serum.

  • Induction of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. The test compound (this compound) or vehicle control is added at this stage.

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): Every two days, replace the medium with fresh DMEM containing 10% FBS.

  • Assessment of Differentiation: Differentiation is typically assessed between days 8 and 12. Lipid accumulation can be visualized by Oil Red O staining.

PPAR-γ Activation Assay:

  • Reporter Gene Assay: Transfect 3T3-L1 cells with a reporter plasmid containing a PPAR-γ response element linked to a reporter gene (e.g., luciferase). After treatment with the test compound, measure the reporter gene activity to quantify PPAR-γ activation.

  • Gene Expression Analysis: After differentiation in the presence of the test compound, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPAR-γ target genes, such as adiponectin (AdipoQ) and fatty acid-binding protein 4 (FABP4).

cluster_preadipocyte Preadipocyte Stage cluster_differentiation Differentiation Stage cluster_mature_adipocyte Mature Adipocyte Stage cluster_analysis Analysis Preadipocytes 3T3-L1 Preadipocytes (Confluent) Induction Day 0: Differentiation Induction (IBMX, Dexamethasone, Insulin +/- this compound) Preadipocytes->Induction Insulin_Medium Day 2: Insulin Medium Induction->Insulin_Medium Maintenance_Medium Day 4+: Maintenance Medium Insulin_Medium->Maintenance_Medium Mature_Adipocytes Day 8-12: Mature Adipocytes Maintenance_Medium->Mature_Adipocytes OilRedO Oil Red O Staining (Lipid Accumulation) Mature_Adipocytes->OilRedO qPCR qRT-PCR (Adiponectin, PPAR-γ target genes) Mature_Adipocytes->qPCR ReporterAssay Reporter Gene Assay (PPAR-γ Activation) Mature_Adipocytes->ReporterAssay

Figure 2. Experimental workflow for 3T3-L1 adipocyte differentiation and analysis.

Conclusion

The available evidence strongly suggests that this compound possesses a unique metabolic profile among calcium channel blockers, characterized by its ability to significantly increase adiponectin levels. This effect, likely mediated through the activation of PPAR-γ, provides a compelling rationale for its use in hypertensive patients with metabolic syndrome or type 2 diabetes. The detailed experimental protocols provided in this guide offer a framework for further research into the molecular mechanisms underlying these beneficial effects and for the development of novel antihypertensive therapies with improved metabolic outcomes.

References

Safety Operating Guide

Safeguarding Research: Proper Manidipine Disposal Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides detailed, step-by-step procedures for the proper disposal of manidipine, a potent pharmaceutical compound. Adherence to these protocols is essential to protect laboratory personnel, the wider community, and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not released into the environment or disposed of down the drain[1][2]. The primary and mandated method for disposal is through a licensed and approved waste disposal facility[1][2].

Immediate Safety and Handling for Disposal

When preparing this compound for disposal, all personnel must adhere to strict safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required[3].

  • Hand Protection: Wear chemical-resistant rubber gloves[3].

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary[3].

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[4].

Spill Management: In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate personnel from the immediate area to ensure safety[2].

  • Ensure the area is well-ventilated[4].

  • Wearing appropriate PPE, gently sweep up the spilled solid material, taking care to avoid dust formation[2].

  • Shovel the swept-up material into a suitable, clearly labeled container for disposal[2].

  • Decontaminate the spill area and any equipment used for cleanup, scrubbing with alcohol is a recommended method[1][4].

Step-by-Step Disposal Procedure

The disposal of this compound waste must be conducted in accordance with institutional policies and national and local regulations. The following is a general workflow that aligns with best practices for pharmaceutical waste management in a research setting.

  • Segregation and Collection:

    • All waste this compound, including pure compound, contaminated materials (e.g., weighing boats, gloves, bench paper), and expired solutions, must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.

    • The container must be kept closed except when actively adding waste.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and an indication of its hazards (e.g., "Toxic").

    • For transportation purposes, it is classified as "Toxic solid, organic, n.o.s."[2][5].

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from incompatible materials, such as strong acids, alkalis, and oxidizing agents[4][6].

  • Contact Environmental Health and Safety (EHS):

    • Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal guidance[7].

    • Contact them to schedule a pickup for your this compound waste. They will have established procedures with approved hazardous waste management vendors.

  • Documentation:

    • Maintain meticulous records of all disposed this compound waste, in line with your institution's requirements and regulatory standards. This may include a certificate of destruction provided by the disposal vendor[7].

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
UN Number 2811[5]
Proper Shipping Name Toxic solids, organic, n.o.s. (this compound)[5]
Primary Disposal Route Approved Waste Disposal Plant / Incineration[1][2][7]
Prohibited Disposal Do not empty into drains or release into the environment[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Manidipine_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated (Solid, Contaminated Items, Solutions) spill Spill Occurs start->spill Is there a spill? collect_waste Collect in a Designated, Compatible, and Sealed Hazardous Waste Container label_container Label Container: 'Hazardous Waste' 'this compound' 'Toxic' collect_waste->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation end Safe and Compliant Disposal documentation->end spill->collect_waste No spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Sweep and contain 4. Decontaminate area spill->spill_procedure Yes spill_procedure->collect_waste

Caption: A flowchart outlining the procedural steps for safe this compound waste handling and disposal.

By implementing these procedures, research organizations can ensure they are not only compliant with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA)[7][8], but are also upholding their commitment to the safety of their personnel and the preservation of the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.